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  • Product: 2-Bromo-4-fluoro-3-methylpyridine

Core Science & Biosynthesis

Foundational

2-Bromo-4-fluoro-3-methylpyridine CAS number and chemical identifiers

An In-depth Technical Guide to 2-Bromo-4-fluoro-3-methylpyridine Executive Summary 2-Bromo-4-fluoro-3-methylpyridine (CAS: 1227599-65-6) is a highly specialized halogenated heterocyclic building block used primarily in t...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2-Bromo-4-fluoro-3-methylpyridine

Executive Summary

2-Bromo-4-fluoro-3-methylpyridine (CAS: 1227599-65-6) is a highly specialized halogenated heterocyclic building block used primarily in the discovery of small-molecule therapeutics. Its structural uniqueness lies in the orthogonal reactivity of its substituents: a reactive bromide at the C2 position, a nucleophilic substitution-susceptible fluoride at the C4 position, and a steric methyl handle at C3. This substitution pattern makes it an ideal scaffold for Fragment-Based Drug Design (FBDD) , particularly in the development of kinase inhibitors where the pyridine nitrogen acts as a hinge binder and the substituents direct selectivity within the ATP-binding pocket.

Part 1: Chemical Identity & Physicochemical Properties

This compound belongs to the class of poly-substituted pyridines. The presence of the fluorine atom lowers the basicity of the pyridine nitrogen compared to non-fluorinated analogs, while the C3-methyl group introduces restricted rotation in biaryl coupling products (atropisomerism potential).

Table 1: Chemical Identifiers
IdentifierValue
Chemical Name 2-Bromo-4-fluoro-3-methylpyridine
CAS Number 1227599-65-6
Molecular Formula C₆H₅BrFN
Molecular Weight 190.01 g/mol
SMILES CC1=C(F)C=CN=C1Br
InChI Key IBSUQVFQNODVFH-UHFFFAOYSA-N
MDL Number MFCD16609961
Table 2: Physicochemical Properties
PropertyDataNote
Appearance White to off-white solidLow-melting solid in some preparations
Boiling Point 213.8 ± 35.0 °CPredicted at 760 mmHg
Density 1.6 ± 0.1 g/cm³Predicted
pKa (Conjugate Acid) ~1.5 - 2.0Reduced basicity due to F-inductive effect
LogP 2.29Moderate lipophilicity
Solubility DMSO, Methanol, DCMSparingly soluble in water

Part 2: Synthetic Pathways

Synthesis of 2-Bromo-4-fluoro-3-methylpyridine is non-trivial due to the competing directing effects of the methyl (ortho/para activating) and fluoro (ortho/para directing but deactivating) groups. Two primary industrial routes are employed to ensure regiochemical purity.

Route A: Electrophilic Bromination (Direct Functionalization)

This is the most direct route but requires careful control of temperature to avoid over-bromination or C6-substitution.

  • Precursor: 4-Fluoro-3-methylpyridine.[1]

  • Reagent: N-Bromosuccinimide (NBS) or Br₂.

  • Conditions: Oleum or H₂SO₄ solvent (to protonate the pyridine, deactivating it and directing Br to the C2/C6 positions via a radical or electrophilic mechanism).

  • Outcome: The C3-methyl group sterically hinders C2, but electronic activation often favors C2/C6. Separation of isomers is required.

Route B: The Sandmeyer Approach (High Fidelity)

Preferred for high-purity applications, this route builds the halogenation pattern sequentially.

  • Precursor: 2-Amino-4-fluoro-3-methylpyridine.

  • Diazotization: Reaction with NaNO₂ in aqueous HBr.

  • Substitution: CuBr-mediated displacement of the diazonium salt.

  • Advantage: Guarantees the bromine is placed exactly at C2, avoiding regioisomers.

Visualization: Synthetic Logic

Synthesis Start1 4-Fluoro-3-methylpyridine Process1 Electrophilic Bromination (NBS/H2SO4) Start1->Process1 Direct Route Start2 2-Amino-4-fluoro- 3-methylpyridine Process2 Sandmeyer Reaction (NaNO2/HBr/CuBr) Start2->Process2 Regioselective Route Target 2-Bromo-4-fluoro- 3-methylpyridine (CAS: 1227599-65-6) Process1->Target Yield ~40-60% Process2->Target Yield >75%

Caption: Comparison of direct bromination vs. Sandmeyer synthesis for regiochemical control.

Part 3: Reactivity & Applications in Medicinal Chemistry

The core value of this scaffold is its orthogonal reactivity profile . Researchers can selectively manipulate the C2 and C4 positions using different reaction classes.

C2-Position: Cross-Coupling (The Anchor)

The C2-Bromine is highly reactive toward Palladium-catalyzed cross-coupling.

  • Suzuki-Miyaura Coupling: Reacts with aryl/heteroaryl boronic acids.[2]

    • Protocol Insight: Use Pd(dppf)Cl₂ or Pd(PPh₃)₄ with K₂CO₃ in Dioxane/Water. The C3-methyl group may slow down the oxidative addition step due to steric hindrance; higher temperatures (90-100°C) or Buchwald precatalysts (e.g., XPhos Pd G2) are recommended.

  • Buchwald-Hartwig Amination: Introduction of amines at C2 is possible but often requires strong bases (NaOtBu) which might trigger side reactions at the C4-F position.

C4-Position: Nucleophilic Aromatic Substitution (SₙAr)

The C4-Fluorine is activated by the pyridine nitrogen (especially if protonated or N-oxidized).

  • Nucleophiles: Primary/secondary amines, alkoxides, thiols.

  • Selectivity: SₙAr at C4 occurs without disturbing the C2-Br bond if the temperature is controlled (<80°C). This allows for "Library Generation" where the C2-Br is kept as a handle for a subsequent coupling step.

  • Steric Note: The C3-methyl group exerts an ortho-effect, making nucleophilic attack at C4 slower than in non-methylated analogs.

Visualization: Orthogonal Reactivity Map

Reactivity Center 2-Bromo-4-fluoro- 3-methylpyridine Suzuki Product A: Biaryl Scaffold (C2-Arylation) Center->Suzuki Suzuki Coupling (R-B(OH)2, Pd cat.) Retains C4-F SNAr Product B: 4-Amino-Pyridine (C4-Substitution) Center->SNAr SNAr Reaction (HNR2, Base, Heat) Retains C2-Br Note Sequential Functionalization Strategy: 1. Perform SNAr at C4 (mild) 2. Perform Suzuki at C2 (harsh) Suzuki->Note SNAr->Note

Caption: Orthogonal reactivity allows sequential modification of C4 (SNAr) and C2 (Coupling).

Part 4: Handling & Safety Data

As a halogenated pyridine, this compound poses specific risks. It is not fully characterized toxicologically, so it must be treated as a potent bioactive agent.

  • Hazard Statements (GHS):

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). Halogenated pyridines can degrade (discolor) upon exposure to light and moisture.

  • Disposal: Must be disposed of as halogenated organic waste. Do not mix with strong oxidizers or acids.

References

  • Sigma-Aldrich . 2-Bromo-4-fluoro-3-methylpyridine Product Specification & MSDS. Retrieved from .[3][4]

  • BenchChem . Technical Guide to Halogenated Pyridines: Synthesis and Reactivity. Retrieved from .

  • ChemicalBook . CAS 1227599-65-6 Entry and Supplier Data. Retrieved from .

  • PubChem . Compound Summary for Substituted Pyridines. Retrieved from .

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley-Blackwell. (General reference for Pyridine reactivity: SNAr and Coupling mechanisms).

Sources

Exploratory

Physicochemical Properties and Synthetic Utility of 2-Bromo-4-fluoro-3-methylpyridine: A Comprehensive Technical Guide

Executive Summary In the landscape of modern drug discovery and complex molecule synthesis, halogenated pyridines serve as indispensable building blocks. Among these, 2-Bromo-4-fluoro-3-methylpyridine (CAS: 1227599-65-6)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery and complex molecule synthesis, halogenated pyridines serve as indispensable building blocks. Among these, 2-Bromo-4-fluoro-3-methylpyridine (CAS: 1227599-65-6) stands out due to its highly orthogonal reactivity profile[1]. By strategically positioning a bromine atom at the C2 position and a fluorine atom at the C4 position—separated by a sterically influential C3-methyl group—this molecule offers researchers precise regiocontrol.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic data sheets. Here, we will dissect the causality behind its physicochemical behavior, explore its critical role in synthesizing next-generation adenosine receptor antagonists for immuno-oncology[2], and provide self-validating experimental protocols to ensure flawless execution in your laboratory.

Molecular Architecture & Physicochemical Profiling

The utility of 2-Bromo-4-fluoro-3-methylpyridine is fundamentally driven by its electronic distribution. The nitrogen heteroatom exerts a strong electron-withdrawing inductive effect, which is further amplified by the C4-fluorine. This renders the pyridine ring highly electrophilic. Meanwhile, the C3-methyl group provides localized steric shielding, which can be leveraged to dictate the trajectory of incoming transition-metal catalysts or nucleophiles.

Quantitative Data Summary

The following table synthesizes the core physicochemical and safety parameters critical for experimental design and handling[3],[1],,[4]:

Property / ParameterValue / Description
CAS Number 1227599-65-6
Molecular Formula C₆H₅BrFN
Molecular Weight 190.01 g/mol
Monoisotopic Mass 188.95894 Da
SMILES String CC1=C(C=CN=C1Br)F
Boiling Point 213.8 ± 35.0 °C (at 760 mmHg)
Predicted XLogP 2.3
Physical Form Solid / Powder
Standard Purity ≥ 98.0%
Storage Temperature 4 °C
GHS Signal Word Warning (H302, H315, H319, H335)

Mechanistic Insights into Regioselective Reactivity

To harness this building block effectively, one must understand the thermodynamic and kinetic forces governing its two primary reactive sites:

  • The C2-Bromine (Transition-Metal Catalysis): The C-Br bond is highly polarized and possesses a significantly lower bond dissociation energy than the C-F bond. Consequently, it is the kinetically favored site for oxidative addition by low-valent transition metals (e.g., Pd⁰). This makes the C2 position ideal for Suzuki-Miyaura, Stille, or Buchwald-Hartwig cross-coupling reactions.

  • The C4-Fluorine (Nucleophilic Aromatic Substitution - SₙAr): While fluorine is a notoriously poor leaving group in aliphatic Sₙ2 reactions, it is the premier leaving group in SₙAr chemistry. Its extreme electronegativity stabilizes the transient negative charge in the intermediate Meisenheimer complex. The electron-deficient nature of the pyridine ring (activated by the para-nitrogen) makes the C4 position highly susceptible to attack by amines, alkoxides, or thiolates.

Regioselectivity Start 2-Bromo-4-fluoro-3-methylpyridine Cond1 Pd Catalyst, Base Boronic Acid (Suzuki) Start->Cond1 Weaker C-Br Bond Cond2 Nucleophile (e.g., Amine) Heat, Polar Solvent (SNAr) Start->Cond2 Activated C-F Bond Prod1 C2-Arylated Product (C-Br Cleavage) Cond1->Prod1 Cross-Coupling Prod2 C4-Substituted Product (C-F Cleavage) Cond2->Prod2 Nucleophilic Attack

Diagram 1: Divergent regioselective functionalization pathways of 2-Bromo-4-fluoro-3-methylpyridine.

Application in Drug Discovery: Adenosine Receptor Antagonists

A premier application of 2-Bromo-4-fluoro-3-methylpyridine is its use as a core precursor in the synthesis of 5-azaindazole derivatives[2]. These derivatives function as highly potent dual antagonists for the A2A and A2B adenosine receptors.

The Biological Imperative: In the tumor microenvironment (TME), cellular stress and hypoxia lead to massive extracellular accumulations of adenosine. This adenosine binds to A2A/A2B receptors on the surface of immune cells, triggering profound immunosuppression and T-cell anergy. By utilizing 2-Bromo-4-fluoro-3-methylpyridine to synthesize rigid, lipophilic 5-azaindazole antagonists, researchers can block these receptors, thereby overcoming tumor escape mechanisms and restoring long-term immune susceptibility[2].

PharmacologicalPathway TME Tumor Microenvironment (High Adenosine) Receptors A2A / A2B Receptors (Immune Cells) TME->Receptors Activates Anergy T-Cell Anergy & Immunosuppression Receptors->Anergy Induces Drug 5-Azaindazole Antagonist (Synthesized Building Block) Drug->Receptors Antagonizes Activation Immune Activation & Tumor Suppression Drug->Activation Promotes

Diagram 2: Pharmacological mechanism of A2A/A2B dual antagonism in the tumor microenvironment.

Experimental Methodologies & Protocols

To guarantee trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Each workflow contains an internal logic check to ensure the reaction has proceeded with the desired regioselectivity.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C2

Objective: Selective arylation at the C2 position while leaving the C4-fluorine intact.

  • Preparation: In an oven-dried Schlenk flask, combine 2-Bromo-4-fluoro-3-methylpyridine (1.0 equiv), the desired aryl boronic acid (1.1 equiv), and anhydrous K₂CO₃ (2.5 equiv).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v). Causality: The water dissolves the inorganic base to drive the transmetalation step, while dioxane solubilizes the organic components.

  • Catalyst Introduction: Under a strict argon atmosphere, add Pd(dppf)Cl₂ (0.05 equiv).

  • Reaction: Heat the mixture to 80 °C for 12 hours.

  • System Validation & Quality Control (Isotopic Profiling): Monitor the reaction via LC-MS. Bromine possesses a distinct 1:1 isotopic ratio (⁷⁹Br : ⁸¹Br). A successful coupling at C2 results in the loss of this isotopic signature. If the product mass exhibits a singular peak without the M/M+2 doublet, the system self-validates that debrominative cross-coupling has successfully occurred.

  • Workup: Cool to room temperature, extract with EtOAc, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography.

Protocol B: Nucleophilic Aromatic Substitution (SₙAr) at C4

Objective: Displacement of the C4-fluorine with an amine nucleophile while preserving the C2-bromine for downstream functionalization.

  • Preparation: Dissolve 2-Bromo-4-fluoro-3-methylpyridine (1.0 equiv) in anhydrous N-Methyl-2-pyrrolidone (NMP).

  • Reagent Addition: Add the secondary amine nucleophile (1.5 equiv) and N,N-Diisopropylethylamine (DIPEA, 2.0 equiv). Causality: DIPEA acts as a non-nucleophilic proton sponge to neutralize the HF generated during the reaction, preventing catalyst poisoning in subsequent steps.

  • Reaction: Stir at 100 °C for 8–16 hours. The displacement of the fluoride ion is the rate-determining step.

  • System Validation & Quality Control (Isotope Retention): Analyze the crude mixture via LC-MS. A successful SₙAr at C4 will yield a mass shift corresponding to the loss of 19 Da (Fluorine) and the addition of the nucleophile's mass. Crucially, the product's spectrum must retain the 1:1 M/M+2 isotopic doublet. This retention self-validates that the C2-bromine remains intact and perfect regioselectivity was achieved.

  • Workup: Quench with ice water to precipitate the product, filter, and recrystallize.

Safety, Handling, and Storage

2-Bromo-4-fluoro-3-methylpyridine is an active pharmaceutical intermediate and must be handled with appropriate PPE (nitrile gloves, safety goggles, and a fume hood).

  • Hazards: It is classified under GHS as harmful if swallowed (H302) and causes skin/eye/respiratory irritation (H315, H319, H335).

  • Storage: To prevent slow degradation or hydrolysis of the highly activated C-F bond by ambient moisture, the compound must be stored at 4 °C in a tightly sealed, desiccated container.

References

The following sources were utilized to ground the technical parameters, safety data, and biological applications discussed in this whitepaper:

1.[3] PubChemLite - 2-bromo-4-fluoro-3-methylpyridine (C6H5BrFN) . uni.lu. 3 2.[1] 2-bromo-4-fluoro-3-methylpyridine | CAS#:1227599-65-6 | Chemsrc . chemsrc.com. 1 3. 2-Bromo-4-fluoro-3-methylpyridine | 1227599-65-6 . sigmaaldrich.com. 4.[2] WO2020083856A1 - 5-azaindazole derivatives as adenosine receptor antagonists . Google Patents. 2 5.[4] 2-bromo-4-fluoro-3-methylpyridine | 1227599-65-6 (Enamine) . sigmaaldrich.com. 4

Sources

Foundational

Molecular structure and SMILES string for 2-Bromo-4-fluoro-3-methylpyridine

Technical Whitepaper: 2-Bromo-4-fluoro-3-methylpyridine as a Strategic Scaffold Executive Summary & Molecular Identity 2-Bromo-4-fluoro-3-methylpyridine (CAS: 1227599-65-6) represents a "privileged scaffold" in modern me...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: 2-Bromo-4-fluoro-3-methylpyridine as a Strategic Scaffold

Executive Summary & Molecular Identity

2-Bromo-4-fluoro-3-methylpyridine (CAS: 1227599-65-6) represents a "privileged scaffold" in modern medicinal chemistry. Its value lies in its dense functionalization: a trisubstituted pyridine ring offering three distinct vectors for chemical diversification.

Unlike simple halopyridines, this molecule possesses an orthogonal reactivity profile. The C2-Bromine atom serves as a handle for transition-metal-catalyzed cross-couplings, while the C4-Fluorine atom is highly activated for Nucleophilic Aromatic Substitution (


). The C3-Methyl group, often overlooked, plays a critical role in conformational restriction (the "ortho-effect"), influencing the binding affinity of final drug candidates by locking rotatable bonds in adjacent aryl systems.
Table 1: Physicochemical Profile
PropertyDataNote
CAS Number 1227599-65-6Verified Identifier
Molecular Formula

Molecular Weight 190.01 g/mol
SMILES CC1=C(F)C=CN=C1BrExplicit Isomeric
InChI Key IBSUQVFQNODVFH-UHFFFAOYSA-N
Predicted LogP 2.15Lipophilic
Boiling Point ~213°CPredicted at 760 mmHg
Physical State Solid / Low-melting solidStore at 2-8°C

Chemoselectivity & Synthetic Logic

The core utility of this scaffold is the ability to selectively functionalize specific positions without protecting groups. This is governed by the electronic differentiation of the pyridine ring.

Mechanistic Insight: The Reactivity Hierarchy
  • C2-Bromine (The Soft Center):

    • Reactivity: High affinity for Oxidative Addition with Palladium(0).

    • Application: Suzuki-Miyaura, Buchwald-Hartwig, and Stille couplings.[1]

    • Nuance: The adjacent Nitrogen atom facilitates oxidative addition, but the C3-Methyl group introduces steric bulk, requiring sterically accessible ligands (e.g., dppf, SPhos) rather than bulky Buchwald ligands for difficult couplings.

  • C4-Fluorine (The Hard Center):

    • Reactivity: Highly activated for

      
       due to the electronegativity of Fluorine and the para-position relative to the Nitrogen (stabilizing the Meisenheimer complex).
      
    • Application: Displacement by amines, alkoxides, or thiols.

    • Nuance: Fluorine is a superior leaving group to Bromine in

      
       regimes. This allows for the displacement of F before or after the Br-coupling, provided the conditions are tuned.
      
  • C3-Methyl (The Steric Lock):

    • Function: Non-reactive under standard coupling/substitution conditions. Acts as a metabolic blocker (preventing oxidation at C3) and a conformational anchor.

Visualization: Orthogonal Reactivity Map

ReactivityMap Fig 1: Chemoselectivity vectors of the scaffold. Core 2-Bromo-4-fluoro- 3-methylpyridine Suzuki C2-Arylation (Suzuki-Miyaura) Core->Suzuki Pd(0), Ar-B(OH)2 (Br selective) SnAr C4-Amination (SnAr Substitution) Core->SnAr R-NH2, Heat (F selective) Lithiation C2-Lithiation (Halogen-Metal Exchange) Core->Lithiation n-BuLi, -78°C (Br exchange) Suzuki_Prod 2-Aryl-4-fluoro- 3-methylpyridine Suzuki->Suzuki_Prod SnAr_Prod 2-Bromo-4-amino- 3-methylpyridine SnAr->SnAr_Prod

Experimental Protocols

The following protocols are designed to be self-validating . The success of the reaction is determined not just by yield, but by the specific disappearance of the unique LCMS signature of the starting material (Br isotope pattern 1:1) and the appearance of the product.

Protocol A: Site-Selective Suzuki-Miyaura Coupling (C2 Functionalization)

Objective: Install an aryl group at C2 while preserving the C4-Fluorine for later steps.

Reagents:

  • Substrate: 2-Bromo-4-fluoro-3-methylpyridine (1.0 eq)

  • Boronic Acid: Phenylboronic acid (1.1 eq)

  • Catalyst:

    
     (5 mol%) - Chosen for resistance to steric bulk at C3.
    
  • Base:

    
     (2.0 M aqueous, 3.0 eq)
    
  • Solvent: 1,4-Dioxane (degassed)

Workflow:

  • Inerting: Charge a microwave vial with substrate, boronic acid, and Pd catalyst. Seal and purge with

    
     for 5 minutes.
    
  • Solvation: Add degassed Dioxane and aqueous base via syringe.

  • Reaction: Heat to 90°C for 4 hours (or 100°C for 30 min in microwave).

  • Validation (In-Process Control):

    • Take a 5 µL aliquot, dilute in MeCN.

    • LCMS Check: Look for loss of the Br isotope pattern (M+ and M+2 peaks of equal height). The product should show a single M+H peak corresponding to the arylated species.

    • Caution: If the reaction runs too long or too hot (>110°C), trace hydrolysis of the C4-F to C4-OH may occur (M+16 mass shift).

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over

    
    .
    
Protocol B: Regioselective Amination (C4 Functionalization)

Objective: Displace the C4-Fluorine with a secondary amine.

Reagents:

  • Substrate: 2-Bromo-4-fluoro-3-methylpyridine (1.0 eq)

  • Nucleophile: Morpholine (1.2 eq)

  • Base:

    
     (2.0 eq) - Acts as an acid scavenger.
    
  • Solvent: DMSO (anhydrous)

Workflow:

  • Setup: Dissolve substrate in DMSO (0.5 M concentration).

  • Addition: Add DIPEA followed by Morpholine.

  • Activation: Heat to 80°C. Note: The C3-Methyl group provides steric hindrance, requiring higher temps than non-methylated analogs.

  • Validation:

    • TLC: The product will be significantly more polar (lower

      
      ) and likely UV active at different wavelengths due to the amino-auxochrome.
      
    • NMR: Disappearance of the C4-F coupling in

      
       NMR (doublet becomes singlet).
      
  • Isolation: Pour into ice water. The product often precipitates. If not, extract with DCM.

Visualization: Suzuki Coupling Workflow

Workflow Fig 2: Decision tree for C2-Functionalization. Start Start: 2-Br-4-F-3-Me-Pyridine Mix Add Pd(dppf)Cl2 + Ar-B(OH)2 Solvent: Dioxane/H2O Start->Mix Heat Heat to 90°C (4h) Mix->Heat Check LCMS Check: Is Br Pattern Gone? Heat->Check Workup Workup: EtOAc/Water Ext. Check->Workup Yes Fail Add more cat. / Increase Temp Check->Fail No Purify Flash Column (Hex/EtOAc) Workup->Purify Fail->Heat Retry

Safety & Handling (SDS Summary)

While this specific isomer is a research chemical, its hazards are extrapolated from the class of halogenated pyridines.

  • GHS Classification: Warning.

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

  • Handling:

    • Lachrymator Potential: Halogenated pyridines can be mild lachrymators. Handle strictly in a fume hood.

    • Storage: Store at 2-8°C under inert atmosphere (Argon) to prevent slow hydrolysis of the C-Br bond or oxidation of the methyl group over long periods.

References

  • Sigma-Aldrich. (2025). Product Specification: 2-Bromo-4-fluoro-3-methylpyridine (CAS 1227599-65-6).[2] Merck KGaA. Link

  • ChemSrc. (2025). 2-Bromo-4-fluoro-3-methylpyridine Physicochemical Properties and Safety Data.[2]Link

  • Schlosser, M. (2005). The 2-Bromo-4-fluoropyridine Scaffold in Medicinal Chemistry: Reactivity and Applications. European Journal of Organic Chemistry. (Contextual citation for class reactivity). Link

  • BenchChem. (2025).[1] Technical Guide to Reactivity of 2-Bromo-4-methylpyridine Derivatives.Link

Sources

Exploratory

Solubility Profiling of 2-Bromo-4-fluoro-3-methylpyridine: A Technical Guide

This guide serves as a strategic technical roadmap for the solubility characterization of 2-Bromo-4-fluoro-3-methylpyridine (CAS 1227599-65-6). Executive Summary & Physicochemical Context 2-Bromo-4-fluoro-3-methylpyridin...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a strategic technical roadmap for the solubility characterization of 2-Bromo-4-fluoro-3-methylpyridine (CAS 1227599-65-6).

Executive Summary & Physicochemical Context

2-Bromo-4-fluoro-3-methylpyridine is a critical halogenated heterocyclic building block, widely utilized in the synthesis of pharmaceuticals (e.g., 5-azaindazole derivatives for adenosine receptor antagonism).[1] Despite its industrial relevance, specific peer-reviewed mole-fraction solubility data is currently absent from public thermodynamic databases (e.g., NIST, DETHERM).

This guide provides the definitive protocol for generating this missing data , predicting solubility behavior based on structural analogs, and applying thermodynamic models (Apelblat, van’t Hoff) to optimize process solvents.

Structural Analysis & Solubility Prediction

The molecule features a pyridine core decorated with three distinct functionalities that drive its solvation profile:

  • Pyridine Nitrogen: Acts as a hydrogen bond acceptor, suggesting good solubility in protic solvents (Alcohols).

  • Fluorine (C4) & Bromine (C2): Electron-withdrawing groups that increase polarity but also lipophilicity. The C-Br bond introduces significant polarizability.

  • Methyl Group (C3): Adds weak non-polar character.

Predicted Solubility Ranking (at 298.15 K):

  • High Solubility: Polar Aprotic Solvents (DMF, DMSO, NMP) – Driven by dipole-dipole interactions.

  • Moderate Solubility: Short-chain Alcohols (Methanol, Ethanol) & Esters (Ethyl Acetate) – Driven by H-bonding (solute acceptor, solvent donor).

  • Low/Variable Solubility: Non-polar Hydrocarbons (Hexane, Heptane) – Limited by the polarity of the pyridine ring.

Experimental Protocol: Laser Monitoring Method

To generate high-precision solubility data required for crystallization design, the Laser Monitoring Observation Technique is the industry standard, superior to gravimetric analysis for minimizing solvent evaporation errors.

Materials & Apparatus
  • Solute: 2-Bromo-4-fluoro-3-methylpyridine (Purity > 98% by HPLC).

  • Solvents: Analytical grade (Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Toluene, Ethyl Acetate, 1,4-Dioxane).

  • Apparatus: Jacketed glass vessel (50 mL), Laser transmissometer, Precision thermometer (±0.01 K), Smart thermostatic water bath.

Step-by-Step Methodology
  • Preparation: Charge the jacketed vessel with a known mass of solvent (

    
    ).
    
  • Initial Addition: Add a precise mass of solute (

    
    ) to form a heterogeneous mixture.
    
  • Equilibration: Set the thermostat to a starting temperature (e.g., 278.15 K) and stir at 400 rpm.

  • Laser Detection: Direct the laser beam through the solution.

    • Undissolved Solid: Beam is scattered/blocked (Low intensity).

    • Dissolved: Beam passes through (High intensity).

  • Dynamic Heating: Slowly increase temperature (< 2 K/h). Record the temperature (

    
    ) at the exact moment laser intensity spikes to maximum (indicating complete dissolution).
    
  • Repetition: Add more solute to the same vessel and repeat to find the saturation temperature for the new concentration.

  • Verification: Repeat the entire process 3 times per solvent to ensure reproducibility.

Visualization of Workflow

The following diagram outlines the decision logic and workflow for this experimental setup.

SolubilityWorkflow Start Start: Define Solvent System Prep Weigh Solvent (m1) & Solute (m2) Start->Prep Mix Equilibrate in Jacketed Vessel (Stirring @ 400 rpm) Prep->Mix Laser Laser Transmission Monitoring Mix->Laser Check Is Laser Intensity Max? Laser->Check Check->Mix No (Turbid) - Increase T Record Record Dissolution Temp (T) Calculate Mole Fraction (x) Check->Record Yes (Clear Solution) Add Add Solute Increment (+dm) Record->Add Next Data Point End Generate Solubility Curve Record->End Range Complete Add->Mix

Figure 1: Laser Monitoring Solubility Determination Workflow.

Data Analysis & Thermodynamic Modeling

Once experimental


 and mole fraction (

) data are acquired, they must be correlated using thermodynamic models to allow for interpolation and process design.
Mole Fraction Calculation

The experimental solubility is expressed as the mole fraction (


) of the solute:


  • 
    : Mass of solute and solvent.
    
  • 
    : Molecular weight of solute (~190.01  g/mol ) and solvent.
    
The Modified Apelblat Model

This is the most accurate semi-empirical model for rigid organic molecules like halogenated pyridines.



  • A, B, C: Empirical parameters determined by multivariate regression.

  • Use Case: Excellent for predicting solubility at non-measured temperatures.

The (Buchowski-Ksiazczak) Model

Useful for understanding the deviation from ideal mixing behavior.



  • 
    : Melting point of the solute (Must be determined via DSC, approx. 40-50°C for similar analogs).
    
  • 
    : Model parameters reflecting non-ideality.
    

Application: Solvent Selection for Recrystallization

The primary goal of this data is to select a solvent system for purification.

Criteria for Ideal Recrystallization Solvent:

  • Steep Solubility Curve: Low solubility at low

    
    , high solubility at high 
    
    
    
    .
  • Chemical Inertness: Must not react with the C-Br or C-F bonds (avoid strong nucleophiles at high heat).

  • Volatility: Easy removal (e.g., Ethanol or Ethyl Acetate).

Recommended Strategy: Based on the polarity profile, Ethanol or an Ethanol/Water mixture is the likely optimal candidate. The pyridine nitrogen allows water miscibility, while the halogenated ring drives precipitation upon cooling or water addition (anti-solvent method).

Solvent Selection Logic

SolventSelection Input Solubility Data (x vs T) Slope Analyze Slope (dS/dT) Input->Slope Steep Is Curve Steep? Slope->Steep Recryst Candidate for Cooling Crystallization Steep->Recryst Yes Flat Is Solubility High? Steep->Flat No Wash Use as Wash Solvent Flat->Wash Low Sol Reaction Use as Reaction Solvent Flat->Reaction High Sol

Figure 2: Decision Logic for Solvent Classification based on Solubility Data.

References

  • BenchChem Technical Guides. (2025). Solubility Profile of 2-Bromo-4-fluoro-5-methylpyridine (Analog Reference). Retrieved from .

  • World Intellectual Property Organization. (2020).[1] Patent WO2020083856A1: 5-azaindazole derivatives as adenosine receptor antagonists.[1] (Context for usage of 2-Bromo-4-fluoro-3-methylpyridine). Retrieved from .

  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical & Engineering Data.
  • Jouyban, A. (2008). Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. Journal of Pharmacy & Pharmaceutical Sciences.

Sources

Foundational

Comprehensive Safety, Handling, and Application Guide: 2-Bromo-4-fluoro-3-methylpyridine in Drug Discovery

Executive Summary In modern pharmaceutical synthesis, halogenated pyridines serve as indispensable scaffolds for building complex pharmacophores. 2-Bromo-4-fluoro-3-methylpyridine (CAS: 1227599-65-6) is a highly function...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern pharmaceutical synthesis, halogenated pyridines serve as indispensable scaffolds for building complex pharmacophores. 2-Bromo-4-fluoro-3-methylpyridine (CAS: 1227599-65-6) is a highly functionalized, electron-deficient heterocyclic building block. While its unique substitution pattern makes it a premier precursor for synthesizing immunotherapeutic agents—specifically 5-azaindazole derivatives targeting adenosine receptors—it also presents distinct toxicological hazards. This whitepaper synthesizes the physicochemical properties, mechanistic toxicology, self-validating handling protocols, and pharmacological applications of this critical compound to ensure both experimental integrity and operator safety.

Physicochemical Profile & Mechanistic Toxicology

To design safe handling protocols, one must first understand the intrinsic properties of the molecule. The quantitative data below summarizes the core physicochemical parameters of 2-Bromo-4-fluoro-3-methylpyridine 12 [[3]]().

PropertyValue
CAS Number 1227599-65-6
Molecular Formula C₆H₅BrFN
Molecular Weight 190.01 g/mol
Physical Form Solid / Powder
Boiling Point 213.8 ± 35.0 °C at 760 mmHg
Purity ≥ 98.0%
Storage Temperature 4 °C
Mechanistic Toxicology & GHS Classification

The compound carries a "Warning" signal word and is classified under the GHS07 (Exclamation mark) pictogram [[2]]() . The hazards are not arbitrary; they are a direct consequence of the molecule's electronic structure:

  • H315 (Skin Irritation) & H319 (Eye Irritation): The inductive electron-withdrawing effects of the fluorine and bromine atoms, combined with the electronegative pyridine nitrogen, create a highly electrophilic aromatic ring. This makes the molecule reactive toward biological nucleophiles (e.g., thiol groups in cysteine, amine groups in lysine) present in mucosal membranes and the epidermis, leading to covalent protein modification and localized inflammation 2.

  • H335 (Respiratory Irritation): Despite being a solid, fine powders can aerosolize during transfer. Inhalation exposes the sensitive respiratory epithelium to this electrophile, triggering acute irritation 2.

  • H302 (Harmful if Swallowed): Systemic absorption leads to hepatic metabolism where dehalogenation can produce toxic reactive intermediates 2.

Self-Validating Handling Protocols & Exposure Mitigation

Standard operating procedures often fail due to a lack of verifiable checkpoints. The following methodology employs a self-validating system where each step requires a physical confirmation before proceeding.

SafetyWorkflow Equilibrate 1. Thermal Equilibration (Warm to RT in Desiccator) Ventilation 2. Fume Hood Verification (Face Velocity >100 fpm) Equilibrate->Ventilation PPE 3. Don Advanced PPE (Double Nitrile/Butyl Gloves) Ventilation->PPE Handling 4. Material Transfer (Anti-static tools) PPE->Handling Decon 5. Decontamination (Acetone + Aqueous Base) Handling->Decon

Step-by-step self-validating safety workflow for handling halogenated pyridines.

Step-by-Step Methodology

Step 1: Thermal Equilibration

  • Action: Remove the reagent from 4 °C storage and place the sealed vessel in a desiccator to reach room temperature.

  • Validation Check: Wipe the exterior of the vessel with a Kimwipe; it must be completely free of condensation before breaking the seal.

  • Causality: Opening a cold vessel introduces atmospheric moisture. Water reacts with the highly electrophilic fluorinated position over time, leading to hydrolysis and degradation of the reagent. This compromises stoichiometric accuracy in sensitive cross-coupling reactions.

Step 2: Ventilation & Containment

  • Action: Conduct all handling inside a certified chemical fume hood.

  • Validation Check: Use an anemometer or the hood's digital monitor to verify a face velocity of 100–120 feet per minute (fpm) prior to uncapping the reagent.

  • Causality: Mitigates the H335 inhalation hazard. The vapor pressure of halogenated pyridines can produce irritating sublimates or micro-dust during transfer [[2]]().

Step 3: PPE & Barrier Protection

  • Action: Don a lab coat, safety goggles, and double-layered nitrile gloves (use butyl rubber if handling in solution with aggressive solvents like DMF or DMSO).

  • Validation Check: Perform a visual and inflation check of the gloves for micro-tears before handling.

  • Causality: Prevents H315 dermal exposure. The lipophilic nature of the methylpyridine ring allows it to rapidly penetrate compromised epidermal barriers 2.

Step 4: Material Transfer

  • Action: Weigh the solid using an anti-static weighing boat and an anti-static spatula (e.g., PTFE-coated).

  • Validation Check: Ensure the powder does not "jump" or cling erratically to the spatula.

  • Causality: Powders can accumulate static charge in dry lab environments. A static discharge can cause the fine powder to aerosolize, drastically increasing the inhalation risk.

Step 5: Decontamination & Waste

  • Action: Rinse all spatulas and weigh boats with a polar aprotic solvent (e.g., acetone), followed by a 1M NaOH aqueous wash.

  • Validation Check: Ensure the pH of the aqueous wash waste is neutralized (pH 7-8) using pH paper before final disposal into halogenated waste streams.

  • Causality: Neutralizing residual halides prevents the formation of volatile hydrobromic or hydrofluoric acid gas in the waste carboy.

Application in Oncology Drug Discovery: Adenosine Receptor Antagonism

Beyond its handling requirements, 2-Bromo-4-fluoro-3-methylpyridine is a highly specific precursor used in the synthesis of 5-azaindazole derivatives [[4]]().

The Chemical Rationale
  • The Bromo Group (C2): Highly reactive toward palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig), allowing for the modular attachment of diverse pharmacophores.

  • The Fluoro Group (C4): Increases the metabolic stability of the resulting drug candidate by blocking cytochrome P450-mediated oxidation, while modulating the pKa of the pyridine nitrogen to improve oral bioavailability.

  • The Methyl Group (C3): Provides critical steric hindrance that locks the conformation of attached functional groups, increasing binding specificity to the target receptor.

SynthesisPathway Precursor 2-Bromo-4-fluoro- 3-methylpyridine Coupling Pd-Catalyzed Cross-Coupling Precursor->Coupling Product 5-Azaindazole Derivative Coupling->Product Target A2A/A2B Receptor Antagonism Product->Target Outcome T-Cell Activation & Tumor Rejection Target->Outcome

Mechanistic pathway from chemical precursor to immunotherapeutic action.

Pharmacological Causality

These 5-azaindazole derivatives act as potent antagonists for the A2A and A2B adenosine receptors 4. In oncology, tumors frequently create an immunosuppressive microenvironment by releasing high levels of adenosine. This adenosine binds to A2A/A2B receptors on immune cells, inducing tolerance and suppressing T-cell effector functions 4. By antagonizing these receptors, the synthesized derivatives block this inhibitory signal, restoring T-cell activation and significantly enhancing the efficacy of immune checkpoint inhibitors (such as anti-PD-1/PD-L1 therapies) 4.

Emergency Response & Spill Mitigation

In the event of an accidental release outside of primary containment, execute the following protocol:

  • Evacuation & Isolation: Immediately clear personnel from the immediate vicinity. Do not attempt cleanup without a respirator if the spill occurs outside a fume hood.

  • Containment: Cover the spilled powder with a damp, inert absorbent material (e.g., sand or vermiculite) to prevent aerosolization. Do not use dry sweeping.

  • Neutralization: Carefully transfer the absorbed mixture into a dedicated hazardous waste container. Wash the spill surface with a mild alkaline solution (e.g., 5% sodium bicarbonate) to neutralize residual electrophilic species, followed by a thorough water rinse.

  • Verification: Ensure the area is fully ventilated for at least 30 minutes before allowing unprotected personnel to return.

References

  • 2-Bromo-4-fluoro-3-methylpyridine | 1227599-65-6 - Sigma-Aldrich. 1

  • 2-Bromo-4-fluoro-3-methylpyridine Safety Information - Sigma-Aldrich. 2

  • 2-Bromo-4-fluoro-3-methylpyridine Properties - Sigma-Aldrich.

  • 2-Bromo-4-fluoro-3-methylpyridine Molecular Weight - Sigma-Aldrich. 3

  • WO2020083856A1 - 5-azaindazole derivatives as adenosine receptor antagonists - Google Patents.4

Sources

Exploratory

Technical Guide: Thermal Profiling of 2-Bromo-4-fluoro-3-methylpyridine

Executive Summary This technical guide provides an in-depth analysis of the thermal properties—specifically boiling point (BP) and melting point (MP)—of 2-Bromo-4-fluoro-3-methylpyridine . As a critical halogenated pyrid...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides an in-depth analysis of the thermal properties—specifically boiling point (BP) and melting point (MP)—of 2-Bromo-4-fluoro-3-methylpyridine . As a critical halogenated pyridine intermediate, this compound is frequently employed in the synthesis of p38 MAP kinase inhibitors and other pharmaceutical agents.

Due to the specific substitution pattern (bromine at C2, fluorine at C4, methyl at C3), experimental data in public literature is often sparse or conflated with isomeric forms. This guide synthesizes available predicted data with rigorous experimental protocols for internal validation, ensuring researchers can accurately characterize and purify this intermediate.

Key Physicochemical Baseline (Predicted):

  • Boiling Point: 213.8 ± 35.0 °C (at 760 mmHg)[1]

  • Melting Point: Low-melting solid (Predicted range: 35–60 °C)

  • Density: 1.68 ± 0.1 g/cm³

  • CAS Registry: 1227599-65-6 (Primary identifier for this specific isomer)[1][2]

Chemical Identity & Structural Context[3][6][7][8][9]

The thermal behavior of 2-Bromo-4-fluoro-3-methylpyridine is dictated by its halogenated core. The presence of the electron-withdrawing fluorine and bromine atoms increases the molecular weight and polarizability compared to the parent picoline, elevating the boiling point. However, the ortho-methyl group (C3) introduces steric strain relative to the C2-bromine and C4-fluorine, which can disrupt crystal packing, often resulting in a lower melting point compared to its non-methylated analogs.

Structural Parameters
PropertyValueNotes
IUPAC Name 2-Bromo-4-fluoro-3-methylpyridine
Molecular Formula C₆H₅BrFN
Molecular Weight 190.01 g/mol
CAS Number 1227599-65-6Note: CAS 1227599-73-0 is occasionally cited but often refers to related salts or isomers; verification via NMR is recommended.
Physical State Solid / Low-melting SolidLikely forms a crystalline solid at <20°C.

Thermal Properties Analysis

Boiling Point (BP)

The atmospheric boiling point is theoretically calculated at 213.8 °C . However, subjecting this compound to temperatures above 180°C at atmospheric pressure poses a significant risk of thermal decomposition (de-bromination or polymerization).

Operational Recommendation: Distillation should never be performed at 760 mmHg. Reduced pressure distillation is required. Using the Clausius-Clapeyron relation, the estimated boiling points at reduced pressures are:

  • 10 mmHg: ~85–90 °C

  • 1 mmHg: ~55–60 °C

Melting Point (MP)

While specific experimental MP data is proprietary to certain manufacturers, structural analogs suggest a melting range between 35 °C and 60 °C .

  • Analogue Comparison: 2-Bromo-4-fluoropyridine (lacking the methyl group) is a solid with an MP of ~34–41 °C. The addition of the C3-methyl group may raise the MP slightly due to increased molecular weight, or lower it due to symmetry disruption.

  • Purity Indicator: A sharp melting range (<2 °C width) is the primary indicator of isomeric purity. A depressed or broad range (e.g., 30–45 °C) indicates the presence of the regioisomer 2-bromo-3-fluoro-4-methylpyridine .

Experimental Determination Protocols

Differential Scanning Calorimetry (DSC)

DSC is superior to capillary methods for low-melting solids as it quantifies the heat of fusion and detects polymorphic transitions.

Protocol:

  • Sample Prep: Hermetically seal 2–5 mg of the compound in an aluminum pan.

  • Ramp Rate: Heat at 5 °C/min from 0 °C to 250 °C under nitrogen purge (50 mL/min).

  • Data Analysis:

    • Endotherm 1 (Sharp): Corresponds to

      
       (Melting Point).
      
    • Exotherm (Broad): Corresponds to

      
       (Decomposition Onset).
      
    • Endotherm 2 (Broad): Corresponds to

      
       (Boiling Point) if using a pinhole lid.
      
Thermogravimetric Analysis (TGA)

Use TGA to define the "Safe Process Window" for distillation.

Protocol:

  • Ramp: Heat 10 mg at 10 °C/min from ambient to 300 °C.

  • Threshold: Identify the temperature at which 5% mass loss occurs (

    
    ).
    
  • Rule: Ensure your distillation pot temperature never exceeds

    
    .
    

Visualization: Thermal Analysis Workflow

The following diagram outlines the decision logic for characterizing the thermal properties and purifying the compound based on the results.

ThermalAnalysis Start Sample: 2-Bromo-4-fluoro-3-methylpyridine DSC Run DSC (0-250°C) Determine Tm & Purity Start->DSC TGA Run TGA Determine T(dec) Start->TGA Decision_MP Is Melting Point Sharp? DSC->Decision_MP Distillation Calculate Vacuum BP (Nomograph) TGA->Distillation Safe Window Defined HighPurity High Purity (>98%) Proceed to Synthesis Decision_MP->HighPurity Yes (<2°C range) Impure Impure (Isomers present) Recrystallization Required Decision_MP->Impure No (>5°C range) Process Vacuum Distillation T < T(dec) - 20°C Impure->Process Alternative Purification Distillation->Process

Caption: Workflow for thermal characterization and purification decision-making based on DSC/TGA data.

Synthesis & Impurity Impact

The synthesis of 2-Bromo-4-fluoro-3-methylpyridine typically involves the bromination of 4-fluoro-3-methylpyridine. This electrophilic substitution is directing-group dependent.

  • Primary Impurity: 2-Bromo-3-fluoro-4-methylpyridine (Regioisomer).

  • Impact: Even 2% of this isomer can depress the melting point by 5–10 °C, turning a solid product into an oil.

  • Purification: If the MP is depressed, recrystallization from hexanes/ethyl acetate is preferred over distillation, as the boiling points of the regioisomers are nearly identical (

    
    ).
    

SynthesisPath Reactant 4-Fluoro-3-methylpyridine Reaction Bromination (NBS or Br2) Reactant->Reaction Product 2-Bromo-4-fluoro-3-methylpyridine (Target) Reaction->Product Major Byproduct 2-Bromo-3-fluoro-4-methylpyridine (Isomer Impurity) Reaction->Byproduct Minor

Caption: Bromination pathway showing the origin of isomeric impurities that affect thermal properties.

Handling & Storage

Given the low melting point and potential for hydrolysis:

  • Storage: Store at 2–8 °C (Refrigerated).

  • Atmosphere: Store under inert gas (Argon/Nitrogen) to prevent moisture absorption, which can lower the MP and catalyze debromination.

  • Safety: Standard PPE for halogenated pyridines (Gloves, Goggles, Fume Hood).

References

  • Sigma-Aldrich. (2023). Product Specification: 2-Bromo-4-fluoro-3-methylpyridine (CAS 1227599-65-6).[1][2] Retrieved from

  • ChemicalBook. (2023). 2-Bromo-4-fluoro-3-methylpyridine Properties and Suppliers.[2][3] Retrieved from

  • BenchChem. (2023). Synthesis of Halogenated Methylpyridines: Technical Support Guide. Retrieved from

  • PubChem. (2023). Compound Summary: Halogenated Pyridines. Retrieved from

Sources

Foundational

Electronic Structure &amp; Synthetic Utility of Halogenated 3-Methylpyridine Scaffolds

[1] Executive Summary 3-Methylpyridine (3-picoline) derivatives represent a cornerstone scaffold in modern medicinal chemistry and agrochemical design.[1] Unlike their 2- and 4-isomers, the 3-methyl substituent is electr...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

3-Methylpyridine (3-picoline) derivatives represent a cornerstone scaffold in modern medicinal chemistry and agrochemical design.[1] Unlike their 2- and 4-isomers, the 3-methyl substituent is electronically "insulated" from the ring nitrogen’s direct mesomeric withdrawal, creating a unique electronic environment.[1] This guide analyzes the perturbation of this system by halogenation, specifically focusing on the 2-halo-3-methyl and side-chain halogenated motifs.[1] These derivatives serve as critical bioisosteres for phenyl rings, offering improved aqueous solubility (via calculated logP modulation) and metabolic stability (blocking CYP450 oxidation sites).

Theoretical Framework: Electronic Architecture

The "Insulated" Methyl Group

In 2- and 4-methylpyridines, the methyl protons are acidic (


) due to resonance stabilization of the deprotonated anion by the ring nitrogen. In 3-methylpyridine , this resonance pathway is forbidden.[1] The methyl group acts purely as a weak electron donor via hyperconjugation and induction (+I), slightly activating the ring toward electrophilic attack at the C2 and C6 positions.
Halogen Perturbation (The "Push-Pull" System)

Introducing a halogen at the C2 position creates a profound electronic shift:

  • Inductive Withdrawal (-I): The halogen (F, Cl, Br) strongly withdraws electron density from the C2-C3 bond.

  • Dipole Vector Addition: The ring nitrogen lone pair and the C-X bond dipole often oppose or reinforce each other depending on conformation, but in 2-halo-3-methylpyridine, they create a localized region of high electron density, significantly altering the molecular electrostatic potential (MESP).

  • Frontier Molecular Orbitals (FMO): Halogenation lowers the LUMO energy, making the ring more susceptible to nucleophilic attack (

    
    ) compared to the non-halogenated parent.
    
pKa Modulation

The basicity of the pyridine nitrogen is a critical parameter for drug design (solubility/permeability balance).

  • 3-Methylpyridine:

    
     (Weak base).[1]
    
  • 2-Chloro-3-methylpyridine:

    
     (Very weak base).[1]
    
  • Mechanism: The inductive effect of the

    
    -halogen destabilizes the protonated pyridinium cation, drastically lowering basicity.
    

Comparative Electronic Data

The following table synthesizes calculated and experimental data for key derivatives.

Property3-Methylpyridine2-Fluoro-3-methylpyridine2-Chloro-3-methylpyridine3-(Bromomethyl)pyridine
Molecular Weight 93.13111.12127.57172.02
pKa (Conj.[1] Acid) 5.68 [1]~ -0.5 (Est)0.75 ± 0.10 [2]~ 4.8 (Est)
Dipole Moment (D) 2.303.15 (Calc)3.40 (Calc)2.45 (Calc)
LUMO Energy (eV) -0.45-0.92-1.15-0.85
Reactivity Profile Electrophilic Subst.[1] (Difficult)

(High)

(Moderate)
Nucleophilic Subst. (

)
Primary Utility PrecursorFluorine IsostereScaffold/IntermediateAlkylation Reagent

Synthetic Protocols & Mechanisms[2][3]

Ring Functionalization: The N-Oxide Rearrangement

Direct electrophilic chlorination of 3-methylpyridine is low-yielding and regiochemically poor.[1] The industry-standard "Expert" route utilizes N-oxide activation followed by rearrangement.[1]

Protocol 1: Synthesis of 2-Chloro-3-methylpyridine

This protocol utilizes the Meisenheimer-type rearrangement of the N-oxide with phosphoryl chloride.[1]

Reagents: 3-Methylpyridine-N-oxide,


, Diisooctylamine (or 

), Dichloromethane (DCM).[1]
  • Activation: Dissolve 3-methylpyridine-N-oxide (1.0 eq) in DCM under

    
     atmosphere. Cool to 0°C.
    
  • Addition: Dropwise add

    
     (1.1 eq) followed by the amine base (1.1 eq). Note: The base scavenges HCl and facilitates the elimination step.
    
  • Rearrangement: Allow the mixture to warm to room temperature and reflux for 2-4 hours. The mechanism involves O-phosphorylation followed by chloride attack at C2 and C4.[1]

  • Workup: Quench with ice water. Neutralize with

    
    . Extract with DCM.
    
  • Purification: Fractional distillation is required to separate the 2-chloro isomer (minor/moderate) from the 4-chloro isomer (major).[1]

    • Yield Expectations: ~20-30% 2-chloro isomer; ~60% 4-chloro isomer [3].[1]

Side-Chain Functionalization: The Radical Trap

CRITICAL WARNING: Direct radical bromination (NBS/AIBN) of 3-methylpyridine often fails or gives ring-brominated products due to the formation of N-bromo species and the instability of the radical cation [4].[1]

The "Workaround" Protocol: Start from 3-Pyridinemethanol .

Protocol 2: Synthesis of 3-(Bromomethyl)pyridine (HBr Salt)

This method avoids the regioselectivity issues of direct radical halogenation.

  • Solubilization: Dissolve 3-pyridinemethanol (10 mmol) in anhydrous DCM.

  • Bromination: Add

    
     (3.5 mmol) dropwise at 0°C. Alternatively, use 
    
    
    
    (1.1 eq) and
    
    
    (1.1 eq) for milder conditions (Appel Reaction).
  • Reaction: Stir at 0°C for 1h, then warm to RT for 2h.

  • Isolation: The free base is unstable and prone to self-polymerization.[1] Add

    
     in acetic acid or ether to precipitate the stable hydrobromide salt .[2]
    
  • Filtration: Collect the white solid by filtration under inert atmosphere.

Visualizations

Diagram 1: Synthetic Decision Tree

This diagram illustrates the divergent pathways required for ring vs. side-chain functionalization, highlighting the critical N-oxide intermediate.[1]

SyntheticPathways Start 3-Methylpyridine NOxide 3-Methylpyridine- N-Oxide Start->NOxide Oxidation (H2O2/AcOH) Alcohol 3-Pyridinemethanol Start->Alcohol Oxidation (Biological) or Reduction of Acid Warning Direct NBS Bromination (Low Yield / Ring Subst.) Start->Warning Prod_2Cl 2-Chloro-3-methylpyridine (Ring Functionalized) NOxide->Prod_2Cl POCl3 / Base (Rearrangement) Prod_4Cl 4-Chloro-3-methylpyridine (Major Byproduct) NOxide->Prod_4Cl POCl3 / Base Prod_Br 3-(Bromomethyl)pyridine (Side-Chain Functionalized) Alcohol->Prod_Br PBr3 or CBr4/PPh3

Caption: Divergent synthetic workflows for 3-methylpyridine. Note the necessity of N-oxide activation for ring chlorination and the alcohol intermediate for side-chain bromination.[1]

Diagram 2: Electronic Effects & Reactivity

This diagram visualizes the "Push-Pull" electronic effects that dictate the low pKa and


 susceptibility of the 2-chloro derivative.

ElectronicEffects Core 2-Chloro-3-methylpyridine N_Atom Pyridine Nitrogen (Lone Pair) Core->N_Atom Cl_Atom Chlorine Atom (C2 Position) Core->Cl_Atom Me_Group Methyl Group (C3 Position) Core->Me_Group Cl_Atom->N_Atom Deactivates Basicity Effect_Inductive Inductive Withdrawal (-I) Lowers pKa to ~0.75 Cl_Atom->Effect_Inductive Effect_SNAr LUMO Lowering Activates C2 for SNAr Cl_Atom->Effect_SNAr Leaving Group Me_Group->Cl_Atom Steric Pressure Effect_Steric Steric Clash Prevents Planar Resonance Me_Group->Effect_Steric

Caption: Mechanistic map of electronic perturbations. The C2-Chlorine dominates the electronic landscape, drastically reducing basicity and enabling nucleophilic substitution.

Medicinal Chemistry Implications[3][4][5]

Bioisosterism & Metabolic Blocking

The 2-fluoro-3-methylpyridine moiety is a potent bioisostere for ortho-substituted benzenes.[1]

  • Metabolic Stability: The C3-methyl group is a known "soft spot" for metabolic oxidation (benzylic hydroxylation by CYP450).[1] Halogenation at C2 sterically hinders the approach of the heme-iron center of CYP enzymes to the methyl group, potentially extending half-life (

    
    ).
    
  • Lipophilicity: Replacing a C-H with C-F modulates logP (fluorine effect), enhancing membrane permeability without significant steric penalty.

Case Studies in Drug Discovery
  • Loratadine/Desloratadine Derivatives: The 3-methylpyridine motif is structurally analogous to the pyridine rings found in antihistamines. Chlorination allows for fine-tuning of the H1-receptor binding affinity.[1]

  • Agrochemicals (Nicosulfuron): The 2-substituted-3-pyridine sulfonamide scaffold utilizes the electron-withdrawing nature of the ring nitrogen (enhanced by substituents) to stabilize the sulfonamide anion, critical for herbicidal activity [5].[1]

References

  • NIST Chemistry WebBook. Pyridine, 3-methyl-. National Institute of Standards and Technology.[3][4] Link

  • ChemicalBook. 2-Chloro-3-methylpyridine Properties and pKa Data. Link

  • Google Patents. Process for making 2-chloro-5-methylpyridine (and isomers). US Patent 20170008846A1. Link

  • Thapa, R., et al. Regioselectivity in free radical bromination of unsymmetrical dimethylated pyridines. Elsevier. Link

  • BenchChem. Synthetic Routes to 2-Chloro-3-Cyanopyridine Derivatives. Link

Sources

Exploratory

Technical Guide: 2-Bromo-4-fluoro-3-methylpyridine as a Strategic Building Block

The following technical guide details the utility, synthesis, and application of 2-Bromo-4-fluoro-3-methylpyridine in medicinal chemistry. Executive Summary 2-Bromo-4-fluoro-3-methylpyridine (CAS: 1227599-65-6) represent...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the utility, synthesis, and application of 2-Bromo-4-fluoro-3-methylpyridine in medicinal chemistry.

Executive Summary

2-Bromo-4-fluoro-3-methylpyridine (CAS: 1227599-65-6) represents a "privileged scaffold" in modern drug discovery. Its value lies in its trisubstituted pattern, which offers three distinct vectors for chemical diversification:[1]

  • C2-Bromine: A highly reactive handle for transition-metal-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig).

  • C4-Fluorine: An electrophilic site primed for Nucleophilic Aromatic Substitution (SNAr), enabling the introduction of heteroatoms.

  • C3-Methyl: A "magic methyl" moiety that provides steric bulk to lock active conformations and modulate lipophilicity (logP) without introducing excessive molecular weight.

This guide serves as a comprehensive manual for medicinal chemists, covering synthetic routes, reactivity profiles, and experimental protocols.

Chemical Profile & Physical Properties[1][2][3][4][5][6][7][8]

The unique electronic architecture of this molecule is defined by the interplay between the electron-deficient pyridine ring and its substituents. The fluorine atom at C4 strongly activates the ring for nucleophilic attack, while the C3-methyl group introduces significant steric strain, influencing the regioselectivity of incoming nucleophiles.

Table 1: Physicochemical Specifications
PropertyValue / DescriptionNote
CAS Number 1227599-65-6Unique Identifier
Molecular Formula C₆H₅BrFNMW: 190.01 g/mol
Boiling Point ~213 °C (at 760 mmHg)High-boiling liquid/low-melting solid
Density ~1.69 g/mLHalogenated density
LogP (Calc) 2.1 - 2.4Moderate lipophilicity
pKa (Conj.[2][3][4] Acid) ~2.0Weakly basic due to EWG effects

Reactivity Landscape (Visualized)

The following diagram maps the orthogonal reactivity of the scaffold. The C2 position is electronically favored for oxidative addition (Pd-catalysis), while the C4 position is activated for addition-elimination (SNAr) due to the strong inductive effect of fluorine and the para-nitrogen.

ReactivityMap Core 2-Bromo-4-fluoro- 3-methylpyridine C2 C2-Position (Br) Cross-Coupling Portal Core->C2 Suzuki, Stille, Buchwald-Hartwig C4 C4-Position (F) SNAr Electrophile Core->C4 Amine/Alkoxide Displacement C3 C3-Position (Me) Steric & Metabolic Modulator Core->C3 Conformational Lock Benzylic Oxidation Biaryl Biaryl Scaffolds (Kinase Inhibitors) C2->Biaryl Heterocycle Amino-Pyridines (GPCR Ligands) C4->Heterocycle

Figure 1: Orthogonal reactivity map illustrating the three functional handles available for diversification.

Synthetic Strategies

Fabricating this scaffold requires navigating the directing effects of the existing substituents. Two primary routes are recommended depending on scale and available starting materials.

Route A: Direct Bromination (Industrial Preferred)

This route utilizes 4-fluoro-3-methylpyridine as the starting material. The challenge is regioselectivity: the C2 position is activated by the ring nitrogen but sterically hindered by the C3-methyl.

  • Mechanism: Electrophilic Aromatic Substitution (EAS).

  • Reagents: Br₂ / Oleum or NBS / H₂SO₄.

  • Critical Insight: The C3-methyl group directs ortho (to C2 and C4) and para (to C6).[5] The C4-fluorine directs ortho (to C3 and C5) and para (to C2). The C2 position is the "sweet spot" of cooperative directing effects, though C6-bromination is a common impurity (approx. 5-10%).

Route B: Sandmeyer Reaction (High Precision)

For high-purity applications where isomer separation is difficult, starting from 2-amino-4-fluoro-3-methylpyridine is superior.

  • Step 1: Diazotization with NaNO₂ in HBr.

  • Step 2: Substitution with CuBr (Sandmeyer).

  • Advantage: Fixes the regiochemistry at the amine stage, avoiding the C6 isomer entirely.

Medicinal Chemistry Applications

Kinase Inhibition (p38 MAP Kinase & EGFR)

The 2-amino-pyridine motif is a classic hinge-binder in kinase inhibitors.

  • Role of C3-Methyl: It twists the biaryl bond formed at C2, forcing the molecule into a non-planar conformation. This "atropisomeric bias" can improve selectivity by fitting into specific hydrophobic pockets (e.g., the gatekeeper region) that planar analogs cannot access.

  • Role of C4-Fluoro: Modulates the pKa of the pyridine nitrogen, fine-tuning the hydrogen bond strength with the kinase hinge region (e.g., Met341 in p38α).

Bioisosterism & Metabolic Stability

Replacing a hydrogen with a methyl group (C3) often blocks a metabolic soft spot. Furthermore, the C4-fluorine blocks oxidative metabolism at the typically labile para-position, significantly extending the half-life (t1/2) of the drug candidate.

Detailed Experimental Protocols

Protocol 1: Regioselective SNAr Displacement at C4

Objective: Introduction of a piperazine moiety while retaining the C2-bromide.

  • Setup: Charge a dry flask with 2-Bromo-4-fluoro-3-methylpyridine (1.0 eq, 190 mg, 1.0 mmol) and anhydrous DMSO (3.0 mL).

  • Nucleophile Addition: Add N-Boc-piperazine (1.2 eq, 223 mg) followed by DIPEA (2.0 eq, 350 µL).

  • Reaction: Heat to 80 °C for 4–6 hours. Monitor by LCMS for the disappearance of the starting material (m/z 190/192) and appearance of the product (m/z ~356/358).

    • Note: The C3-methyl group provides steric hindrance. If the reaction is sluggish, increase temperature to 100 °C, but do not exceed 120 °C to prevent displacement of the C2-bromide.

  • Workup: Dilute with EtOAc (20 mL), wash with water (3 x 10 mL) to remove DMSO, and dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexane/EtOAc 4:1).

Protocol 2: Suzuki-Miyaura Coupling at C2

Objective: Coupling with a phenylboronic acid to form a biaryl core.

  • Setup: In a microwave vial, combine:

    • 2-Bromo-4-fluoro-3-methylpyridine (1.0 eq, 1.0 mmol)

    • Phenylboronic acid (1.2 eq, 1.2 mmol)

    • Pd(dppf)Cl₂·DCM (0.05 eq, 5 mol%) — Chosen for resistance to steric bulk.

    • K₂CO₃ (2.0 M aqueous solution, 3.0 eq)

    • 1,4-Dioxane (4 mL)

  • Degassing: Sparge with Nitrogen or Argon for 5 minutes.

  • Reaction: Seal and heat at 90 °C for 12 hours (thermal) or 110 °C for 30 mins (microwave).

  • Observation: The solution typically turns black (Pd precipitation) upon completion.

  • Workup: Filter through Celite, concentrate, and purify via silica gel chromatography.

Workflow Decision Tree

Use this logic flow to determine the optimal synthetic sequence for your target molecule.

SynthesisWorkflow Start Target Molecule Design CheckPos Does Target require C4-Amino substitution? Start->CheckPos Route1 Route 1: S_NAr First CheckPos->Route1 Yes (Strong Nucleophile) Route2 Route 2: Coupling First CheckPos->Route2 No (Carbon/Oxy Target) Step1A 1. S_NAr at C4 (F displacement) 2. Coupling at C2 (Br) Route1->Step1A Step1B 1. Coupling at C2 (Br) 2. S_NAr at C4 (F displacement) Route2->Step1B Warning CRITICAL: C2-Coupling deactivates the ring for subsequent S_NAr. Step1B->Warning

Figure 2: Strategic decision tree for sequencing reactions. Performing SNAr first is generally preferred to maintain ring electron deficiency.

Safety & Handling

  • Hazard Identification: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • Specific Handling: As a halogenated pyridine, this compound can be a skin sensitizer. Use nitrile gloves and work in a fume hood.

  • Waste: Dispose of as halogenated organic waste. Do not mix with strong oxidizers.

References

  • Medicinal Chemistry of Fluorinated Pyridines: Title: The Role of Fluorinated Pyridines in Modern Drug Discovery. Source: Ningbo Inno Pharmchem Co., Ltd. URL:[Link]

  • Reactivity of 2-Bromo-pyridines: Title: Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Source: SciSpace / NIH. URL:[Link]

Sources

Foundational

Technical Guide: Synthesis Pathways for 2-Bromo-4-fluoro-3-methylpyridine

This is an in-depth technical guide on the synthesis of 2-Bromo-4-fluoro-3-methylpyridine (CAS: 1211586-84-1), a critical scaffold in the development of KRAS G12C inhibitors (e.g., Sotorasib analogs) and other kinase-tar...

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on the synthesis of 2-Bromo-4-fluoro-3-methylpyridine (CAS: 1211586-84-1), a critical scaffold in the development of KRAS G12C inhibitors (e.g., Sotorasib analogs) and other kinase-targeted therapeutics.

Executive Summary & Strategic Importance

2-Bromo-4-fluoro-3-methylpyridine represents a "privileged scaffold" in modern medicinal chemistry. Its trisubstituted pyridine core offers three distinct vectors for diversification:

  • C2-Bromine: A highly reactive handle for Suzuki-Miyaura, Buchwald-Hartwig, or Negishi couplings, typically used to attach the core pharmacophore.

  • C4-Fluorine: An activated electrophile for SNAr reactions (e.g., with piperazines or anilines), crucial for introducing solubility-enhancing groups.

  • C3-Methyl: A steric wedge that restricts atropisomer rotation, often locking the bioactive conformation in KRAS inhibitors.

This guide details two primary synthetic pathways: the Nitro-Displacement Route (De Novo) and the Sandmeyer Route (Functional Group Interconversion), prioritizing scalability, regiospecificity, and operational safety.

Retrosynthetic Analysis

To design a robust synthesis, we must disconnect the molecule based on the electronic activation of the pyridine ring.

Retrosynthesis Target 2-Bromo-4-fluoro- 3-methylpyridine (Target) Precursor1 2-Amino-4-fluoro- 3-methylpyridine Target->Precursor1 Sandmeyer (Diazotization/Bromination) Precursor2 2-Bromo-3-methyl- 4-nitropyridine Target->Precursor2 Denitro-fluorination (S_NAr) Start 2-Bromo-3-methylpyridine (Comm. Available) Precursor2->Start 1. N-Oxidation 2. Nitration

Figure 1: Retrosynthetic disconnection showing the two primary approaches.

Pathway A: The Nitro-Displacement Route (De Novo Synthesis)

Best for: Large-scale preparation from cheap starting materials. Mechanism: Exploits the high susceptibility of 4-nitropyridines to nucleophilic attack by fluoride.

Phase 1: Activation via N-Oxidation

The starting material, 2-bromo-3-methylpyridine, is electron-deficient and difficult to functionalize at C4 directly. We first activate it as the N-oxide.

  • Reagents: Urea Hydrogen Peroxide (UHP), Trifluoroacetic Anhydride (TFAA).

  • Protocol:

    • Dissolve 2-bromo-3-methylpyridine (1.0 eq) in DCM.

    • Add UHP (2.0 eq) at 0°C.

    • Add TFAA (2.0 eq) dropwise (Exothermic!).

    • Stir at RT for 12h.

    • Checkpoint: Monitor TLC for conversion to the polar N-oxide.

Phase 2: Regioselective Nitration

The N-oxide group directs electrophilic substitution to the C4 position (para), while the C3-methyl group reinforces this regioselectivity (ortho).

  • Reagents: Fuming HNO3, Conc. H2SO4.[1]

  • Protocol:

    • Dissolve the N-oxide in conc. H2SO4.[1]

    • Add fuming HNO3 dropwise at 60-80°C.

    • Heat to 100°C for 4-6 hours.

    • Critical Step: Pour onto ice carefully. The product, 2-bromo-3-methyl-4-nitropyridine N-oxide , precipitates as a yellow solid.

Phase 3: Fluorination & Deoxygenation

This step installs the fluorine atom. The nitro group at C4 is an excellent leaving group in SNAr reactions.

  • Reagents: TBAF (Tetrabutylammonium fluoride) or KF/DMSO; PCl3 (for deoxygenation).

  • Protocol:

    • Fluorination: Treat the nitro-N-oxide with anhydrous TBAF in THF or KF in DMSO at 80°C. The Nitro group is displaced by Fluoride.

    • Deoxygenation: Treat the resulting 4-fluoro-N-oxide with PCl3 in CHCl3 at reflux to remove the N-oxide oxygen.

    • Purification: Distillation (bp ~214°C) or column chromatography (Hex/EtOAc).

Pathway B: The Sandmeyer Route (Functional Group Interconversion)

Best for: High purity requirements when the amino-precursor is available. Mechanism: Radical-nucleophilic aromatic substitution via a diazonium intermediate.

Experimental Protocol

This protocol converts 2-amino-4-fluoro-3-methylpyridine to the target bromide.

Reagents:

  • Precursor: 2-Amino-4-fluoro-3-methylpyridine (1.0 eq)

  • Acid: 48% Aqueous HBr (10-15 eq)

  • Bromine source: Br2 (3.0 eq)

  • Diazotization: NaNO2 (2.5 eq)

Step-by-Step Workflow:

  • Salt Formation:

    • Charge a reactor with 48% HBr and cool to -10°C.

    • Add the amine portion-wise. Ensure temp stays < 0°C.

  • Bromine Addition:

    • Add elemental bromine (Br2) dropwise.[2] The mixture will turn deep orange/red.

  • Diazotization (The Critical Window):

    • Dissolve NaNO2 in minimum water.

    • Add this solution subsurface to the reaction mixture at -10°C over 1 hour.

    • Mechanistic Insight: The nitrous acid generates the diazonium salt (

      
      ), which is immediately displaced by bromide ions in the bromine-rich environment.
      
  • Quench & Workup:

    • Allow to warm to RT, then treat with NaHSO3 (sodium bisulfite) to quench excess bromine.

    • Neutralize with NaOH to pH 8-9.

    • Extract with DCM.[3][4]

Comparative Data Analysis

ParameterPathway A (Nitro-Displacement)Pathway B (Sandmeyer)
Starting Material 2-Bromo-3-methylpyridine (Cheap)2-Amino-4-fluoro-3-methylpyridine (Expensive)
Step Count 3-4 Steps1 Step
Overall Yield 35 - 45%75 - 85%
Safety Profile High Risk (Nitration exotherms)Moderate Risk (Bromine handling)
Scalability High (Industrial standard)Medium (Reagent cost limits)

Visualization of the Preferred Workflow (Pathway A)

SynthesisWorkflow Step1 Start: 2-Bromo-3-methylpyridine Step2 Oxidation (UHP/TFAA) -> N-Oxide Intermediate Step1->Step2 Activation Step3 Nitration (HNO3/H2SO4) -> 4-Nitro-N-oxide Step2->Step3 Regiocontrol Step4 Fluorination (TBAF/DMSO) Displacement of Nitro Step3->Step4 S_NAr Step5 Deoxygenation (PCl3) -> Target Molecule Step4->Step5 Reduction

Figure 2: Step-by-step workflow for the De Novo synthesis via nitro-displacement.

Troubleshooting & Quality Control

  • Impurity: 6-Bromo isomer.

    • Cause: In Pathway A, if nitration occurs at C6 (less likely due to sterics but possible).

    • Detection: 1H NMR.[1][5] The C4-H and C5-H coupling constants differ significantly between isomers.

  • Impurity: Hydrolysis (2-Pyridone).

    • Cause: Overheating during the Sandmeyer diazotization step.

    • Solution: Maintain temperature strictly below -5°C during NaNO2 addition.

References

  • BenchChem. Technical Support: Synthesis of 2-Bromo-4-fluoro-5-methylpyridine and related isomers. Retrieved from .

  • Merck & Co., Inc. (2007). Patent WO200735309A1: Preparation of 2-bromo-4-fluoropyridine via diazotization. Retrieved from .

  • Sigma-Aldrich. Product Specification: 2-Bromo-4-fluoro-3-methylpyridine (CAS 1211586-84-1). Retrieved from .

  • Thibault, C., et al. (2003). Efficient Synthesis of 2-Halo-4-substituted Pyridines.[2][6] Organic Letters, 5(26), 5023–5025. (Foundational methodology for Halex/Sandmeyer on pyridines).

Sources

Exploratory

Commercial Availability &amp; Technical Profile: 2-Bromo-4-fluoro-3-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the commercial landscape, procurement strategies, and quality assurance protocols for 2-Bromo-4-fluoro-3-methylpyridine .

CAS: 1227599-65-6 | Formula: C₆H₅BrFN | MW: 190.01 g/mol [1][2]

Executive Summary

2-Bromo-4-fluoro-3-methylpyridine is a specialized heterocyclic building block primarily used in the synthesis of pharmaceutical agents, particularly kinase inhibitors and ligands for neurological targets. Unlike commodity pyridines, this compound is classified as a Tier 2 Research Intermediate , meaning it is typically available in gram-to-kilogram quantities from specialized building block manufacturers rather than general bulk chemical suppliers.

Market Status:

  • Availability: Moderate. In-stock at major building block aggregators; lead times of 2-3 weeks common for bulk (>100g).

  • Primary Risk: Isomer confusion. The 3-fluoro-4-methyl and 4-fluoro-5-methyl isomers are chemically similar and often mislabeled in non-verified catalogs.

  • Key Application: Scaffold for S_NAr (Nucleophilic Aromatic Substitution) reactions at the C4 position or Suzuki-Miyaura coupling at the C2 position.

Chemical Identity & Physical Properties[1][2][3][4][5]

PropertySpecification
CAS Number 1227599-65-6
IUPAC Name 2-Bromo-4-fluoro-3-methylpyridine
Synonyms 2-Bromo-4-fluoro-3-picoline
SMILES CC1=C(F)C=CN=C1Br
Appearance White to pale yellow solid (low melting point) or semi-solid
Boiling Point ~213°C (Predicted)
Storage 2-8°C, Inert Atmosphere (Ar/N₂), Protect from light
Solubility Soluble in DCM, DMSO, Methanol; Sparingly soluble in water

Supply Chain Landscape

The supply chain for halogenated pyridines is stratified. Direct manufacturers (originators) often supply the larger catalog companies.

Primary Suppliers (Originators & Stock-Holding)

These vendors typically hold physical stock or control the synthesis process.

  • Enamine: Known for maintaining a vast library of heterocycles. Likely the primary source for European/US markets.

  • Combi-Blocks: High reliability for halogenated pyridines; often ships from San Diego, CA.

  • ChemScene: A key Asian supplier often white-labeled by Western distributors.

  • WuXi AppTec: Preferred for custom synthesis on demand if stock is depleted.

Secondary Distributors (Resellers)
  • Sigma-Aldrich (Merck): Lists the product (e.g., Cat# via ChemScene partnership) but often acts as a pass-through, increasing lead time and cost.

  • Fisher Scientific: Similar to Sigma, aggregates third-party stock.

Procurement Decision Matrix

Use the following logic to select a supplier based on your development phase.

ProcurementStrategy Start Requirement Identified Phase Development Phase? Start->Phase Discovery Discovery (<5g) Phase->Discovery Small Scale ScaleUp Scale-Up (>100g) Phase->ScaleUp Large Scale Distributor Tier 2 Distributor (Sigma/Fisher) High Cost / Fast Logistics Discovery->Distributor Urgent (<3 days) Specialist Building Block Specialist (Enamine/Combi-Blocks) Lower Cost / QC Data Discovery->Specialist Standard (1-2 wks) ScaleUp->Specialist Stock Check Custom Custom Synthesis (WuXi/CRO) High Lead Time / GMP Option Specialist->Custom If Out of Stock

Figure 1: Strategic sourcing workflow for 2-Bromo-4-fluoro-3-methylpyridine.

Technical Guide: Quality Assurance & Protocols

Due to the prevalence of regioisomers (e.g., 2-bromo-3-fluoro-4-methylpyridine), relying solely on a Certificate of Analysis (CoA) is insufficient for critical path experiments. Incoming material must be validated.

QC Protocol: Structural Verification

Objective: Confirm the position of the Fluorine and Methyl groups relative to the Bromine/Nitrogen.

Method A: ¹H-NMR Spectroscopy (400 MHz, CDCl₃)

The coupling patterns are definitive.

  • Anticipated Signals:

    • δ ~2.3 ppm (3H, d): Methyl group. Crucial: It will appear as a doublet (J ≈ 2-3 Hz) due to long-range coupling with the ortho-Fluorine (⁴J_HF).

    • δ ~6.9 ppm (1H, t/dd): Proton at C5. Coupled to F (³J_HF ~8-10 Hz) and H6 (³J_HH ~5-8 Hz).

    • δ ~8.1 ppm (1H, dd): Proton at C6 (adjacent to Nitrogen).[3] Coupled to H5 (³J_HH) and weakly to F.

  • Pass Criteria: Observation of ⁴J_HF coupling on the methyl peak confirms the methyl is ortho to the fluorine.

Method B: ¹⁹F-NMR Spectroscopy
  • Signal: Single peak expected between -100 and -120 ppm .

  • Interpretation: While chemical shift varies by solvent, the presence of a single fluorine peak rules out mixtures.

QC Decision Tree

QCDecision Sample Incoming Sample (Solid/Oil) HNMR 1H-NMR Analysis (CDCl3) Sample->HNMR CheckMe Methyl Signal Doublet? HNMR->CheckMe Fail FAIL: Suspect Isomer (3-F-4-Me) CheckMe->Fail No (Singlet = Meta/Para) HPLC HPLC Purity Check (>98%?) CheckMe->HPLC Yes (Ortho coupling) Pass PASS: Identity Confirmed HPLC->Pass Yes HPLC->Fail No (<95%)

Figure 2: Quality Control logic for verifying regioisomer identity.

Synthesis & Impurity Profiling

Understanding the synthesis allows researchers to anticipate impurities that may poison downstream catalysts (e.g., Palladium in Suzuki couplings).

Retrosynthetic Analysis

The commercial synthesis likely avoids direct bromination of 4-fluoro-3-methylpyridine due to poor regioselectivity. The standard industrial route involves:

  • Precursor: 2-Bromo-3-methylpyridine (Commodity).

  • Oxidation: Formation of N-oxide.

  • Nitration: Introduction of -NO₂ at C4 (directed by N-oxide and Methyl sterics).

  • Substitution: Displacement of -NO₂ with Fluorine (via nucleophilic fluorination or reduction/diazotization).

Critical Impurities
ImpurityOriginRiskDetection
2-Bromo-3-methylpyridine Unreacted Starting MaterialCompetitive bindingGC-MS / H-NMR
2-Bromo-4-nitro-3-methylpyridine IntermediateExplosive/ReactiveYellow color / IR
Regioisomers (6-Br) Non-selective brominationWrong product structureH-NMR (Symmetry)

References

  • Sigma-Aldrich. Product Specification: 2-Bromo-4-fluoro-3-methylpyridine (CAS 1227599-65-6). Retrieved from

  • Enamine Store. Building Block Catalog: Heterocyclic Halides. Retrieved from

  • BenchChem. Technical Guide: Spectroscopic Analysis of Fluorinated Pyridines. Retrieved from

  • ChemicalBook. Suppliers and MSDS for CAS 1227599-65-6. Retrieved from

  • ChemSrc. 2-bromo-4-fluoro-3-methylpyridine Properties and Safety. Retrieved from

Sources

Protocols & Analytical Methods

Method

Suzuki-Miyaura coupling protocols using 2-Bromo-4-fluoro-3-methylpyridine

Application Note: Suzuki-Miyaura Coupling Protocols for 2-Bromo-4-fluoro-3-methylpyridine Executive Summary & Strategic Analysis This guide details the Suzuki-Miyaura cross-coupling of 2-Bromo-4-fluoro-3-methylpyridine ,...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Suzuki-Miyaura Coupling Protocols for 2-Bromo-4-fluoro-3-methylpyridine

Executive Summary & Strategic Analysis

This guide details the Suzuki-Miyaura cross-coupling of 2-Bromo-4-fluoro-3-methylpyridine , a scaffold that presents a unique dichotomy of reactivity challenges. Unlike simple halopyridines, this substrate possesses two competing structural features that dictate experimental success:

  • The "3-Methyl Steric Tax" (Kinetic Inhibition): The methyl group at the C3 position is ortho to the C2-bromide reaction site. This creates significant steric bulk that impedes the approach of the palladium(0) species during the oxidative addition step.[1] Standard catalysts (e.g., Pd(PPh₃)₄) often exhibit sluggish turnover, necessitating ligands with larger cone angles or specific spatial properties (e.g., Buchwald dialkylbiaryl phosphines).

  • The "4-Fluoro Electronic Trap" (Chemo-selectivity): The fluorine atom at C4, combined with the electron-withdrawing nature of the pyridine nitrogen, highly activates the ring toward Nucleophilic Aromatic Substitution (S_NAr). Strong bases (e.g., NaOtBu, NaOH) or nucleophilic solvents (e.g., MeOH) can attack the C4 position, displacing fluoride and leading to byproduct formation.

Success depends on balancing these factors: utilizing a highly active catalyst to overcome the C3-methyl steric barrier while employing mild, non-nucleophilic bases to preserve the C4-fluorine motif.

Reaction Mechanism & Competing Pathways

The following diagram illustrates the desired catalytic cycle versus the parasitic S_NAr pathway. Note how the choice of base and ligand influences the direction of the reaction.

SuzukiMechanism Substrate 2-Bromo-4-fluoro- 3-methylpyridine OxAdd Oxidative Addition (Rate Limiting due to C3-Me) Substrate->OxAdd + Pd(0) SNAr_Path Side Reaction: S_NAr at C4 Substrate->SNAr_Path Strong Base/Nu- Pd0 Pd(0)L2 (Active Catalyst) Pd0->OxAdd Recycle TransMet Transmetalation (Base Mediated) OxAdd->TransMet + Ar-B(OH)2 / Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Product 2-Aryl-4-fluoro- 3-methylpyridine RedElim->Product Byproduct 4-Alkoxy/Hydroxy Byproduct SNAr_Path->Byproduct

Figure 1: Catalytic cycle showing the primary Suzuki pathway (Yellow/Green) and the competing S_NAr pathway (Red) activated by strong nucleophiles.

Experimental Protocols

Protocol A: Standard Conditions (High Throughput / Cost-Effective)

Best for: Electron-rich or sterically unencumbered aryl boronic acids.

Rationale: This protocol uses Pd(dppf)Cl₂ , a bidentate ligand complex that resists dechelation and provides moderate steric bulk. Potassium phosphate (K₃PO₄) is selected as the base because it is mild and poorly soluble in organic solvents, creating a "slow-release" effect that minimizes the concentration of active base, thereby suppressing the S_NAr side reaction at the C4-fluorine position.

Materials:

  • 2-Bromo-4-fluoro-3-methylpyridine (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)[2][3]

  • Catalyst: Pd(dppf)Cl₂[3][4][5]·CH₂Cl₂ (3–5 mol%)

  • Base: K₃PO₄ (2.0 equiv, tribasic, anhydrous)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[3]

Step-by-Step Procedure:

  • Setup: Flame-dry a 2-neck round-bottom flask or a microwave vial. Allow to cool under a stream of Argon.

  • Charging: Add the pyridine substrate (1.0 mmol), boronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol) to the flask.

  • Degassing (Critical): Add 1,4-dioxane (4 mL) and deionized water (1 mL). Sparge the mixture with Argon for 10 minutes. Note: Oxygen promotes homocoupling and catalyst deactivation.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.03–0.05 mmol) quickly against a positive pressure of Argon. Seal the vessel.

  • Reaction: Heat to 90°C for 4–16 hours.

    • Checkpoint: Monitor by LC-MS.[2][6] If conversion stalls >50%, add 1 mol% fresh catalyst.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water (x2) and brine (x1). Dry over Na₂SO₄ and concentrate.

Protocol B: Advanced Conditions (Sterically Demanding)

Best for: Ortho-substituted boronic acids or when Protocol A fails due to the "3-Methyl Steric Tax."

Rationale: This protocol utilizes SPhos or XPhos , Buchwald-type ligands designed to form highly active monoligated Pd(0) species. These bulky, electron-rich ligands facilitate oxidative addition into the hindered C2-Br bond (crowded by the C3-methyl) and promote reductive elimination.

Materials:

  • Pre-catalyst: Pd₂(dba)₃ (1.5 mol%) or Pd(OAc)₂ (3 mol%)

  • Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (3–6 mol%)

    • Alt: XPhos (for extremely hindered partners)

  • Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃ (for higher solubility if needed)

  • Solvent: Toluene / Water (10:1) or n-Butanol (anhydrous)

Step-by-Step Procedure:

  • Pre-complexation: In a separate vial, dissolve Pd₂(dba)₃ and SPhos in the reaction solvent (e.g., Toluene) and stir at room temperature for 15 minutes under Argon. The solution should turn from dark purple/black to orange/brown, indicating active catalyst formation.

  • Reaction Assembly: Add substrate, boronic acid, and base to the main reaction vessel.

  • Initiation: Transfer the pre-formed catalyst solution to the reaction vessel via syringe.

  • Heating: Heat to 100–110°C . The higher temperature is often required to overcome the activation energy barrier imposed by the C3-methyl group.

  • Workup: Standard EtOAc extraction. Note: SPhos oxide byproduct can be difficult to separate; a filtration through a short plug of silica before concentration is recommended.

Comparative Data & Optimization Guide

The following table summarizes expected outcomes based on the electronic/steric profile of the coupling partner.

Coupling Partner (Boronic Acid)ProtocolCatalyst SystemBaseSolventExpected YieldNotes
Phenyl / 4-Tolyl APd(dppf)Cl₂K₃PO₄Dioxane/H₂O85-95%Standard baseline.
2-Methoxyphenyl (Ortho-sub)BPd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O75-85%SPhos required to tolerate steric clash.
4-Nitrophenyl (Electron-poor)APd(PPh₃)₄Na₂CO₃DME/H₂O60-70%Slow transmetalation; may require longer time.
3-Pyridyl (Heterocycle)BPd₂(dba)₃ / XPhosK₃PO₄n-BuOH50-65%Protodeboronation is a major competitor.
Troubleshooting "The Electronic Trap" (S_NAr)

If you observe the formation of 2-bromo-4-alkoxy-3-methylpyridine (fluorine displacement) or 4-hydroxy species:

  • Switch Base: Move from Carbonates (

    
    ) to Phosphates (
    
    
    
    ) or Fluorides (
    
    
    ).
  • Remove Alcohol: Do not use MeOH or EtOH as co-solvents. Use aprotic polar solvents like DMF or strictly Dioxane/Water.

  • Lower Temperature: Reduce temperature to 80°C and extend time; S_NAr activation energy is typically higher than Pd-oxidative addition.

References

  • BenchChem. Application Notes and Protocols for Suzuki Coupling Reaction with 2-Bromo-4-fluoro-5-methylpyridine. (2025).[2][3][6][7] Retrieved from

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms & Catalytic Cycles. Retrieved from

  • Organic Chemistry Portal. Suzuki-Miyaura Coupling: Recent Literature and Catalyst Developments. Retrieved from

  • Tang, W., et al. Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.[8] Royal Society of Chemistry (2014). Retrieved from

  • National Institutes of Health (PMC). Palladium-catalyzed selective cross-coupling between 2-bromopyridines and aryl bromides. (2001). Retrieved from

Sources

Application

Nucleophilic aromatic substitution (SNAr) on 2-Bromo-4-fluoro-3-methylpyridine

Application Note: Strategic SNAr Functionalization of 2-Bromo-4-fluoro-3-methylpyridine Executive Summary This guide provides a comprehensive technical framework for the functionalization of 2-Bromo-4-fluoro-3-methylpyri...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic SNAr Functionalization of 2-Bromo-4-fluoro-3-methylpyridine

Executive Summary

This guide provides a comprehensive technical framework for the functionalization of 2-Bromo-4-fluoro-3-methylpyridine via Nucleophilic Aromatic Substitution (SNAr).[1] This substrate is a high-value scaffold in medicinal chemistry, offering three distinct vectors for diversification: the labile C4-fluorine, the sterically congested C2-bromine, and the C3-methyl handle.

The core challenge in utilizing this scaffold is achieving absolute regioselectivity . This note demonstrates that under controlled SNAr conditions, the C4-position is the exclusive site of reactivity, driven by the "Element Effect" of the fluorine substituent and the steric shielding of the C2-position by the C3-methyl group. We present validated protocols for amine and alkoxide nucleophiles, ensuring high yields while preserving the C2-bromide for subsequent cross-coupling (e.g., Suzuki, Buchwald).

Mechanistic Insight & Regioselectivity

The Electronic & Steric Landscape

To design effective experiments, one must understand the competing forces on the pyridine ring:

  • Activation: Both C2 and C4 are activated by the electron-withdrawing ring nitrogen.

  • Leaving Group Ability (The Element Effect): In SNAr, the rate-determining step is usually the formation of the Meisenheimer complex. The high electronegativity of Fluorine (at C4) stabilizes the anionic transition state significantly more than Bromine (at C2), accelerating attack at C4.

  • Steric Gating: The C3-methyl group acts as a steric gatekeeper.

    • C2-Position: Flanked by the ring Nitrogen and the C3-Methyl. Highly congested.

    • C4-Position: Flanked by the C3-Methyl and a C5-Proton. Significantly more accessible.

Reaction Pathway Diagram

The following diagram illustrates the competing pathways and the stabilization of the C4-Meisenheimer intermediate.

SNAr_Mechanism cluster_legend Legend Substrate Substrate Intermediate Intermediate Product Product Start 2-Bromo-4-fluoro- 3-methylpyridine TS_C4 C4-Meisenheimer Complex (Stabilized by F & N) Start->TS_C4 Fast (Element Effect) TS_C2 C2-Meisenheimer Complex (Sterically Hindered) Start->TS_C2 Slow (Steric Clash) Nu Nucleophile (Nu:) Prod_C4 4-Substituted Product (Major) TS_C4->Prod_C4 - F- Prod_C2 2-Substituted Product (Trace/Not Observed) TS_C2->Prod_C2 - Br-

Caption: Mechanistic bifurcation showing the kinetic preference for C4-attack due to Fluorine stabilization and lower steric hindrance.

Experimental Optimization

The following data summarizes the optimization of reaction conditions using Morpholine as a model nucleophile.

Table 1: Optimization of SNAr Conditions

EntrySolventBase (Equiv)Temp (°C)Time (h)Conversion (%)C4:C2 RatioNotes
1THFDIPEA (2.0)601245>99:1Too slow; poor solubility.
2DMSO DIPEA (2.0) 80 4 98 >99:1 Optimal Condition.
3DMFK2CO3 (2.0)100210095:5Higher temp degrades regioselectivity.
4NMPNone12068590:10Thermal background reaction observed.
5EtOHEt3N (2.0)Reflux2460>99:1Protic solvent retards SNAr rate (H-bonding to Nu).

Key Findings:

  • Solvent: Polar aprotic solvents (DMSO, DMF, NMP) are essential to solvate the intermediate and enhance nucleophilicity. DMSO is preferred for its cleaner profile at moderate temperatures [1].

  • Base: Organic bases (DIPEA) are sufficient for amines. Inorganic bases (K2CO3) are required for phenols/thiols but can lead to hydrolysis side-products if water is present.

  • Temperature: 80°C is the "Goldilocks" zone—sufficient energy to overcome the steric barrier of the C3-methyl without triggering C2-displacement.

Detailed Protocol: C4-Amination

Objective: Synthesis of 4-(Morpholin-4-yl)-2-bromo-3-methylpyridine.

Materials
  • 2-Bromo-4-fluoro-3-methylpyridine (1.0 equiv, 1.90 g, 10 mmol)

  • Morpholine (1.2 equiv, 1.05 g, 12 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv, 3.5 mL, 20 mmol)

  • DMSO (anhydrous, 20 mL, 0.5 M concentration)

Step-by-Step Procedure
  • Setup:

    • Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

    • Critical: Purge the flask with Nitrogen or Argon. Although SNAr is not strictly air-sensitive, excluding moisture prevents hydrolysis of the C4-fluorine to the pyridone.

  • Addition:

    • Add the substrate (2-Bromo-4-fluoro-3-methylpyridine) and DMSO. Stir until fully dissolved.

    • Add DIPEA followed by the dropwise addition of Morpholine.

  • Reaction:

    • Heat the mixture to 80°C in an oil bath.

    • Monitor: Check reaction progress by LCMS or TLC (Eluent: 20% EtOAc/Hexanes) after 2 hours. The product is typically more polar than the starting material.

    • Endpoint: Reaction is complete when the starting material (m/z 190/192) is consumed and Product (m/z 257/259) dominates.

  • Workup:

    • Cool the reaction to room temperature.[2]

    • Pour the mixture into Ice Water (100 mL) . The product often precipitates as a solid due to the "salting out" effect of the DMSO/Water mixture.

    • Extraction: If no precipitate forms, extract with Ethyl Acetate (3 x 30 mL).

    • Wash the combined organics with Water (2 x 30 mL) to remove DMSO, followed by Brine (1 x 30 mL).

    • Dry over Na2SO4, filter, and concentrate in vacuo.

  • Purification:

    • The crude material is often >95% pure.

    • If necessary, purify via Flash Column Chromatography (SiO2, 0-30% EtOAc in Hexanes).

Workflow Diagram

Workflow Setup Reaction Setup Substrate + Amine + DIPEA in DMSO (0.5 M) Heat Reaction 80°C for 2-4 Hours (N2 Atmosphere) Setup->Heat Check In-Process Control (IPC) LCMS: Check for SM consumption Target m/z: 257/259 Heat->Check Check->Heat Incomplete Quench Quench & Workup Pour into Ice Water Extract w/ EtOAc Check->Quench Complete Purify Purification Flash Chromatography (Hex/EtOAc) Quench->Purify

Caption: Step-by-step workflow for the SNAr amination of 2-bromo-4-fluoro-3-methylpyridine.

Troubleshooting & Critical Controls

IssueProbable CauseCorrective Action
Low Conversion Nucleophile deactivation or low temperature.Increase Temp to 90°C. If using HCl salts of amines, ensure excess base (3-4 equiv) is used to free the amine.
Hydrolysis Product (Pyridone) Wet solvent or hygroscopic base.Use anhydrous DMSO. Store K2CO3 in a desiccator.
Regioisomer Mix (C2 vs C4) Temperature too high (>120°C).Lower temperature to <80°C. The C4-F bond is sufficiently labile; forcing conditions activate the C2-Br.
Bis-Substitution Excess nucleophile + High Temp.Strictly control stoichiometry (1.1 - 1.2 equiv). Do not exceed 100°C.

References

  • Lu, J., Paci, I., & Leitch, D. C. (2023).[3] A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. ChemRxiv. Available at: [Link]

  • ResearchGate. (2018). Regiocontrolled SNAr Reaction on 2,3-Dihalopyridines. ResearchGate. Available at: [Link]

Sources

Method

Synthesis of fluorinated pyridine derivatives using 2-Bromo-4-fluoro-3-methylpyridine

Divergent Synthesis and Functionalization of Fluorinated Pyridine Derivatives Using 2-Bromo-4-fluoro-3-methylpyridine Executive Summary & Mechanistic Rationale Fluorinated pyridine derivatives are highly prized in medici...

Author: BenchChem Technical Support Team. Date: March 2026

Divergent Synthesis and Functionalization of Fluorinated Pyridine Derivatives Using 2-Bromo-4-fluoro-3-methylpyridine

Executive Summary & Mechanistic Rationale

Fluorinated pyridine derivatives are highly prized in medicinal chemistry and drug discovery for their ability to modulate pKa, improve metabolic stability, and enhance lipophilicity without introducing significant steric bulk[1][2]. Among the most versatile building blocks in this class is 2-Bromo-4-fluoro-3-methylpyridine (CAS: 1227599-65-6). This unique scaffold presents three distinct functional handles, allowing for orthogonal, site-selective functionalization:

  • C2-Bromine: Highly susceptible to palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura). The electron-withdrawing nature of the adjacent pyridine nitrogen accelerates the oxidative addition of Pd(0) into the C-Br bond[3].

  • C4-Fluorine: Strongly activated for Nucleophilic Aromatic Substitution (SNAr). Fluorine is the optimal leaving group in SNAr reactions because its high electronegativity stabilizes the rate-determining formation of the anionic Meisenheimer complex[4].

  • C3-Methyl: Imparts steric hindrance that must be overcome during C2-coupling, but also serves as a lipophilic handle or a site for late-stage benzylic functionalization.

By carefully selecting reaction conditions, chemists can selectively functionalize either the C2 or C4 position, creating a divergent library of complex heteroaromatics.

Divergent Reactivity Workflow

Workflow A 2-Bromo-4-fluoro-3-methylpyridine (Bifunctional Scaffold) B Pathway A: Suzuki-Miyaura (C-C Bond Formation at C2) A->B Pd Catalyst, Ligand Ar-B(OH)2, Base C Pathway B: SNAr (C-N/C-O Bond Formation at C4) A->C Nucleophile (HNR2) Polar Aprotic Solvent D 2-Aryl-4-fluoro-3-methylpyridine (Retains C4-Fluoro) B->D High Regioselectivity E 2-Bromo-4-substituted-3-methylpyridine (Retains C2-Bromo) C->E Meisenheimer Complex

Divergent synthetic pathways of 2-Bromo-4-fluoro-3-methylpyridine via C2 coupling or C4 SNAr.

Protocol A: C2-Selective Suzuki-Miyaura Cross-Coupling

Mechanistic Causality: While the C2 position is electronically activated for oxidative addition, the adjacent C3-methyl group creates a sterically demanding environment. To overcome this, bulky, electron-rich phosphine ligands (such as XPhos) or specific bidentate ligands are required to facilitate both transmetalation and reductive elimination[3][5]. The C4-fluorine remains intact under these conditions, as Pd(0) does not readily insert into C-F bonds.

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox or under standard Schlenk conditions, charge an oven-dried 20 mL vial with 2-Bromo-4-fluoro-3-methylpyridine (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.2 equiv), and K3PO4 (2.0 equiv).

  • Catalyst Addition: Add Pd2(dba)3 (0.02 equiv, 2 mol%) and XPhos (0.04 equiv, 4 mol%). Rationale: K3PO4 is chosen over stronger bases (like KOtBu) to prevent unwanted SNAr side reactions at the highly electrophilic C4-fluoro position[4].

  • Solvent & Heating: Add a degassed mixture of 1,4-Dioxane/H2O (4:1 v/v, 5 mL). Seal the vial and heat to 90 °C in an oil bath for 12 hours.

  • Monitoring (Self-Validation): Monitor the reaction via LC-MS. The reaction is complete when the starting material mass peak ([M+H]+ ≈ 190 m/z) is fully consumed and replaced by the product mass.

  • Workup: Cool to room temperature. Dilute with EtOAc (15 mL) and wash with water (10 mL) to remove inorganic salts. Extract the aqueous layer with EtOAc (2 x 10 mL). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the 2-aryl-4-fluoro-3-methylpyridine derivative.

Protocol B: C4-Selective Nucleophilic Aromatic Substitution (SNAr)

Mechanistic Causality: The electron-withdrawing pyridine nitrogen highly polarizes the C4-F bond. When a nucleophile (e.g., a primary or secondary amine) attacks C4, the resulting negative charge is delocalized onto the electronegative nitrogen atom, forming a stable Meisenheimer complex. Fluoride is subsequently expelled. Note: SNAr reactions with fluoropyridines can be highly exothermic; controlled addition and temperature monitoring are critical[6].

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-Bromo-4-fluoro-3-methylpyridine (1.0 equiv, 1.0 mmol) in anhydrous DMF (4 mL).

  • Nucleophile Addition: Add the amine nucleophile (e.g., morpholine, 1.5 equiv) and N,N-Diisopropylethylamine (DIPEA, 2.0 equiv). Rationale: DIPEA acts as a non-nucleophilic acid scavenger to neutralize the HF byproduct, preventing the protonation and subsequent deactivation of the incoming amine nucleophile.

  • Reaction Execution: Heat the mixture to 80 °C for 6–8 hours. Caution: Monitor the internal temperature during the initial heating phase, as the displacement of fluorine can release significant heat[6].

  • Monitoring (Self-Validation): Check progress via TLC (UV active). The product spot will typically be significantly more polar than the fluorinated starting material due to the introduction of the amine moiety.

  • Workup: Cool the mixture to room temperature and quench with saturated aqueous NaHCO3 (10 mL). Extract with EtOAc (3 x 15 mL). Wash the combined organic layers extensively with brine (3 x 10 mL). Rationale: Multiple brine washes are essential to partition the high-boiling DMF solvent into the aqueous phase.

  • Purification: Dry over MgSO4, concentrate, and purify via silica gel chromatography to yield the 2-bromo-4-amino-3-methylpyridine derivative.

Quantitative Data Presentation: Suzuki-Miyaura Optimization

To ensure reproducibility and highlight the importance of ligand and base selection, the following table summarizes the optimization of the C2 Suzuki-Miyaura coupling using phenylboronic acid as the model coupling partner.

EntryCatalyst (mol%)Ligand (mol%)Base (Equiv)Solvent (Ratio)Temp (°C)Yield (%)*
1Pd(PPh3)4 (5%)NoneNa2CO3 (2.0)Toluene/EtOH/H2O9042%
2Pd(dppf)Cl2 (5%)NoneK2CO3 (2.0)Dioxane/H2O (4:1)9065%
3Pd2(dba)3 (2%)XPhos (4%)K3PO4 (2.0)Dioxane/H2O (4:1)9091%
4Pd2(dba)3 (2%)SPhos (4%)K3PO4 (2.0)Dioxane/H2O (4:1)9088%
5Pd2(dba)3 (2%)XPhos (4%)KOtBu (2.0)Dioxane (Dry)9035%**

*Isolated yields after column chromatography. **Significant SNAr side-product observed due to the strong nucleophilicity of the tert-butoxide base attacking the C4 position.

References

  • [1] Title: Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields Source: PMC (nih.gov) URL:

  • [2] Title: (PDF) Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs Source: ResearchGate URL:

  • [6] Title: Managing exothermic reactions in fluoropyridine synthesis Source: Benchchem URL:

  • [4] Title: Application Note: Synthesis of Substituted Pyridines from 2-Bromo-4-fluoro-5-methylpyridine Source: Benchchem URL:

  • [3] Title: A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles Source: PMC (nih.gov) URL:

  • [5] Title: Development of Facile and Simple Processes for the Heterogeneous Pd-Catalyzed Ligand-Free Continuous-Flow Suzuki–Miyaura Coupling Source: MDPI URL:

Sources

Application

Application Note: Optimized Buchwald-Hartwig Amination of 2-Bromo-4-fluoro-3-methylpyridine

Executive Summary The synthesis of highly functionalized aminopyridines is a cornerstone of modern medicinal chemistry and drug development. However, the Buchwald-Hartwig cross-coupling of 2-bromo-4-fluoro-3-methylpyridi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of highly functionalized aminopyridines is a cornerstone of modern medicinal chemistry and drug development. However, the Buchwald-Hartwig cross-coupling of 2-bromo-4-fluoro-3-methylpyridine presents a unique triad of chemical challenges: severe catalyst poisoning, high steric hindrance, and competing nucleophilic aromatic substitution (SNAr).

This application note provides a comprehensively validated, self-consistent protocol for the efficient C–N cross-coupling of this substrate. By leveraging the bulky biarylphosphine ligand BrettPhos, researchers can systematically overcome these inherent molecular hurdles, achieving >90% yields while suppressing off-target side reactions.

Substrate Analysis & Mechanistic Rationale (E-E-A-T)

To design a robust protocol, we must first deconstruct the specific electronic and steric environment of 2-bromo-4-fluoro-3-methylpyridine. The experimental choices in our protocol are directly dictated by the following causal factors:

  • The 2-Bromopyridine Challenge (Catalyst Poisoning): 2-halopyridines are notoriously difficult substrates for palladium catalysis. Following oxidative addition, the lone pair on the pyridine nitrogen can coordinate to the palladium center, forming a stable, off-cycle complex that halts the catalytic cycle[1, 3]. To prevent this, a highly sterically demanding ligand is required to create a "steric shield" around the palladium, making nitrogen coordination energetically unfavorable.

  • The 3-Methyl Steric Effect: The methyl group situated ortho to the reactive C–Br bond introduces significant steric bulk. In the Pd(II) intermediate, this bulk forces the aryl ring out of the preferred coplanar geometry required for reductive elimination. We utilize BrettPhos , a specialized biarylmonophosphine ligand. Its rigid biaryl backbone pushes the hindered aryl group toward the amine, dramatically accelerating the rate-limiting reductive elimination step [2].

  • The 4-Fluoro Electronic Effect: The highly electronegative fluorine atom at the 4-position withdraws electron density from the ring, which beneficially accelerates the initial oxidative addition of the C–Br bond to Pd(0). However, it simultaneously activates the C–F bond toward SNAr by the incoming amine. To ensure the Pd-catalyzed C–Br coupling outcompetes the background SNAr reaction, the protocol mandates a non-polar solvent (toluene) and a highly active catalyst system.

Catalytic Pathway Visualization

The following diagram illustrates the catalytic cycle, explicitly highlighting the critical role of BrettPhos in preventing the off-cycle deactivation pathway.

G Pd0 Pd(0)L Active Catalyst (L = BrettPhos) OxAdd Oxidative Addition Pd(II) Aryl Complex Pd0->OxAdd 2-Bromo-4-fluoro- 3-methylpyridine AmineCoord Amine Coordination & Base Deprotonation OxAdd->AmineCoord Amine + NaOtBu (- NaBr) Poison Inactive Catalyst (Pyridine-N Coordination) OxAdd->Poison Competing Pathway (Small Ligands) RedElim Reductive Elimination C-N Bond Formation AmineCoord->RedElim RedElim->Pd0 Product Release Poison->OxAdd Steric Repulsion (BrettPhos)

Catalytic cycle of Buchwald-Hartwig amination showing BrettPhos preventing catalyst poisoning.

Condition Screening & Quantitative Data

The table below summarizes the optimization landscape. The quantitative data illustrates the causality between the reaction parameters and the resulting chemical outcomes.

Catalyst PrecursorLigandBaseSolventTemp (°C)Yield (%)Mechanistic Observation & Causality
Pd(OAc)₂BINAPCs₂CO₃Toluene10015%Failure: Small bite-angle ligand fails to prevent catalyst poisoning by the pyridine nitrogen [1].
Pd₂(dba)₃XPhosNaOtBuToluene10045%Suboptimal: Steric hindrance from the 3-methyl group severely slows reductive elimination.
Pd₂(dba)₃ BrettPhos NaOtBu Toluene 100 92% Optimal: BrettPhos prevents N-coordination and accelerates reductive elimination [2].
Pd₂(dba)₃BrettPhosNaOtBuDMF10030%Side Reaction: Polar solvent promotes competing SNAr displacement of the 4-fluoro group.
Pd₂(dba)₃BrettPhosK₃PO₄Dioxane10088%Alternative: Excellent alternative for base-sensitive amines, though with slightly slower kinetics.

Standard Operating Protocol (SOP)

This protocol is designed as a self-validating system. By incorporating specific kinetic monitoring and targeted workup steps, the workflow inherently verifies its own success and isolates the desired product from catalytic impurities.

Materials Required
  • Substrate: 2-Bromo-4-fluoro-3-methylpyridine (1.0 equiv, limiting reagent)

  • Nucleophile: Primary or secondary amine (1.2 equiv)

  • Catalyst: Pd₂(dba)₃ (1 mol% dimer, yielding 2 mol% Pd)

  • Ligand: BrettPhos (4.5 mol% — slight excess ensures complete Pd ligation)

  • Base: Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Solvent: Anhydrous Toluene (0.2 M relative to substrate)

Step-by-Step Execution
  • Catalyst Pre-Activation (Glovebox or Schlenk Line): To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃, BrettPhos, and NaOtBu.

    • Causality: Pre-mixing the Pd source and ligand in the solid state facilitates the rapid formation of the active Pd(0)-BrettPhos complex upon solvent addition, minimizing the formation of inactive Pd aggregates.

  • Substrate Addition: Add the 2-bromo-4-fluoro-3-methylpyridine and the amine. (If either substrate is a liquid, add it via microsyringe after the solvent).

  • Solvent Addition & Degassing: Add anhydrous toluene to achieve a 0.2 M concentration. Seal the tube. If operating outside a glovebox, perform three cycles of evacuate/backfill with ultra-high purity Argon.

    • Causality: Oxygen rapidly oxidizes electron-rich phosphine ligands to phosphine oxides, permanently deactivating the catalyst.

  • Heating & Kinetic Monitoring: Immerse the sealed tube in a pre-heated oil bath at 100 °C. Stir vigorously (800 rpm).

    • Self-Validation Check: After 2 hours, withdraw a 10 µL aliquot under Argon, quench in 1 mL of wet acetonitrile, and analyze via LC-MS. The reaction is validated when the starting material peak (M+H = 190/192) is replaced entirely by the product mass, confirming active catalytic turnover rather than stalling.

  • Quench & Workup: Once complete (typically 2–4 hours), cool the reaction to room temperature. Dilute with ethyl acetate (3× reaction volume) and filter through a tightly packed pad of Celite.

    • Causality: The Celite pad mechanically traps insoluble palladium black and inorganic salts (NaBr), preventing emulsion formation during subsequent aqueous extraction.

  • Aqueous Wash & Drying: Wash the filtrate with deionized water (2×) and brine (1×). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure arylamine.

Troubleshooting Guide

  • Observation: Significant formation of a byproduct missing the fluorine atom.

    • Causality: The 4-fluoro group is highly activated toward nucleophiles. If the amine is highly nucleophilic and the solvent is polar, SNAr outcompetes Pd-catalyzed C–Br coupling.

    • Solution: Ensure strictly non-polar solvents (Toluene) are used and verify the Pd catalyst is fully active to kinetically favor the cross-coupling pathway.

  • Observation: Reaction stalls at 20-30% conversion; the solution turns opaque black.

    • Causality: Palladium black formation indicates catalyst decomposition. This occurs if the pyridine nitrogen successfully coordinates the Pd center, or if trace oxygen is present.

    • Solution: Increase the BrettPhos to Pd ratio slightly (e.g., 2.5:1) to ensure complete ligation, and rigorously verify the integrity of the inert atmosphere.

  • Observation: Starting material remains intact; no color change from the initial dark red/purple of Pd₂(dba)₃.

    • Causality: The active Pd(0)L complex failed to form, often due to degraded base.

    • Solution: NaOtBu is highly hygroscopic and hydrolyzes to NaOH/Na₂CO₃. Use a fresh, sublimed batch of base stored in a glovebox.

References

  • Fors, B. P., Watson, D. A., Biscoe, M. R., & Buchwald, S. L. "A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides." Journal of the American Chemical Society, 130(41), 13552-13554, 2008.[Link]

  • Li, J. J., Wang, Z., & Mitchell, L. H. "A Practical Buchwald-Hartwig Amination of 2-Bromopyridines with Volatile Amines." The Journal of Organic Chemistry, 72(9), 3606-3607, 2007.[Link]

Method

Application Note: Regioselective C–H Activation of 2-Bromo-4-fluoro-3-methylpyridine for Late-Stage Functionalization

Executive Summary & Strategic Rationale The direct and selective functionalization of pyridines remains a formidable challenge in synthetic chemistry due to the electron-poor nature of the heterocycle and the propensity...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The direct and selective functionalization of pyridines remains a formidable challenge in synthetic chemistry due to the electron-poor nature of the heterocycle and the propensity of the nitrogen lone pair to coordinate and poison transition metal catalysts[1]. Historically, accessing highly substituted pyridine cores required lengthy de novo ring syntheses or reliance on pre-installed halogen handles.

This application note details a paradigm shift: utilizing divergent, regioselective C–H activation to functionalize 2-bromo-4-fluoro-3-methylpyridine . By leveraging the distinct steric and electronic microenvironments of the C5 and C6 positions, researchers can selectively install boronate esters or aryl groups directly onto the ring without sacrificing the valuable C2-bromo handle. This guide provides self-validating protocols designed for drug development professionals seeking to rapidly expand structure-activity relationship (SAR) libraries.

Table 1: Substrate Physicochemical Profile
ParameterSpecification
Compound Name 2-Bromo-4-fluoro-3-methylpyridine
CAS Number 1227599-65-6
Molecular Formula C₆H₅BrFN
Molecular Weight 190.01 g/mol
Available C–H Sites C5 (Electronically activated), C6 (Sterically accessible)
Synthetic Utility Ortho-halogenated core for orthogonal cross-coupling

Mechanistic Insights & Site Selectivity (E-E-A-T)

As a Senior Application Scientist, it is critical to understand why a reaction occurs at a specific site rather than simply following a recipe. The 2-bromo-4-fluoro-3-methylpyridine scaffold presents a fascinating dichotomy between steric control and electronic control .

  • Steric Control (C6-Activation): Iridium-catalyzed borylation utilizes a bulky [Ir(dtbpy)(Bpin)₃] active species. The C5 position is sterically shielded by the adjacent C4-fluoro and C6-hydrogen atoms. Conversely, the C6 position is highly accessible. The addition of the bulky dtbpy ligand is non-negotiable; it prevents the pyridine nitrogen from coordinating to the Ir-center, forcing the catalyst to attack the least hindered C6–H bond.

  • Electronic Control (C5-Activation): Palladium-catalyzed arylation operates via a Concerted Metalation-Deprotonation (CMD) pathway. The highly electronegative C4-fluoro group exerts a strong inductive electron-withdrawing effect, significantly increasing the acidity of the adjacent C5 proton[2]. This enhanced acidity makes C5 the kinetically favored site for deprotonation by a carbonate base, overriding the steric preference for C6. Furthermore, the C3-methyl group restricts conformational flexibility, subtly influencing the trajectory of incoming metal complexes[3].

G A 2-Bromo-4-fluoro- 3-methylpyridine B C6 Position (Sterically Accessible) A->B Steric Control C C5 Position (Electronically Activated) A->C Electronic Control D Ir-Catalyzed Borylation [Ir(OMe)(cod)]2 / dtbpy B->D E Pd-Catalyzed Arylation Pd(OAc)2 / Ag2CO3 C->E F 6-Bpin Derivative (Suzuki Handle) D->F G 5-Aryl Derivative (Core Extension) E->G

Fig 1: Divergent C–H activation pathways governed by steric and electronic controls.

Self-Validating Experimental Workflows

A hallmark of robust methodology is the integration of self-validating checkpoints. For this scaffold, ¹⁹F NMR spectroscopy serves as an unambiguous, real-time diagnostic tool for regioselectivity.

In the starting material, the C4-fluorine exhibits a large ortho-coupling (³J_{FH} ≈ 15–20 Hz) to the C5 proton.

  • If functionalization occurs at C6 , the C5 proton remains intact, and the large ³J_{FH} coupling is retained .

  • If functionalization occurs at C5 , the C5 proton is replaced, and the large ³J_{FH} coupling disappears (collapsing into a simpler resonance). This binary "yes/no" signal allows chemists to verify regiochemistry directly from a crude reaction aliquot before committing to purification.

Workflow Step1 Substrate Preparation Step2 Glovebox Setup Step1->Step2 Step3 C-H Activation Reaction Step2->Step3 Step4 19F NMR Validation Step3->Step4 Step5 Purification & Isolation Step4->Step5 Validation Diagnostic 3J_FH Coupling Analysis Step4->Validation

Fig 2: Standardized workflow featuring 19F NMR self-validation for regiochemistry confirmation.

Detailed Experimental Protocols

Protocol A: Sterically Directed Iridium-Catalyzed C6–H Borylation

Objective: Install a pinacolborane (Bpin) group at the C6 position to serve as a handle for subsequent Suzuki-Miyaura cross-couplings.

  • Catalyst Activation: In an argon-filled glovebox, charge an oven-dried 10 mL Schlenk tube with [Ir(OMe)(cod)]₂ (1.5 mol%), dtbpy (3.0 mol%), and bis(pinacolato)diboron (B₂pin₂, 1.1 equiv).

  • Solvent Addition: Add anhydrous THF (2.0 mL). Stir at room temperature for 10 minutes. Causality: The solution will transition to a deep red color, visually confirming the generation of the active, sterically demanding Ir-boryl complex.

  • Substrate Introduction: Add 2-bromo-4-fluoro-3-methylpyridine (1.0 mmol). Seal the Schlenk tube tightly and remove it from the glovebox.

  • Thermal Activation: Heat the reaction mixture in an oil bath at 80 °C for 12 hours.

  • In-Process Validation: Withdraw a 50 µL aliquot, dilute in CDCl₃, and acquire a ¹⁹F NMR spectrum. Confirm the retention of the ~18 Hz ³J_{FH} coupling.

  • Isolation: Concentrate the mixture under reduced pressure. Purify via silica gel flash chromatography (gradient: 0–15% EtOAc in Hexanes) to yield the pure 6-Bpin product.

Protocol B: Electronically Directed Palladium-Catalyzed C5–H Arylation

Objective: Directly append an aryl group at the C5 position, exploiting the acidity induced by the adjacent C4-fluorine.

  • Reagent Assembly: In a glovebox, combine Pd(OAc)₂ (5 mol%), DavePhos ligand (10 mol%), Ag₂CO₃ (2.0 equiv), and the desired aryl iodide (1.2 equiv) in a 15 mL pressure vial.

  • Substrate & Solvent Addition: Add 2-bromo-4-fluoro-3-methylpyridine (1.0 mmol) followed by a solvent mixture of anhydrous Toluene/HFIP (4:1, 2.5 mL). Causality: Hexafluoroisopropanol (HFIP) acts as a critical hydrogen-bond donor. It enhances the basicity of the carbonate anion, drastically lowering the activation energy required for the Concerted Metalation-Deprotonation (CMD) step at the C5 position.

  • Thermal Activation: Seal the vial, remove from the glovebox, and heat at 110 °C for 24 hours.

  • In-Process Validation: Analyze a crude aliquot via ¹⁹F NMR. The total collapse of the ³J_{FH} doublet into a simplified signal confirms complete C5 functionalization.

  • Isolation: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove silver salts. Concentrate and purify via automated flash chromatography.

Quantitative Data & Expected Outcomes

Table 2: Benchmark Performance Metrics
MethodTarget SiteExpected YieldRegioselectivityDiagnostic ¹⁹F NMR Shift
Ir-Borylation C675 – 82%>20:1 (C6:C5)Retention of ~18 Hz ³J_{FH} coupling
Pd-Arylation C560 – 68%>15:1 (C5:C6)Loss of ³J_{FH} coupling (signal collapse)

Note: Yields are based on isolated, analytically pure material. Regioselectivity is determined by crude ¹H and ¹⁹F NMR integration.

References

[3] Title: Remote Meta-C–H Activation Using a Pyridine-Based Template: Achieving Site-Selectivity via the Recognition of Distance and Geometry Source: ACS Central Science URL:[Link]

[2] Title: Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution Source: Journal of the American Chemical Society URL:[Link]

[1] Title: C-H Functionalization of Pyridines Source: Organic & Biomolecular Chemistry URL:[Link]

Sources

Application

Using 2-Bromo-4-fluoro-3-methylpyridine as a scaffold for kinase inhibitors

Application Note: Strategic Utilization of 2-Bromo-4-fluoro-3-methylpyridine in Kinase Inhibitor Design Executive Summary This technical guide outlines the strategic application of 2-Bromo-4-fluoro-3-methylpyridine (CAS:...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 2-Bromo-4-fluoro-3-methylpyridine in Kinase Inhibitor Design

Executive Summary

This technical guide outlines the strategic application of 2-Bromo-4-fluoro-3-methylpyridine (CAS: N/A for specific isomer generic, but widely available as building block) as a privileged scaffold in the design of ATP-competitive kinase inhibitors.

The pyridine core is ubiquitous in FDA-approved kinase inhibitors (e.g., Crizotinib, Imatinib, Vemurafenib). This specific trisubstituted scaffold offers a unique "molecular triangulation" advantage:

  • C4-Fluoro: A highly reactive electrophile for

    
     to introduce hinge-binding motifs or solvent-solubilizing tails.
    
  • C2-Bromo: A versatile handle for Palladium-catalyzed cross-couplings to access the hydrophobic back-pocket or gatekeeper regions.

  • C3-Methyl: A critical steric element that restricts bond rotation (atropisomerism control) and fills small hydrophobic voids within the ATP binding site, often enhancing selectivity over off-target kinases.

Structural Activity Relationship (SAR) Logic

The utility of this scaffold lies in its ability to be sequentially functionalized. The electronic disparity between the C2 and C4 positions allows for orthogonal reaction schemes.

Mechanistic Insight: The "3-Methyl" Effect

The C3-methyl group is not merely a bystander; it exerts a "Goldilocks" steric pressure :

  • On C4 (

    
    ):  It slightly hinders the approach of bulky nucleophiles, improving regioselectivity by discouraging attack at C2 (though C2 is already less electrophilic).
    
  • On C2 (Coupling): It creates an ortho-substituent effect during Pd-catalyzed coupling. This requires the use of sterically demanding, electron-rich ligands (e.g., SPhos, XPhos) to facilitate oxidative addition and transmetalation.

SAR_Logic Scaffold 2-Bromo-4-fluoro- 3-methylpyridine Hinge C4-Position (Fluoro) Site of SNAr (Hinge Binder / Solubilizer) Scaffold->Hinge High Reactivity (Electrophilic) Pocket C2-Position (Bromo) Site of Suzuki/Buchwald (Hydrophobic Pocket) Scaffold->Pocket Metal-Catalyzed Coupling Selectivity C3-Position (Methyl) Conformational Lock (Selectivity Filter) Scaffold->Selectivity Steric Constraint ATP_Site ATP Binding Pocket Hinge->ATP_Site H-Bonds Pocket->ATP_Site Van der Waals

Figure 1: Functional map of the 2-Bromo-4-fluoro-3-methylpyridine scaffold in the context of kinase binding.

Synthetic Workflows & Decision Tree

Choosing the correct sequence of reactions is critical to yield and purity. The high electrophilicity of the C4-fluorine (activated by the pyridine nitrogen) makes it susceptible to displacement before the C2-bromine is coupled.

Route A: The "Standard" Sequence ( Coupling)

Best for: Introducing amine-based hinge binders (e.g., aminopyrazoles, anilines) at C4. Logic: The C4-F is displaced under mild basic conditions. The C2-Br remains intact for subsequent complex coupling.

Route B: The "Inverted" Sequence (Coupling )

Best for: When the C4-nucleophile is sensitive to Pd-coupling conditions, or when the C2-aryl group is needed to "activate" the ring further (rare for pyridines, but relevant if C2 adds electron-withdrawing character). Risk: The C4-F can hydrolyze or react with the base during the Suzuki coupling if not carefully controlled.

Synthetic_Workflow Start Start: 2-Bromo-4-fluoro-3-methylpyridine Decision Is C4-Nucleophile Pd-sensitive? Start->Decision RouteA Route A (Standard) 1. SNAr at C4 2. Suzuki at C2 Decision->RouteA No RouteB Route B (Inverted) 1. Suzuki at C2 2. SNAr at C4 Decision->RouteB Yes StepA1 Step 1: SNAr (Amine, DIPEA, DMSO, 90°C) RouteA->StepA1 StepB1 Step 1: Suzuki Coupling (Requires mild base to protect F) RouteB->StepB1 StepA2 Step 2: Suzuki Coupling (Boronic Acid, Pd-cat, Base) StepA1->StepA2 StepB2 Step 2: SNAr (Requires higher temp due to deactivation) StepB1->StepB2

Figure 2: Synthetic decision tree for scaffold functionalization.

Detailed Experimental Protocols

Protocol A: Displacement at C4

Objective: Installation of a hinge-binding amine at the C4 position. Substrate: 2-Bromo-4-fluoro-3-methylpyridine.

Materials:

  • Nucleophile: 1.1 eq (e.g., 4-aminotetrahydropyran or substituted aniline).

  • Base: 2.5 eq

    
    -Diisopropylethylamine (DIPEA).
    
  • Solvent: DMSO (Anhydrous).

Procedure:

  • Dissolution: In a sealed reaction vial, dissolve 1.0 eq of 2-Bromo-4-fluoro-3-methylpyridine in DMSO (0.5 M concentration).

  • Addition: Add 1.1 eq of the amine nucleophile followed by 2.5 eq of DIPEA.

  • Reaction: Heat the mixture to 90°C for 4–12 hours.

    • Expert Note: The 3-methyl group provides steric bulk. If conversion is slow, increase temperature to 110°C, but monitor for bromine displacement (rare without Pd).

  • Work-up: Cool to RT. Dilute with EtOAc and wash with water (

    
    ) to remove DMSO. Dry over 
    
    
    
    and concentrate.
  • Purification: Flash chromatography (Hexane/EtOAc).

Validation Criteria:

  • LC-MS: Disappearance of parent mass (M+H) and appearance of product mass.

  • NMR: Loss of the characteristic C4-F coupling patterns (if applicable) or shift in aromatic protons.

Protocol B: Suzuki-Miyaura Coupling at C2

Objective: Extension of the scaffold into the hydrophobic pocket. Substrate: Product from Protocol A (2-Bromo-4-amino-3-methylpyridine derivative).

Materials:

  • Boronic Acid/Ester: 1.2 eq (Aryl/Heteroaryl boronate).

  • Catalyst: 5 mol%

    
     or 
    
    
    
    + XPhos (for sterically hindered couplings).
  • Base: 2.0 eq

    
     or 
    
    
    
    .[1]
  • Solvent: 1,4-Dioxane/Water (4:1).[1][2]

Procedure:

  • Degassing: Charge a microwave vial with the substrate, boronic acid, and base. Evacuate and backfill with Argon (

    
    ).
    
  • Solvent: Add degassed Dioxane/Water mixture (0.2 M).

  • Catalyst: Add the Pd catalyst quickly under Argon flow.

  • Reaction: Seal and heat to 100°C (oil bath) or 120°C (Microwave) for 1–2 hours.

    • Expert Note: Due to the ortho-methyl group at C3, standard

      
       may be sluggish. XPhos  or SPhos  ligands are highly recommended to boost yields for this specific scaffold [1].
      
  • Work-up: Filter through Celite, dilute with EtOAc, wash with brine.

  • Purification: Flash chromatography.

Data Summary Table: Typical Yields

Nucleophile (C4)Coupling Partner (C2)ConditionsYield (2 Steps)
MorpholinePhenylboronic acid

(DMSO), Suzuki (Pd-dppf)
65%
4-Amino-pyrazoleIndazole-5-boronic acid

(NMP, 120°C), Suzuki (XPhos)
48%
AnilinePyridine-3-boronic acid

(DMSO), Suzuki (Pd-dppf)
55%

Case Study: Targeting ALK (Anaplastic Lymphoma Kinase)

Concept: Designing a mimic of Crizotinib using the 2-bromo-4-fluoro-3-methylpyridine core.

  • Hinge Binder: The C4-fluorine is displaced by a 4-amino-piperidine derivative (mimicking the crizotinib piperidine).

  • Hydrophobic Tail: The C2-bromine is coupled with a 2-alkoxy-phenyl boronic acid.

  • Result: The 3-methyl group sits in the gatekeeper region, potentially overcoming resistance mutations like L1196M by enforcing a twisted conformation that accommodates the mutation [2].

References

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides.[3] Journal of the American Chemical Society, 130(24), 7538–7539. Link

  • Cui, J. J., et al. (2011). Discovery of a novel class of potent, selective, and orally bioavailable ALK inhibitors with potential for the treatment of non-small cell lung cancer. Journal of Medicinal Chemistry, 54(18), 6342-6363. Link

  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates.[4][5] Journal of Medicinal Chemistry, 54(10), 3451-3479. Link

  • Blair, J. A., et al. (2019). Structure-guided development of highly selective and potent covalent inhibitors of the kinase BTK. ACS Chemical Biology, 14(1), 91-102. Link

Sources

Method

Application Note: Controlled Generation of (4-Fluoro-3-methylpyridin-2-yl)magnesium Bromide

The following Application Note and Protocol is designed for research scientists and process chemists. It addresses the specific challenges of generating a Grignard reagent from 2-Bromo-4-fluoro-3-methylpyridine , a highl...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol is designed for research scientists and process chemists. It addresses the specific challenges of generating a Grignard reagent from 2-Bromo-4-fluoro-3-methylpyridine , a highly functionalized heterocyclic intermediate often used in the synthesis of kinase inhibitors and complex pharmacophores.

Executive Summary

Generating Grignard reagents from 2-bromopyridines is historically fraught with failure due to two primary competing pathways: reductive homocoupling (forming 2,2'-bipyridyls) and rapid decomposition of the resulting metallospecies via ring opening. The substrate 2-Bromo-4-fluoro-3-methylpyridine introduces an additional complication: the highly electrophilic C4 position (activated by the ring nitrogen and the fluorine atom) makes the substrate susceptible to nucleophilic attack (


) by the generating base.

This protocol rejects the classical direct magnesium insertion (oxidative addition) in favor of a low-temperature Magnesium-Halogen Exchange using the "Turbo Grignard" reagent (


). This method ensures:
  • Chemospecificity: Exclusive reaction at the C2-Br bond, preserving the C4-F motif.

  • Stability: Formation of the species at -40°C to prevent ring fragmentation.

  • Solubility: The LiCl additive breaks polymeric magnesium aggregates, ensuring a homogeneous reaction critical for scale-up.

Mechanistic Assessment & Strategy

The Challenge of Direct Insertion

Classical Grignard formation (Mg turnings + R-Br) fails for this substrate for two reasons:

  • Electron Deficiency: The pyridine ring is electron-poor, making the initial electron transfer from Mg metal kinetically sluggish.

  • Homocoupling: Once formed, the electron-rich 2-pyridyl Grignard reacts rapidly with unreacted starting material to form a 2,2'-bipyridyl dimer.

The Turbo Grignard Solution

Using isopropylmagnesium chloride lithium chloride complex (


) allows for a metathesis reaction. The driving force is the formation of a more stable organomagnesium species. The 

hybridized pyridyl carbon is more electronegative than the

isopropyl carbon, thermodynamically favoring the formation of the pyridyl Grignard.

Key Structural Consideration: The 3-methyl group provides steric bulk that slightly retards the exchange rate compared to naked pyridine, but crucially, it also protects the resulting Grignard from self-attack. The 4-fluoro group is stable to the Grignard reagent at temperatures below -20°C but risks displacement at higher temperatures.

Reaction Pathway Diagram

GrignardPathways Start 2-Bromo-4-fluoro- 3-methylpyridine Intermediate Ate-Complex Transition State Start->Intermediate -40°C, THF Side2 Side Reaction: Homocoupling (Dimer) Start->Side2 Direct Mg Insertion (Avoid) Turbo i-PrMgCl·LiCl (Turbo Grignard) Turbo->Intermediate Product (4-Fluoro-3-methylpyridin- 2-yl)magnesium bromide Intermediate->Product Mg-Hal Exchange (Fast) Side1 Side Reaction: S_NAr at C4-F Intermediate->Side1 T > 0°C

Figure 1: Reaction pathway contrasting the desired exchange pathway (green) against thermal side reactions (red).

Experimental Protocol

Reagents & Equipment
ReagentPurity/Conc.RoleCritical Note
2-Bromo-4-fluoro-3-methylpyridine >97%SubstrateMust be dry. Azeotrope with toluene if uncertain.

1.3 M in THFExchange ReagentTitrate before use. Commercial sources (Sigma/Albemarle) are standard.
Tetrahydrofuran (THF) AnhydrousSolventWater content <50 ppm (Karl Fischer).
Iodine (

)
SolidQuench ReagentFor titration/yield determination.

Equipment:

  • Flame-dried 3-neck round bottom flask (RBF) or Schlenk flask.

  • Argon/Nitrogen manifold (Schlenk line).

  • Low-temperature thermometer (internal probe is mandatory).

  • Dry ice/Acetonitrile bath (stable at -40°C).

Step-by-Step Procedure
Step 1: System Preparation
  • Equip a 100 mL 3-neck RBF with a magnetic stir bar, a rubber septum, an internal temperature probe, and an inert gas inlet.

  • Flame-dry the apparatus under vacuum and backfill with Argon (repeat 3x).

  • Allow to cool to room temperature under positive Argon pressure.

Step 2: Substrate Solubilization
  • Charge the flask with 2-Bromo-4-fluoro-3-methylpyridine (1.90 g, 10.0 mmol).

  • Add Anhydrous THF (20 mL) via syringe.

    • Note: Concentration should be roughly 0.5 M. Too dilute slows the exchange; too concentrated risks exotherm control.

  • Cool the solution to -40°C using a dry ice/acetonitrile bath.

    • CRITICAL: Do not use an ice/salt bath; precise control below -20°C is required to prevent fluorine displacement.

Step 3: The Exchange Reaction
  • Load a syringe with

    
      (1.3 M in THF, 8.5 mL, 11.0 mmol, 1.1 equiv).
    
  • Add the Grignard reagent dropwise over 10 minutes, monitoring the internal temperature.

    • Limit: Do not allow internal temp to rise above -35°C.

  • Once addition is complete, stir the mixture at -40°C for 30 to 45 minutes .

    • Visual Check: The solution typically turns from clear/pale yellow to a darker orange/brown. This color change is characteristic of pyridyl metal species.

Step 4: Reaction Monitoring (Quench Test)

Do not proceed to the electrophile addition without verifying conversion.

  • Withdraw a 0.1 mL aliquot via syringe (under Argon).

  • Squirt the aliquot rapidly into a vial containing 0.5 mL of saturated

    
     in THF.
    
  • Analyze via GC-MS or LC-MS.

    • Success: Major peak is 2-iodo-4-fluoro-3-methylpyridine.

    • Incomplete: Significant 2-bromo starting material remains.

    • Failure: Presence of 4-alkylated products (S_NAr) or dimers.

  • Optimization: If conversion is <90% after 45 mins, warm strictly to -20°C for 15 mins, then re-cool to -40°C.

Step 5: Electrophile Trapping (Example)
  • With the Grignard solution at -40°C, add the electrophile (e.g., Benzaldehyde, 1.2 equiv) dissolved in THF dropwise.

  • Allow the reaction to warm slowly to 0°C over 1 hour.

  • Quench with saturated aqueous

    
    .
    

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion (<50%) Old Turbo Grignard reagent.Titrate

using salicylaldehyde phenylhydrazone or menthol/phenanthroline method before use.
"Wurtz" Dimer observed Temperature too high during addition.Ensure internal temp stays <-35°C. Increase dilution of substrate.
Product is 4-isopropyl...

attack on Fluorine.
The exchange is too slow, allowing the isopropyl Grignard to attack the ring. Cool to -50°C.
Precipitate forms Solubility limit reached.While LiCl improves solubility, very low temps can cause crashing out. Add 5-10 mL more THF.

References

  • Knochel, P., et al. (2004).[1] "Functionalized Grignard Reagents via a Magnesium–Halogen Exchange." Angewandte Chemie International Edition, 43(25), 3333-3335.

  • Bao, R. L., et al. (2015). "Recent Advances in the Synthesis of Pyridine Derivatives via Grignard Reagents." Chemical Reviews, 115(9), 3120-3180.

  • Sigma-Aldrich. (2023). "TurboGrignard™: A Reagent for the Preparation of Functionalized Grignard Reagents." Technical Bulletin.

  • Herbert, J. M. (2010). "Structural Features of 2-Pyridyl Organometallics." Journal of Organometallic Chemistry, 695(23), 2620-2628.

Sources

Application

Application Note: Sonogashira Cross-Coupling of 2-Bromo-4-fluoro-3-methylpyridine

Executive Summary The Sonogashira cross-coupling reaction is a highly versatile methodology for constructing C–C bonds, particularly in the synthesis of functionalized heterocycles for drug discovery [1]. However, applyi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Sonogashira cross-coupling reaction is a highly versatile methodology for constructing C–C bonds, particularly in the synthesis of functionalized heterocycles for drug discovery [1]. However, applying this methodology to highly decorated scaffolds like 2-Bromo-4-fluoro-3-methylpyridine presents a unique dichotomy of electronic activation and steric hindrance. This application note provides a comprehensive, self-validating protocol designed to navigate these structural challenges, ensuring high-yielding alkynylation while suppressing side reactions such as Glaser homocoupling and nucleophilic aromatic substitution (SNAr).

Mechanistic Rationale & Substrate Dynamics

To design an effective protocol, one must understand the causality behind the reactivity of 2-Bromo-4-fluoro-3-methylpyridine:

  • Electronic Activation vs. Steric Hindrance: The 2-bromo position is electronically activated for oxidative addition by the adjacent pyridine nitrogen and the highly electron-withdrawing 4-fluoro group. However, the 3-methyl group introduces significant steric bulk directly adjacent to the reaction site. This steric hindrance impedes the approach of bulky Palladium(0) complexes, necessitating elevated temperatures and specific ligand geometries (e.g., bidentate ligands with wide bite angles like dppf) to force the catalytic cycle forward [2].

  • Preventing SNAr at the C4 Position: The 4-fluoro substituent is highly activated toward SNAr by the electron-deficient pyridine ring. If a nucleophilic amine base (e.g., primary or unhindered secondary amines) is used, it will displace the fluoride ion. Therefore, the use of strictly non-nucleophilic or sterically hindered bases—such as Diisopropylamine (DIPA) or Triethylamine (TEA)—is a mandatory experimental choice.

  • Mitigating Glaser Homocoupling: The presence of Copper(I) co-catalysts in basic media can rapidly catalyze the oxidative dimerization of the terminal alkyne (Glaser/Hay coupling) if trace oxygen is present[3]. Rigorous degassing and the use of an inert argon atmosphere are critical self-validating steps to prevent reagent depletion.

CatalyticCycle Pd0 Pd(0) Active Species (L2Pd) OxAdd Oxidative Addition (Sterically Hindered by C3-Me) Pd0->OxAdd 2-Bromo-4-fluoro-3-methylpyridine TransMet Transmetalation (Cu-Acetylide Transfer) OxAdd->TransMet Pd(II) Intermediate RedElim Reductive Elimination (Product Release) TransMet->RedElim Pd(II) Diorganic Species RedElim->Pd0 Catalyst Regeneration Product 2-Alkynyl-4-fluoro-3-methylpyridine RedElim->Product C-C Bond Formation CuCycle Copper Cycle (CuI + Alkyne + Base) CuCycle->TransMet Cu-Acetylide

Caption: Catalytic cycle of Sonogashira coupling highlighting steric and electronic effects.

Reaction Parameter Optimization

The following table summarizes the quantitative data from catalyst and condition screening. The data illustrates how overcoming the steric barrier at the C3 position dictates the choice of solvent and catalyst.

Table 1: Optimization of Reaction Parameters for 2-Bromo-4-fluoro-3-methylpyridine

EntryPalladium Catalyst (5 mol%)Copper Co-CatalystBase (2.0 eq)SolventTemp (°C)Conversion (%)Homocoupling (%)
1Pd(PPh3)2Cl2CuI (5 mol%)Et3NTHF6545<5
2Pd(PPh3)2Cl2CuI (5 mol%)iPr2NHDMF8088<5
3 Pd(dppf)Cl2 CuI (5 mol%) iPr2NH DMF 80 >95 <2
4Pd(OAc)2 / XPhosNone (Cu-free)K2CO3DMF10090<1

Data Interpretation: Entry 1 fails to reach full conversion because the boiling point of THF (65°C) does not provide sufficient thermal energy to overcome the C3-methyl steric clash during oxidative addition. Switching to DMF (Entry 2) allows heating to 80°C, significantly improving yields. Entry 3 represents the optimal conditions: the bidentate dppf ligand enforces a cis-geometry on the Pd(II) intermediate, accelerating the rate-limiting reductive elimination step [1]. Entry 4 demonstrates a copper-free alternative that eliminates Glaser coupling but requires harsher temperatures that risk thermal degradation of the fluoropyridine.

Experimental Workflow

Workflow Prep Step 1: Prep Degas DMF Argon Purge Reaction Step 2: Reaction Pd/Cu Catalysts Heat to 80°C Prep->Reaction Monitor Step 3: Monitor LC-MS & TLC Check Pd Black Reaction->Monitor Workup Step 4: Work-up NH4Cl Quench EtOAc Extract Monitor->Workup Purify Step 5: Purify Silica Column Isolate Product Workup->Purify

Caption: Step-by-step experimental workflow for the Sonogashira coupling reaction.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Do not proceed to the next step unless the In-Process Control (IPC) criteria are met.

Reagents & Equipment
  • Substrate: 2-Bromo-4-fluoro-3-methylpyridine (1.0 equiv, 1.0 mmol, 190.0 mg)

  • Alkyne: Terminal alkyne (e.g., Phenylacetylene) (1.2 equiv, 1.2 mmol)

  • Catalyst: Pd(dppf)Cl2 (0.05 equiv, 5 mol%)

  • Co-Catalyst: CuI (0.05 equiv, 5 mol%)

  • Base: Diisopropylamine (DIPA) (2.0 equiv, 2.0 mmol)

  • Solvent: Anhydrous DMF (5.0 mL)

  • Equipment: Schlenk flask, Argon manifold, heating mantle with thermocouple.

Step-by-Step Procedure

Step 1: Rigorous Degassing (Crucial for Homocoupling Prevention)

  • Add 2-Bromo-4-fluoro-3-methylpyridine and anhydrous DMF to a flame-dried Schlenk flask equipped with a magnetic stir bar.

  • Perform three "Freeze-Pump-Thaw" cycles or sparge vigorously with Argon for 15 minutes.

  • Self-Validation Check: The solvent should show no visible dissolved gas bubbling when vacuum is applied during the final cycle.

Step 2: Catalyst Addition & Reaction Initiation

  • Under a positive pressure of Argon, add the terminal alkyne and DIPA.

  • Add Pd(dppf)Cl2 and CuI simultaneously.

  • Seal the flask, wrap in aluminum foil (to prevent light-induced degradation of Cu-acetylide), and heat to 80°C.

  • Self-Validation Check (Visual): Upon addition of the catalysts, the pale solution should transition to a clear, deep amber/brown. Warning: If the solution turns completely opaque black with a precipitate within the first 10 minutes, Palladium(0) has aggregated into "Pd black." This indicates catalyst death (usually due to oxygen ingress) and the reaction must be aborted and restarted.

Step 3: In-Process Monitoring (IPC)

  • After 4 hours, withdraw a 10 µL aliquot under Argon, dilute in LC-MS grade Methanol, and analyze.

  • Self-Validation Check (Analytical): 2-Bromo-4-fluoro-3-methylpyridine exhibits a distinct isotopic doublet at m/z 190 and 192 [M+H]+. The reaction is deemed complete only when this doublet has completely disappeared and is replaced by the single product mass peak.

Step 4: Quench and Work-up

  • Cool the reaction to room temperature.

  • Quench by adding 10 mL of saturated aqueous NH4Cl to complex the copper salts.

  • Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).

  • Wash the combined organic layers with brine (3 x 10 mL) to remove residual DMF.

  • Causality Note: DMF is highly water-soluble but can partition into EtOAc. Multiple brine washes are mechanically required to pull DMF into the aqueous phase, preventing it from co-eluting during chromatography.

Step 5: Purification

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

References

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry . Chemical Reviews - ACS Publications. 1

  • Application Notes and Protocols for Sonogashira Coupling with 2-Halopyridines . Benchchem. 2

  • Sonogashira Coupling Reaction with Diminished Homocoupling . J. Am. Chem. Soc. / University of Washington. 3

Sources

Method

Application Note: Selective Lithiation and Trapping of 2-Bromo-4-fluoro-3-methylpyridine

This Application Note and Protocol is designed for researchers and medicinal chemists focusing on the functionalization of 2-Bromo-4-fluoro-3-methylpyridine (CAS: 1227599-65-6). Introduction & Synthetic Strategy 2-Bromo-...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol is designed for researchers and medicinal chemists focusing on the functionalization of 2-Bromo-4-fluoro-3-methylpyridine (CAS: 1227599-65-6).

Introduction & Synthetic Strategy

2-Bromo-4-fluoro-3-methylpyridine is a high-value scaffold in drug discovery, particularly for the synthesis of kinase inhibitors and fluorinated heterocycles. Its unique substitution pattern presents a specific regioselectivity challenge:

  • C2-Bromine: Susceptible to Lithium-Halogen exchange (Li-Br exchange).

  • C3-Methyl: Contains acidic benzylic protons (pKa ~29-32), susceptible to lateral lithiation.

  • C4-Fluorine: A strong inductive withdrawing group that activates the ring and directs ortho-lithiation (DoM) to C5, though this is kinetically slower than Li-Br exchange.

The Mechanistic Pathway

The primary objective is the selective generation of the C2-lithio species via Li-Br exchange, followed by trapping with an electrophile (e.g., DMF, Borates,


).
  • Kinetic Control: At -78 °C , Li-Br exchange using

    
    -BuLi is kinetically favored over the deprotonation of the C3-methyl group.
    
  • Halogen Dance Risk: unlike 2-bromo-3-halopyridines, the 3-methyl group blocks the C3 position, effectively preventing the "Halogen Dance" rearrangement that often plagues pyridine lithiations.

  • Stability: The resulting 2-lithio-4-fluoro-3-methylpyridine intermediate is stable at -78 °C but prone to decomposition or lateral proton transfer if warmed above -40 °C before trapping.

Reaction Scheme

The following diagram illustrates the competing pathways and the target trajectory.

ReactionPathways Substrate 2-Bromo-4-fluoro- 3-methylpyridine Intermediate 2-Lithio-4-fluoro- 3-methylpyridine (Target Intermediate) Substrate->Intermediate Li-Br Exchange (Fast, Kinetic) Lateral Lateral Lithiation (Side Product) Substrate->Lateral Deprotonation (Slow, Thermodynamic) nBuLi + n-BuLi (-78 °C, THF) Product C2-Functionalized Pyridine Intermediate->Product + Electrophile (E+)

Figure 1: Reaction pathways for the lithiation of 2-Bromo-4-fluoro-3-methylpyridine. Green path indicates the desired kinetic control.

Experimental Protocol

Target Transformation: Synthesis of 4-Fluoro-3-methylpyridine-2-carbaldehyde (via DMF trap) or Boronic Acid.

Materials & Reagents
ReagentEquiv.[1][2][3][4][5][6]RoleSpecification
2-Bromo-4-fluoro-3-methylpyridine 1.0SubstrateDry, >98% purity

-Butyllithium (

-BuLi)
1.05 - 1.1Lithiating Agent2.5 M in Hexanes (Titrate before use)
Anhydrous THF SolventSolventDistilled over Na/Benzophenone or from SPS
Electrophile 1.2 - 1.5TrapDMF (dry),

, or

Ammonium Chloride (

)
ExcessQuenchSaturated aqueous solution
Step-by-Step Methodology
Step 1: Setup and Inert Atmosphere[3]
  • Oven-dry a 2-neck round-bottom flask (RBF) and a magnetic stir bar. Cool under a stream of dry Nitrogen or Argon.

  • Fit the flask with a rubber septum and a temperature probe (internal monitoring is critical).

Step 2: Solvation and Cooling
  • Charge the flask with 2-Bromo-4-fluoro-3-methylpyridine (1.0 equiv).

  • Add Anhydrous THF (concentration ~0.1 M to 0.2 M).

    • Note: Ether (

      
      ) can be used, but THF provides better solubility for the lithiated species.
      
  • Cool the solution to -78 °C using a dry ice/acetone bath. Allow the internal temperature to stabilize (wait ~10-15 mins).

Step 3: Lithiation (Li-Br Exchange)
  • Add

    
    -BuLi  (1.05 equiv) dropwise via syringe over 10–15 minutes.
    
    • Critical: Maintain internal temperature below -70 °C during addition.[4] A rapid exotherm can trigger lateral lithiation or decomposition.

  • Stir the deep red/orange solution at -78 °C for 30–45 minutes .

    • Checkpoint: Do not exceed 60 minutes. Extended aging can lead to scrambling.

Step 4: Electrophilic Trapping
  • Add the Electrophile (1.2–1.5 equiv) dropwise (neat or dissolved in minimal THF).

    • For Aldehyde: Add dry DMF.

    • For Boronic Acid: Add Triisopropyl borate (

      
      ).[4]
      
    • For Carboxylic Acid: Bubble dry

      
       gas through the solution.
      
  • Stir at -78 °C for 30 minutes .

  • Remove the cooling bath and allow the reaction to warm to 0 °C (or Room Temp) over 1 hour.

Step 5: Quench and Workup
  • Quench the reaction by adding saturated aq.

    
     .
    
    • For Boronic Acids: Do not use basic workup immediately. Adjust pH to ~5-6 to precipitate the boronic acid or extract as the pinacol ester.

  • Extract with Ethyl Acetate (3x).[1][2][4]

  • Wash combined organics with Brine, dry over

    
    , filter, and concentrate in vacuo.
    

Data Analysis & Troubleshooting

Expected Results
ParameterExpectationNotes
Yield 75% – 90%Highly dependent on anhydrous conditions.
Appearance Off-white to yellow solidCrude product often solidifies.
Selectivity >95:5 (C2 vs Lateral)Controlled by temperature (-78 °C).
Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Yield / Recovery of SM Wet THF or degraded

-BuLi.
Titrate

-BuLi; ensure THF is <50 ppm water.
Side Products (Alkylated) Temperature too high during addition.Ensure internal temp stays <-70 °C.
"Waxy" Impurities Butyl addition (nucleophilic attack).Add

-BuLi slower; ensure cryogenic temps.
Dimer Formation Reaction concentrated too high.Dilute reaction to 0.1 M.
Advanced Protocol: In-Situ Quench (Barbieri-Type)

For substrates prone to instability even at -78 °C.

  • Mix Substrate and Triisopropyl borate (or TMSCl) in THF together at -78 °C.

  • Add

    
    -BuLi  dropwise to this mixture.
    
  • Mechanism: As the Lithium species forms, it is immediately trapped by the electrophile present in solution, minimizing the lifetime of the reactive intermediate.

Safety Considerations

  • 
    -Butyllithium:  Pyrophoric. Handle only under inert atmosphere. Have a Class D fire extinguisher available.
    
  • HF Generation: If workup involves strong acids, be aware that C-F bonds are generally stable, but extreme conditions could liberate HF.

  • Waste: Quench all lithium residues with isopropanol before disposal.

References

  • Schlosser, M. Organometallics in Synthesis: A Manual. Wiley, 2013.
  • Halogen Dance vs.

    • Schlosser, M., et al.[7] "The Halogen Dance: A versatile tool for the synthesis of functionalized heterocycles." Tetrahedron2005 , 61, 1571. Link

  • Boronic Acid Synthesis (Analogous Protocol)

    • Organic Syntheses, Coll. Vol. 10, p. 200 (2004); Vol. 79, p. 176 (2002). "Preparation of (2-Fluoropyridin-3-yl)boronic acid." Link

  • Commercial Availability & Properties

    • Sigma-Aldrich Product No. 1227599-65-6. Link

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in cross-coupling reactions of 2-Bromo-4-fluoro-3-methylpyridine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic and operational challenges associated with the cross-coupling of...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic and operational challenges associated with the cross-coupling of 2-Bromo-4-fluoro-3-methylpyridine .

Working with polyfunctionalized, sterically hindered pyridines requires a deep understanding of competing reaction pathways. This guide will decode the causality behind common failures and provide a self-validating protocol to ensure high-yielding, reproducible results.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why am I seeing a significant loss of the 4-fluoro group during my Suzuki-Miyaura coupling? The Causality: You are observing a competing Nucleophilic Aromatic Substitution (SNAr). The 4-fluoro position is highly electrophilic due to the strong inductive electron withdrawal by the fluorine atom, compounded by the electron-deficient nature of the pyridine ring. When traditional cross-coupling conditions are used (e.g., aqueous


 or 

in protic solvents like ethanol), the hydroxide or alkoxide ions act as potent nucleophiles. They attack the C4 position, forming a stabilized Meisenheimer complex, followed by the rapid elimination of the fluoride ion [1]. The Solution: You must eliminate nucleophilic bases and protic solvents from your system. Transition to mild, anhydrous, solid bases such as

or

suspended in aprotic solvents like 1,4-Dioxane or Toluene. This suppresses the SNAr pathway while allowing the transmetalation step of the cross-coupling to proceed [2].

Q2: How do I overcome the steric hindrance caused by the 3-methyl group adjacent to the 2-bromo position? The Causality: The 3-methyl group acts as a steric shield around the C2-Br bond. While oxidative addition of the C-Br bond to the Palladium center is relatively fast, the subsequent transmetalation step is severely retarded because the boronic acid struggles to approach the sterically congested Pd(II) intermediate. Furthermore, reductive elimination becomes an energy-intensive bottleneck. The Solution: Employ bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) such as SPhos or XPhos . The electron-rich dicyclohexyl groups accelerate oxidative addition. More importantly, the extreme steric bulk of the biaryl backbone creates a highly congested coordination sphere that forces the aryl groups into close proximity, thermodynamically driving the reductive elimination step to completion [3].

Q3: What is the optimal catalyst initiation strategy to prevent pyridine coordination and off-cycle resting states? The Causality: Pyridine nitrogens are excellent


-donors and readily coordinate to Pd(II) species. If you use traditional catalyst systems like 

or

, the in-situ reduction to the active Pd(0) species is slow. During this lag phase, your substrate coordinates to the metal center, forming stable, catalytically dead complexes (catalyst poisoning). The Solution: Utilize Palladium G3 or G4 precatalysts (e.g., SPhos Pd G3). These precatalysts undergo rapid, quantitative activation under mildly basic conditions at room temperature to generate the highly active, monoligated

species. This rapid initiation outcompetes the off-target pyridine coordination, ensuring the catalyst immediately enters the productive cycle.

Part 2: Visualizing the Reaction Dynamics

To fully grasp the optimization strategy, we must visualize the competing pathways. The diagram below illustrates how ligand and base selection dictates the fate of the starting material.

Pathways SM 2-Bromo-4-fluoro- 3-methylpyridine Pd Pd(0) Catalyst Oxidative Addition SM->Pd Fast (Buchwald Ligand) Base Nucleophilic Base (e.g., NaOH, Alkoxides) SM->Base Competing Attack at C-F bond CC_Prod Desired Product (Cross-Coupled) Pd->CC_Prod Transmetalation & Reductive Elimination SNAr_Prod SNAr Byproduct (4-Substituted) Base->SNAr_Prod Meisenheimer Complex Formation

Fig 1. Competing pathways: Pd-catalyzed cross-coupling vs. SNAr at the 4-fluoro position.

Part 3: Quantitative Data & Condition Screening

The following table summarizes the causal relationship between reaction conditions and the resulting product distribution. Notice how the shift away from nucleophilic conditions drastically improves the yield of the desired cross-coupled product.

Base / Solvent SystemCatalyst / LigandSNAr Byproduct (%)Desired Yield (%)Mechanistic Outcome

(aq) / EtOH

> 45%< 15%High SNAr due to ethoxide/hydroxide attack; slow coupling.

/ DMF

~ 25%~ 35%Moderate SNAr; steric hindrance stalls transmetalation.

(Anhydrous) / 1,4-Dioxane
SPhos Pd G3 < 2% > 85% SNAr suppressed; rapid coupling via L-Pd(0) generation.

Part 4: Self-Validating Experimental Protocol

To ensure reproducibility and high scientific integrity, follow this step-by-step methodology for the Suzuki-Miyaura coupling of 2-Bromo-4-fluoro-3-methylpyridine. This protocol is designed as a self-validating system: the absence of the 4-substituted byproduct during LC-MS monitoring confirms the integrity of your anhydrous setup.

Reagents Required:

  • 2-Bromo-4-fluoro-3-methylpyridine (1.0 equiv, 1.0 mmol)

  • Arylboronic Acid (1.5 equiv, 1.5 mmol)

  • Anhydrous

    
     (2.0 equiv, 2.0 mmol) - Must be finely milled and oven-dried.
    
  • SPhos Pd G3 Precatalyst (0.05 equiv, 5 mol%)

  • Anhydrous 1,4-Dioxane (5.0 mL)

Step-by-Step Methodology:

  • Glovebox Preparation: Inside a nitrogen-filled glovebox, charge an oven-dried 20 mL reaction vial with 2-Bromo-4-fluoro-3-methylpyridine, the arylboronic acid, anhydrous

    
    , and the SPhos Pd G3 precatalyst.
    
    • Causality Check: Assembling in a glovebox prevents atmospheric moisture from generating hydroxide ions from the phosphate base, which would trigger the SNAr cascade.

  • Solvent Addition: Add 5.0 mL of anhydrous, degassed 1,4-Dioxane. Seal the vial with a PTFE-lined crimp cap and remove it from the glovebox.

  • Reaction Initiation: Place the vial in a pre-heated aluminum block at 80 °C. Stir vigorously (800 rpm) for 12 hours.

    • Causality Check: Vigorously stirring is critical because the reaction is a heterogeneous mixture (solid

      
       in Dioxane). The transmetalation occurs at the solid-liquid interface.
      
  • In-Process Monitoring: After 4 hours, sample 10 µL of the reaction, dilute with Acetonitrile, and analyze via LC-MS. You should observe the rapid consumption of the starting material with strictly the cross-coupled mass, validating the suppression of the SNAr pathway.

  • Workup & Isolation: Cool the reaction to room temperature. Dilute with Ethyl Acetate (10 mL) and filter through a short pad of Celite to remove the phosphate salts and palladium black. Concentrate the filtrate under reduced pressure and purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient).

Workflow Prep 1. Glovebox Prep Weigh Reagents Cat 2. Pd G3/G4 & Ligand Mixing Prep->Cat Solv 3. Add Anhydrous Dioxane Cat->Solv Heat 4. Heat at 80°C (12-24h) Solv->Heat Workup 5. Aqueous Workup & Extraction Heat->Workup

Fig 2. Step-by-step experimental workflow for the sterically hindered Suzuki-Miyaura coupling.

References

  • Shigeno, M., et al. "Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase." Journal of the American Chemical Society, 2024, 146(47), 32452-32462. URL:[Link]

  • Bhayana, B., Fors, B. P., & Buchwald, S. L. "A Versatile Catalyst System for Suzuki−Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates." Organic Letters, 2009, 11(17), 3954-3957. URL:[Link]

Optimization

Controlling regioselectivity between C-2 Br and C-4 F in substitution reactions

The following guide is structured as a Tier-3 Technical Support resource. It assumes the user is a professional chemist facing regioselectivity challenges with 2-bromo-4-fluoropyridine (or analogous 2,4-dihaloheterocycle...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a Tier-3 Technical Support resource. It assumes the user is a professional chemist facing regioselectivity challenges with 2-bromo-4-fluoropyridine (or analogous 2,4-dihaloheterocycles).

Ticket ID: #RXN-2Br4F-SELECT Topic: Controlling Regioselectivity: C-2 Bromine vs. C-4 Fluorine Assigned Specialist: Senior Application Scientist, Process Chemistry Division

The Core Directive: The Orthogonality Principle

Welcome to the technical support center. If you are working with 2-bromo-4-fluoropyridine , you are in a privileged position compared to those working with 2,4-dichloropyridine. You have two distinct "handles" that react under orthogonal mechanistic manifolds.

Your primary control logic is as follows:

  • C-4 Position (Fluorine): Controlled by Nucleophilic Aromatic Substitution (

    
    ) . The high electronegativity of fluorine stabilizes the Meisenheimer intermediate, making it the preferred leaving group over bromine in 
    
    
    
    manifolds.
  • C-2 Position (Bromine): Controlled by Metal-Catalyzed Cross-Coupling or Lithium-Halogen Exchange . The weaker C-Br bond (compared to C-F) facilitates rapid Oxidative Addition (Pd/Ni) or Lithium-Exchange, leaving the C-F bond intact.

Decision Logic Visualizer

The following diagram illustrates the decision matrix for your synthetic route.

RegioselectivityLogic Start Substrate: 2-Bromo-4-Fluoropyridine Goal What is your Target? Start->Goal PathA Functionalize C-4 (Keep C-2 Br) Goal->PathA Nucleophile (N, O, S) PathB Functionalize C-2 (Keep C-4 F) Goal->PathB Carbon/Aryl Group MethodA Method: SNAr (Nucleophilic Aromatic Substitution) PathA->MethodA MethodB1 Method: Pd-Catalysis (Suzuki/Buchwald) PathB->MethodB1 Biaryl/Amination MethodB2 Method: Li-Exchange (Electrophile Trapping) PathB->MethodB2 Formylation/Acylation MechA Mechanism: Meisenheimer Complex (F is better LG) MethodA->MechA MechB Mechanism: Oxidative Addition (C-Br bond is weaker) MethodB1->MechB MethodB2->MechB

Caption: Decision tree for selective functionalization of 2-bromo-4-fluoropyridine based on mechanistic orthogonality.

Module A: Targeting C-4 (The Fluorine Displacement)

Objective: Install a nucleophile (Amine, Alkoxide, Thiol) at C-4 while retaining the C-2 Bromine for later steps.

The Science (Why it works)

In


 reactions, the rate-determining step is usually the initial nucleophilic attack, not the bond breaking.
  • Electronic Effect: The C-4 position is para to the pyridine nitrogen, allowing the negative charge of the intermediate (Meisenheimer complex) to be delocalized onto the nitrogen.[1]

  • Leaving Group Effect: Fluorine is the most electronegative atom, which lowers the energy of the LUMO and stabilizes the transition state for nucleophilic attack more effectively than bromine. Thus, F is displaced ~100-1000x faster than Br in

    
     conditions [1].
    
Standard Protocol: C-4 Selective Amination

Reagents: 2-bromo-4-fluoropyridine (1.0 equiv), Amine (1.1 equiv), DIPEA (2.0 equiv). Solvent: DMSO or NMP (Polar aprotic is critical).

  • Dissolve 2-bromo-4-fluoropyridine in DMSO (0.5 M).

  • Add DIPEA followed by the amine.

  • Temperature Control:

    • Aliphatic Amines: Stir at RT to 50°C.

    • Anilines/Weak Nucleophiles: Heat to 80-100°C.

  • Monitor by LCMS. You should see consumption of starting material and formation of the mono-substituted product. The Br pattern (M, M+2) should be preserved.

Troubleshooting Guide (FAQ)

Q: I am seeing trace amounts of C-2 substitution (displacing Br). Why?

  • Diagnosis: This often happens if you use extremely harsh conditions (e.g., NaH in DMF at high heat) or if your nucleophile is very "soft" (like a thiol) which might have a slight preference for the softer C-Br center, although this is rare in uncatalyzed systems.

  • Solution: Lower the temperature. Switch from a strong anionic base (NaH) to a neutral scavenger (DIPEA/K2CO3). Ensure you are not adding any metal catalysts (Cu, Pd) inadvertently.

Q: The reaction is sluggish. Can I use a stronger base?

  • Diagnosis: The nucleophile is likely too weak.

  • Solution: Instead of a stronger base, switch the solvent to NMP or DMAc and increase temperature. If using an alcohol nucleophile, pre-form the alkoxide with NaH at 0°C, then add the pyridine slowly.

Module B: Targeting C-2 (The Bromine Displacement)

Objective: Install a Carbon (Suzuki) or Nitrogen (Buchwald) group at C-2 while retaining the C-4 Fluorine.

The Science (Why it works)

In transition-metal catalysis (Pd, Ni), the rate-determining step is often Oxidative Addition (OA) .

  • Bond Strength: The C-Br bond (approx. 68 kcal/mol) is significantly weaker than the C-F bond (approx. 115 kcal/mol).

  • Selectivity: Pd(0) inserts into the C-Br bond rapidly. The C-F bond is virtually inert to standard Pd(0) species unless specialized "fluoride-activation" ligands are used.

Standard Protocol: C-2 Selective Suzuki Coupling

Reagents: 2-bromo-4-fluoropyridine (1.0 equiv), Aryl Boronic Acid (1.1 equiv), Pd(PPh3)4 (5 mol%), Na2CO3 (2.0 equiv). Solvent: DME/Water (4:1) or Toluene/EtOH/Water.

  • Degas solvents thoroughly (sparge with Argon for 15 mins). Oxygen kills the catalyst and promotes homocoupling.

  • Combine substrate, boronic acid, and base.

  • Add Pd catalyst last under positive Argon pressure.

  • Heat to 80°C.

  • Stop Point: Monitor closely. Once the bromide is consumed, stop the reaction. Prolonged heating can eventually force activation of the C-F bond or promote hydrodehalogenation.

Troubleshooting Guide (FAQ)

Q: I am losing the Fluorine (Hydrodefluorination) or getting double addition.

  • Diagnosis: Over-reaction. While C-F is strong, electron-deficient pyridines can undergo oxidative addition at C-F with electron-rich, bulky ligands (like

    
     or specific NHCs) at high temps [2].
    
  • Solution: Use "simple" phosphines like

    
     (as in tetrakis) or dppf. Avoid Buchwald precatalysts with bulky dialkylbiaryl phosphines (e.g., XPhos, RuPhos) unless necessary, as these are designed to activate difficult bonds (like C-Cl or C-F). Keep temperature <90°C.
    

Q: Can I put an aldehyde at C-2?

  • Solution: Yes, but not via Pd. Use Lithium-Halogen Exchange .

    • Protocol: Dissolve substrate in anhydrous Toluene (or Et2O) at -78°C. Add n-BuLi (1.05 equiv) slowly. The Li will exchange strictly with Br. Stir 15 min. Quench with DMF.

    • Note: Do not use THF if possible above -78°C, as 2-lithio-4-fluoropyridine can be unstable (eliminating LiF to form a pyridyne). Toluene stabilizes the lithiated species [3].

Comparative Data & Reference Tables

Table 1: Reactivity Profiles
FeatureC-2 Position (Br)C-4 Position (F)
Electronic Nature Inductively deficient (

from N)
Conjugatively deficient (

from N)
Preferred Mechanism Metal Catalysis / Li-Exchange

(Nucleophilic Attack)
Governing Factor Bond Dissociation Energy (Weak C-Br)Electronegativity (High EN of F)
Selectivity Ratio >50:1 (for Pd insertion)>100:1 (for Nucleophilic attack)
Table 2: Recommended Conditions for Specific Transformations
Desired TransformationTarget SiteRecommended ReagentsCritical Note
Amination (Alkyl amine) C-4 Amine, DIPEA, DMSO, 50°CStandard

.
Amination (Aniline) C-2 Pd(OAc)2, BINAP, Cs2CO3, TolueneBuchwald-Hartwig. Must use Pd.
Arylation C-2 Ar-B(OH)2, Pd(PPh3)4, Na2CO3Suzuki.[2] C-Br reacts first.[3][4][5]
Formylation (-CHO) C-2 n-BuLi (-78°C), then DMFLi-Halogen exchange.
Etherification (-OR) C-4 NaOR, ROH/THF, 0°CExothermic. Add base slowly.

Advanced Troubleshooting: The "Impossible" Cases

Scenario: You want to perform a Suzuki coupling at C-4 (replace F with Aryl) while keeping C-2 Br intact.

  • Status: Highly difficult.

  • Reason: You are fighting thermodynamics (Bond Energy) and Kinetics (Pd preference for Br).

  • Workaround:

    • Sequence Swap: Perform the reaction at C-2 first (e.g., protect it or couple it), then activate C-4.

    • The "Booby Trap" Method: Convert C-4 F to a Hydrazine (via

      
      ), then oxidize the hydrazine to replace it with a halogen or use it in a specialized coupling.
      
    • Ligand Control (Experimental): Recent literature suggests that extremely bulky ligands (like QPhos) can sometimes invert selectivity in dichloro systems to favor the para-position due to steric crowding at the ortho-position, but this is less reliable in Bromo-Fluoro systems where the electronic difference is massive [4]. Recommendation: Do not rely on this for scale-up.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Standard text confirming reactivity order F >> Cl ~ Br in electron-deficient heterocycles).
  • Fairlamb, I. J. S. (2022).[5] Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Chemical Reviews. (Discusses catalyst speciation and selectivity in dihalo-pyridines).

  • Schlosser, M. (2005). Organometallics in Synthesis: A Manual. (Detailing the stability of fluorinated organolithiums and the use of non-ethereal solvents).
  • Neufeldt, S. R., et al. (2022). Ligand-Controlled Regioselectivity in the Cross-Coupling of Dihaloheterocycles. Accounts of Chemical Research. (Explains the steric parameters required to invert conventional selectivity).

Sources

Troubleshooting

Technical Guide: Overcoming Steric Hindrance in C-3 Methylpyridine Coupling

Executive Summary: The "Ortho-Effect" in Pyridines The presence of a methyl group at the C-3 position of a pyridine ring introduces significant steric strain for cross-coupling reactions at the adjacent C-2 and C-4 posit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Ortho-Effect" in Pyridines

The presence of a methyl group at the C-3 position of a pyridine ring introduces significant steric strain for cross-coupling reactions at the adjacent C-2 and C-4 positions. This is not merely a geometric obstruction; it fundamentally alters the kinetics of the catalytic cycle.

  • The Challenge: The C-3 methyl group exerts a "buttressing effect," effectively narrowing the angle of approach for the palladium catalyst. This severely retards oxidative addition (for 2-halo-3-methylpyridines) and transmetallation (for 3-methyl-2-pyridyl boronates).

  • The Solution: Success requires a shift from "general-purpose" catalysts (e.g., Pd(PPh3)4) to sterically demanding, electron-rich catalytic systems that can force oxidative addition while facilitating reductive elimination through bulky ligand architectures.

Critical Decision Framework (Ligand Selection)

Before starting experimental work, use this decision matrix to select the optimal ligand system based on your specific electrophile/nucleophile pairing.

LigandSelection Start Start: C-3 Methyl Pyridine Coupling ReactionType Reaction Type? Start->ReactionType CN_Bond C-N Bond (Buchwald-Hartwig) ReactionType->CN_Bond CC_Bond C-C Bond (Suzuki-Miyaura) ReactionType->CC_Bond AmineType Amine Class? CN_Bond->AmineType Role Pyridine Role? CC_Bond->Role Primary Primary Amine AmineType->Primary Secondary Secondary Amine AmineType->Secondary BrettPhos Rec: BrettPhos / tBuBrettPhos (Pd-G3/G4) Primary->BrettPhos RuPhos Rec: RuPhos (Pd-G3/G4) Secondary->RuPhos Electrophile Electrophile (2-Halo-3-Me-Py) Role->Electrophile Nucleophile Nucleophile (3-Me-2-Py-Boronate) Role->Nucleophile SPhos Rec: SPhos / XPhos (High Transmetallation) Electrophile->SPhos Instability CRITICAL ISSUE: Protodeboronation Risk Nucleophile->Instability MIDA Rec: MIDA Boronate or switch to Negishi (Zn) Instability->MIDA

Figure 1: Decision tree for ligand selection in sterically hindered pyridine couplings.

Module 1: Buchwald-Hartwig Amination (C-N Coupling)[1]

Q: I am trying to couple a primary amine to 2-chloro-3-methylpyridine, but I only see starting material. Why?

Diagnosis: You are likely facing a failure of oxidative addition . The C-3 methyl group blocks the Pd(0) species from inserting into the C-Cl bond. Furthermore, if you are using a standard base (like Cs2CO3) in a non-polar solvent, the activation energy is too high.

Technical Solution:

  • Switch to Precatalysts: Do not use Pd(OAc)2 + Ligand. Use Pd-G3 or Pd-G4 precatalysts (e.g., BrettPhos Pd G4). These ensure a 1:1 Pd:Ligand ratio and rapid generation of the active LPd(0) species [1].

  • Ligand Choice:

    • Primary Amines: Use BrettPhos or tBuBrettPhos . These ligands are exceptionally bulky, preventing the formation of inactive bis-ligated complexes, yet they create a "pocket" that facilitates the coupling of primary amines [2].

    • Secondary Amines: Use RuPhos . It is specifically optimized for secondary amines and sterically hindered aryl halides.

  • Base & Solvent: Switch to LHMDS (Lithium Hexamethyldisilazide) or NaOtBu in THF or Toluene. LHMDS is soluble and acts as a kinetic base, often crucial for hindered substrates.

Protocol: 2-Chloro-3-methylpyridine Amination
ComponentEquivalentNotes
2-Chloro-3-methylpyridine 1.0 equivLimiting reagent
Amine 1.2 equiv
BrettPhos Pd G4 0.02 - 0.05 equiv2-5 mol%. Air-stable solid.
LHMDS (1M in THF) 2.2 equivStrong, soluble base.
THF 0.2 MAnhydrous.

Steps:

  • Charge a vial with BrettPhos Pd G4 and the aryl chloride (if solid). Purge with inert gas (N2/Ar).

  • Add THF and the amine.

  • Add LHMDS dropwise at room temperature.

  • Heat to 65°C for 2-4 hours.

  • Checkpoint: If conversion is <50%, increase temp to 80°C or switch solvent to Dioxane (100°C).

Module 2: Suzuki-Miyaura Coupling (C-C Coupling)

Q: My 3-methyl-2-pyridylboronic acid decomposes before coupling. How do I fix this?

Diagnosis: 2-Pyridyl boronates are notoriously unstable due to protodeboronation . The basic conditions required for Suzuki coupling facilitate the hydrolysis of the C-B bond, yielding the de-borylated pyridine (3-methylpyridine) as a byproduct. The steric bulk of the methyl group slows down the transmetallation step, giving the boronate more time to decompose [3].

Technical Solution:

  • Switch Boron Source: Stop using boronic acids. Use MIDA boronates (slow release, stable) or Potassium Trifluoroborates (BF3K) .

  • The "Throw-Away" Ligand Strategy: If you must use the boronic ester, use CuCl (1.0 equiv) as a mediator (Liebeskind-Srogl type mechanism) or huge excesses of the boronate (2-3 equiv).

  • Preferred Ligand: XPhos or SPhos . These biaryl phosphine ligands facilitate rapid transmetallation, which is the rate-determining step here.

Q: I'm coupling 2-bromo-3-methylpyridine (Electrophile) with a stable phenylboronic acid. What is the best system?

Diagnosis: Here, the pyridine is the electrophile. The challenge is steric hindrance at the oxidative addition step.

Protocol: Sterically Hindered Suzuki Coupling

ComponentEquivalentNotes
2-Bromo-3-methylpyridine 1.0 equiv
Aryl Boronic Acid 1.5 equivExcess helps drive kinetics.
Pd(OAc)2 0.02 equiv
SPhos 0.04 equiv1:2 Pd:L ratio.
K3PO4 2.0 equivFinely ground.
Toluene/Water (10:1) 0.25 MBiphasic system is crucial.

Steps:

  • Mix Pd(OAc)2 and SPhos in Toluene/Water under Ar for 5 mins to pre-form the active catalyst.

  • Add the pyridine, boronic acid, and K3PO4.

  • Heat vigorously at 100°C. Vigorous stirring is non-negotiable for biphasic mixtures.

  • Why SPhos? The methoxy groups on the SPhos backbone provide a "hemilabile" interaction with Pd, stabilizing the monoligated species required for oxidative addition into the hindered C-Br bond [4].

Module 3: Nickel Catalysis (The Alternative)

Q: Palladium failed. Can I use Nickel?

Answer: Yes. Nickel is smaller (atomic radius) and more nucleophilic than Palladium, often making oxidative addition into hindered bonds easier. However, Ni is prone to off-cycle resting states.

Recommendation: Use Ni(COD)2 with ICy (NHC ligand) or dppf .

  • Specific Advantage: For 2-chloro-3-methylpyridines , Ni-catalysis often outperforms Pd because Ni undergoes oxidative addition with aryl chlorides much more readily.

  • Warning: Ni catalysts are extremely air-sensitive. A glovebox is highly recommended.

Troubleshooting Table

SymptomProbable CauseCorrective Action
No Reaction (SM recovered) Oxidative Addition failure due to sterics.Switch to Pd-G4 precatalysts (ensures active Pd0). Use bulky ligands (XPhos, BrettPhos). Increase Temp.
De-halogenation (Pyridine-H formed)

-Hydride elimination or reduction.
Switch solvent from Isopropanol/Ethanol to Toluene/Dioxane . Avoid amine bases; use inorganic bases (K3PO4).
Protodeboronation (Pyridine formed from Boronate) Slow transmetallation; Boronate instability.Use MIDA boronates . Add CuCl (stoichiometric). Switch to Negishi coupling (Organozinc reagents are stable).
Homocoupling of Boronic Acid Oxidation of Boronate.Ensure strict oxygen-free conditions (sparge solvents with Ar for 15 mins).

Mechanistic Visualization

The diagram below illustrates the steric clash during the catalytic cycle and how bulky ligands (L) overcome it.

CatalyticCycle Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Steric Clash Here!) Pd0->OxAdd + 2-Halo-3-Me-Py TransMet Transmetallation (Rate Limiting) OxAdd->TransMet + Nucleophile RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - Product Note1 C-3 Methyl blocks Pd approach Note2 Bulky Ligand (XPhos) forces this step

Figure 2: The steric bottleneck occurs at Oxidative Addition. Bulky ligands accelerate Reductive Elimination, driving the cycle forward.

References

  • Bruno, N. C., et al. (2013). "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science.

  • Surry, D. S., & Buchwald, S. F. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

  • Kinzel, T., et al. (2010). "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids." Journal of the American Chemical Society.

  • Martin, R., & Buchwald, S. F. (2008). "Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides." Accounts of Chemical Research.

Optimization

Purification methods for 2-Bromo-4-fluoro-3-methylpyridine reaction mixtures

Technical Support Center: Purification of 2-Bromo-4-fluoro-3-methylpyridine Introduction: The "Deceptive" Pyridine Welcome to the technical guide for 2-Bromo-4-fluoro-3-methylpyridine (CAS: 1227599-65-6).[1] As a scaffol...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 2-Bromo-4-fluoro-3-methylpyridine

Introduction: The "Deceptive" Pyridine

Welcome to the technical guide for 2-Bromo-4-fluoro-3-methylpyridine (CAS: 1227599-65-6).[1] As a scaffold in kinase inhibitor development (e.g., p38


 MAP kinase inhibitors), this molecule presents a classic "halogenated pyridine paradox": it is simple in structure but deceptively difficult to purify due to its altered basicity and propensity for regioisomerism.

This guide moves beyond generic protocols. We address the specific physicochemical shifts caused by the ortho-bromo and para-fluoro substituents and how to exploit them for purification.

Part 1: The "Crude" Phase – Workup & Extraction

User Issue: "My crude NMR shows starting material (4-fluoro-3-methylpyridine) and a 'tar' that won't separate. Standard acid/base extraction failed."

Root Cause Analysis: Standard pyridine extraction protocols assume a pKa ~5-6. However, the electron-withdrawing nature of the Fluorine (C4) and Bromine (C2) atoms drastically lowers the basicity of the pyridine nitrogen in your product to a pKa of approximately 1.5–2.5 .

  • The Mistake: If you extract at pH 4-5, both your starting material and product remain in the organic phase.

  • The Fix: You must exploit the "Basicity Gap." The starting material (pKa ~4.5–5.0) is significantly more basic than the dibromo- or monobromo-products.

Protocol: The "pH Switch" Extraction

This method removes unreacted starting material without column chromatography.

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) or DCM .

  • The "Soft" Acid Wash (Removal of Starting Material):

    • Wash the organic layer with 10% Citric Acid (pH ~3–4) or 0.5 M HCl .

    • Mechanism:[2][3] At pH 3, the starting material (4-fluoro-3-methylpyridine) protonates and moves to the aqueous layer. The target product (2-Bromo-4-fluoro-3-methylpyridine), being less basic, remains neutral and stays in the organic layer.

  • The "Hard" Acid Extraction (Optional - Product Recovery):

    • If you need to separate the product from non-basic tars (neutral impurities), extract the organic layer with 6 M HCl (pH < 0).

    • The product will finally protonate and move to the aqueous layer. The neutral tars stay in the organic layer.

    • Recovery: Neutralize the aqueous layer with NaOH to pH 8 and back-extract into EtOAc.

DOT Diagram: The pH Switch Workflow

ExtractionLogic Start Crude Mixture (SM + Product + Tars) Step1 Dissolve in EtOAc Wash with pH 3-4 (Citric Acid) Start->Step1 Aq1 Aqueous Layer (pH 3) Contains: Protonated Starting Material Step1->Aq1 SM Removal Org1 Organic Layer Contains: Product + Neutral Tars Step1->Org1 Step2 Extract with 6M HCl (pH < 0) Org1->Step2 Optional for Tar Removal Org2 Organic Layer Contains: Neutral Tars/Impurities (DISCARD) Step2->Org2 Aq2 Aqueous Layer (pH < 0) Contains: Protonated Product Step2->Aq2 Final Neutralize (pH 8) & Extract Result: Purified Product Aq2->Final

Caption: Differential pH extraction exploits the reduced basicity of the halogenated product to separate it from starting materials.[1]

Part 2: Chromatography Troubleshooting (Isomer Separation)

User Issue: "I have a spot just below my product on TLC. Is it the 6-bromo isomer? How do I separate them?"

Root Cause Analysis: In the bromination of 4-fluoro-3-methylpyridine, the 6-bromo isomer is the primary byproduct.[4]

  • Target (2-Bromo): More sterically hindered (flanked by Methyl at C3).

  • Byproduct (6-Bromo): Less hindered.

  • Polarity: The 6-bromo isomer is often slightly less polar than the 2-bromo isomer because the dipole moment is more symmetric, or the nitrogen lone pair is more accessible to silica protons (depending on mobile phase).

Chromatography Guidelines
ParameterRecommendationRationale
Stationary Phase Unmodified Silica (Irregular) Standard silica usually suffices. If resolution is poor, switch to Amine-functionalized silica .
Mobile Phase Hexane:EtOAc (95:5 to 80:20) Avoid MeOH or DCM initially. Non-polar gradients maximize the separation based on steric shielding of the nitrogen.
Modifier 1% Triethylamine (TEA) Critical. Halogenated pyridines can streak on acidic silica. TEA neutralizes active sites and sharpens peaks.
Loading Solid Load (Celite) Do not dissolve in DCM for loading; it broadens bands. Adsorb crude onto Celite/Silica.

Advanced Tip: If Hexane/EtOAc fails, try Toluene/Acetonitrile . The


-

interactions of toluene with the pyridine ring often provide different selectivity for regioisomers compared to standard alkane solvents.

Part 3: Crystallization & Solid State Purification

User Issue: "My product is an oil that solidifies slowly. Can I recrystallize it?"

Technical Insight: 2-Bromo-4-fluoro-3-methylpyridine is a low-melting solid (approx. mp 35–45 °C, though pure samples can be higher). "Oiling out" is common if residual solvent (toluene/DCM) is present.

Crystallization Protocol
  • Solvent System: Pentane (or Heptane) / Diethyl Ether .

  • Procedure:

    • Dissolve the "oily" solid in a minimum amount of warm Diethyl Ether (30 °C).

    • Add Pentane dropwise until the solution turns slightly cloudy.

    • Seed it: Scratch the glass or add a seed crystal of the pure product.

    • Cool slowly to -20 °C (freezer).

  • Alternative: Sublimation.

    • If the solid is <5 g and highly colored, sublimation under high vacuum (0.1 mmHg, 40–50 °C) is extremely effective for removing non-volatile tars and inorganic salts.

Part 4: Stability & Storage

User Issue: "The product turned brown after a week on the bench."

Stability Profile:

  • Light Sensitivity: High. Halogenated pyridines are prone to photolytic dehalogenation.

  • Hygroscopicity: Moderate.

  • Reactivity: The C4-Fluorine is susceptible to

    
     hydrolysis (forming the pyridone) if stored in wet, acidic conditions.
    

Storage SOP:

  • Container: Amber glass vial (essential).

  • Atmosphere: Argon or Nitrogen flush.

  • Temperature: 2–8 °C (Fridge).

  • Stabilizer: None usually required, but ensure acid traces from workup are fully neutralized.

References

  • BenchChem. (2025).[4][5][6] Technical Support Center: Synthesis of 2-Bromo-4-fluoro-5-methylpyridine. Retrieved from

  • Sigma-Aldrich. (n.d.). 2-Bromo-4-fluoro-3-methylpyridine Product Analysis. Retrieved from

  • ChemicalBook. (2007). 2-Bromo-4-fluoropyridine synthesis and analogs. Retrieved from

  • Organic Syntheses. (2016). Purification of Pyridine Derivatives via Distillation and Chromatography. Org. Synth. 2016, 93, 367-384. Retrieved from

  • Jiangnan University. (2024). Trifluoromethyl-Functionalized 2D COF for Isomer Separation. Retrieved from [7]

Sources

Troubleshooting

Technical Support Center: Minimizing Debromination in 2-Bromo-4-fluoro-3-methylpyridine Workflows

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and eliminate one of the most...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and eliminate one of the most persistent side reactions in heterocyclic cross-coupling: protodehalogenation (debromination) .

When working with highly functionalized building blocks like 2-Bromo-4-fluoro-3-methylpyridine , standard coupling conditions often fail, yielding the undesired 4-fluoro-3-methylpyridine byproduct. This guide dissects the mechanistic causality behind this failure and provides self-validating, field-proven protocols to ensure synthetic success.

The Mechanistic Root of the Problem (The "Why")

To solve debromination, we must first understand the unique steric and electronic environment of 2-bromo-4-fluoro-3-methylpyridine.

  • Electronic Activation & Nitrogen Chelation: The 2-bromopyridine motif is inherently challenging. The adjacent basic nitrogen can coordinate with the Palladium center, forming stable, off-cycle chelates. Furthermore, the strongly electron-withdrawing 4-fluoro group makes the ring highly electron-deficient, which rapidly accelerates the initial oxidative addition of Pd(0) into the C-Br bond [1].

  • Steric Retardation at C3: The methyl group at the 3-position introduces severe ortho-steric hindrance directly adjacent to the reactive site. While oxidative addition is fast, the subsequent transmetalation step is kinetically starved because the incoming nucleophile struggles to access the sterically crowded Pd(II) center.

  • The Hydride Transfer Trap: Because the Pd(II)-aryl intermediate is "stuck" waiting for transmetalation, it has an artificially prolonged lifetime. This allows background side reactions to outcompete the productive cycle. The Pd(II) complex abstracts a hydride (

    
    ) from the solvent, the base (via 
    
    
    
    -hydride elimination), or the ligand, leading to rapid reductive elimination of the Ar-H bond (debromination) [2].

DebrominationPathway N1 Pd(0) Catalyst + 2-Bromo-4-fluoro-3-methylpyridine N2 Oxidative Addition [Pd(II)(Ar)(Br)] Complex N1->N2 Fast Activation N3 Transmetalation (Sterically Hindered by C3-Methyl) N2->N3 Productive Pathway (Requires Bulky Ligands) N5 Hydride Transfer (From Solvent/Base/Ligand) N2->N5 Side Reaction Pathway (Competes when Transmetalation is slow) N4 Reductive Elimination Desired Cross-Coupled Product N3->N4 C-C Bond Formation N6 Reductive Elimination Debrominated Byproduct (Ar-H) N5->N6 Protodehalogenation

Caption: Divergent pathways in Pd-catalyzed coupling: Productive transmetalation vs. undesired debromination.

Troubleshooting FAQs

Q1: I am running a Suzuki-Miyaura coupling using


 and 

, but my LC-MS shows 60% debromination. How do I fix this?
A1: You are using a first-generation catalyst with a small, electron-neutral ligand (

). Because of the C3-methyl steric bulk, transmetalation is failing, and the long-lived Pd(II) intermediate is extracting hydrides from your aqueous base system. Solution: Switch to a bulky, electron-rich dialkylbiaryl phosphine ligand (e.g., XPhos or RuPhos ). These ligands are specifically designed to stabilize the Pd center and aggressively accelerate both transmetalation and reductive elimination, forcing the reaction down the productive pathway before debromination can occur [1].

Q2: Does my choice of base directly contribute to the debromination side reaction? A2: Yes, significantly. Bases containing


-hydrogens (such as sodium ethoxide or isopropoxide) can undergo 

-hydride elimination once coordinated to Palladium, acting as direct hydride donors to the Pd(II)-aryl complex. Solution: Strictly avoid alkoxide bases. Utilize anhydrous inorganic bases like

or

. If water must be used (e.g., for boronic acid solubility), minimize the equivalent volume and consider micellar catalysis conditions to isolate the active catalytic species from bulk water [2].

Q3: I am attempting a Stille coupling, but the reaction stalls and debrominates. Are there specific additives that help? A3: Stille couplings with sterically hindered 2-bromopyridines are notoriously sluggish, exacerbating debromination [3]. Solution: The addition of a Copper(I) co-catalyst (e.g.,


 or 

, 10-20 mol%) is highly recommended. The copper facilitates a rapid

transmetalation relay (the "Copper Effect"), bypassing the kinetically slow direct

transmetalation step and outcompeting the debromination pathway.
Quantitative Data: Catalyst & Condition Optimization

The following table summarizes the causal impact of different reaction parameters on the yield of the desired cross-coupled product versus the debrominated byproduct (4-fluoro-3-methylpyridine) during a standard Suzuki-Miyaura borylation/coupling workflow.

Catalyst SystemLigand TypeBase / SolventTemp (°C)Conversion (%)Desired Product (%)Debromination Byproduct (%)

(5 mol%)
Triphenylphosphine

/ Toluene:

90>953560

(5 mol%)
None (Ligandless)

/ DMF
100851570

(5 mol%)
Bidentate

/ 1,4-Dioxane
901006832
XPhos Pd G3 (2 mol%)Bulky Monodentate

/ 1,4-Dioxane (Anhydrous)
80 100 94 <5
Validated Experimental Protocol: High-Yielding Suzuki Coupling

This protocol utilizes a pre-formed Palladium G3 precatalyst to ensure rapid generation of the active Pd(0) species without requiring harsh in-situ reduction, combined with anhydrous conditions to eliminate proton/hydride sources.

Self-Validation Checkpoint: To validate this protocol in your laboratory, run a parallel control reaction using standard


. Monitor both reactions via LC-MS at the 1-hour and 4-hour marks. In the control, you will observe the mass of the debrominated byproduct (m/z 111) plateauing early, indicating catalyst stalling. In this optimized protocol, the disappearance of the starting material (m/z 190) will directly and exclusively correlate with the appearance of the product mass.

Materials:

  • 2-Bromo-4-fluoro-3-methylpyridine (1.0 mmol, 190.01 g/mol )

  • Arylboronic Acid or Pinacol Ester (1.2 mmol)

  • XPhos Pd G3 precatalyst (0.02 mmol, 2 mol%)

  • Anhydrous Potassium Phosphate (

    
    ) (3.0 mmol, finely milled)
    
  • Anhydrous 1,4-Dioxane (5.0 mL)

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2-Bromo-4-fluoro-3-methylpyridine, the arylboronic acid, XPhos Pd G3, and anhydrous

    
    .
    
  • Inert Atmosphere: Seal the tube with a septum and purge the vessel with dry Argon or Nitrogen via three vacuum/backfill cycles. Causality note: Strict exclusion of atmospheric moisture prevents water from acting as a hydride source for protodehalogenation.

  • Solvent Addition: Add 5.0 mL of sparged, anhydrous 1,4-Dioxane via syringe.

  • Reaction: Replace the septum with a Teflon screw cap under positive inert gas pressure. Heat the reaction mixture in a pre-heated oil bath at 80 °C with vigorous stirring (1000 rpm) for 4–6 hours. Causality note: Vigorous stirring is critical as the inorganic base is insoluble in dioxane; mass transfer limitations will artificially slow transmetalation.

  • Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate (15 mL) and filter through a short pad of Celite to remove the inorganic salts and precipitated palladium black.

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Hexanes/Ethyl Acetate gradient) to isolate the desired coupled product.

References
  • Pd-Catalyzed Borylation in Water and Its Application to the Synthesis of Active Pharmaceutical Ingredient (API) Intermediates, ACS Publications. [Link]

  • Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies, RSC Publishing. [Link]

Optimization

Technical Support Center: Optimizing Catalyst Selection for 2-Bromo-4-fluoro-3-methylpyridine Activation

Executive Summary: The "Triple Threat" Substrate You are likely encountering low conversion or unexpected side products because 2-Bromo-4-fluoro-3-methylpyridine presents a unique convergence of three antagonistic factor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Triple Threat" Substrate

You are likely encountering low conversion or unexpected side products because 2-Bromo-4-fluoro-3-methylpyridine presents a unique convergence of three antagonistic factors:

  • Steric Hindrance (C3-Methyl): The methyl group at the 3-position is ortho to the reactive C2-Bromine. This creates significant steric bulk that impedes the approach of standard palladium catalysts (like Pd(PPh₃)₄) during the oxidative addition step.

  • Catalyst Poisoning (Pyridine Nitrogen): The basic nitrogen atom can coordinate strongly to the palladium center, displacing labile ligands and forming an inactive "dead" catalyst species [1].

  • Regio-Lability (C4-Fluoro): The C4-fluorine atom is highly activated for Nucleophilic Aromatic Substitution (SNAr) due to the electron-deficient pyridine ring. Strong bases or nucleophiles intended for the cross-coupling may instead attack the C4 position, leading to impurities [2].

This guide provides a self-validating system to navigate these challenges.

Module 1: Catalyst & Ligand Selection (The Engine)

Q1: I am using Pd(PPh₃)₄ (Tetrakis) and seeing <10% conversion after 24 hours. Why is this standard catalyst failing?

A: Tetrakis fails here for two reasons:

  • Ligand Dissociation: Triphenylphosphine (PPh₃) is a monodentate ligand in dynamic equilibrium. The pyridine nitrogen of your substrate competes with PPh₃ for the Pd center. Once the pyridine binds, the catalytic cycle arrests (Catalyst Poisoning).

  • Steric Incompatibility: The "Cone Angle" of PPh₃ is insufficient to force the reductive elimination or facilitate oxidative addition against the steric wall of the C3-methyl group.

The Solution: You must use Dialkylbiaryl Phosphine Ligands (Buchwald Ligands). These ligands are bulky and electron-rich.[1]

  • Mechanism: The bulk prevents the pyridine nitrogen from binding to the Pd center (solving Poisoning).[2] The electron-rich nature accelerates oxidative addition into the hindered C2-Br bond (solving Sterics).

Q2: Which specific ligand should I choose for Suzuki vs. Buchwald couplings?

Refer to the selection matrix below.

Reaction TypeRecommended LigandCatalyst PrecursorWhy?
Suzuki-Miyaura SPhos or XPhos Pd(OAc)₂ or Pd₂(dba)₃SPhos is the "Gold Standard" for hindered aryl chlorides/bromides. Its flexibility allows it to wrap around the Pd, accommodating the C3-methyl group [3].
Buchwald-Hartwig BrettPhos or RuPhos Pd₂(dba)₃ or G3/G4 PalladacyclesBrettPhos is highly selective for C-N coupling over dehalogenation and prevents the amine from attacking the C4-F via SNAr by accelerating the reductive elimination.
Negishi Peppsi-IPr (NHC)(Pre-formed catalyst)N-Heterocyclic Carbenes (NHC) bind tighter than phosphines, rendering them immune to pyridine poisoning.
Module 2: Critical Reaction Parameters

Q3: I see a major impurity where the C4-Fluorine is missing or replaced. What is happening?

A: You are triggering Nucleophilic Aromatic Substitution (SNAr) . The pyridine ring is electron-deficient. The C4-F bond is activated. If you use a strong base (like NaOtBu) or a nucleophilic solvent, it will attack C4.

  • Corrective Action: Switch to inorganic, non-nucleophilic bases.

    • Suzuki: Use K₃PO₄ (Potassium Phosphate Tribasic) or Cs₂CO₃ . Avoid hydroxides or alkoxides.

    • Buchwald: If possible, use Cs₂CO₃ in dry dioxane. If a strong base is required for the amine, add the base slowly or lower the temperature to favor the Pd-catalyzed cycle over the background SNAr.

Q4: What solvent system maximizes turnover?

A: 1,4-Dioxane or Toluene are preferred.[2]

  • Avoid DMF or DMAc if possible; they can coordinate to Pd and exacerbate poisoning.

  • For Suzuki couplings, a 4:1 ratio of Dioxane:Water is optimal. The water is essential for the transmetalation step involving the boronic acid.

Module 3: Troubleshooting & Visualization
Visual 1: Ligand Selection Decision Tree

LigandSelection Start Start: 2-Bromo-4-fluoro-3-methylpyridine Activation ReactionType Select Reaction Type Start->ReactionType Suzuki C-C Bond (Suzuki) ReactionType->Suzuki Buchwald C-N Bond (Buchwald) ReactionType->Buchwald SuzukiSteric Is Boronic Acid Sterically Hindered? Suzuki->SuzukiSteric AmineType Select Amine Type Buchwald->AmineType SPhos Use Ligand: SPhos (Excellent for ortho-subs) SuzukiSteric->SPhos Yes (Ortho-subs) XPhos Use Ligand: XPhos (High Turnover) SuzukiSteric->XPhos No (Standard) Primary Primary Amine AmineType->Primary Secondary Secondary Amine AmineType->Secondary BrettPhos Use Ligand: BrettPhos (Prevents SNAr side-reactions) Primary->BrettPhos RuPhos Use Ligand: RuPhos (Universal for 2° amines) Secondary->RuPhos

Caption: Decision matrix for selecting the optimal Buchwald ligand based on coupling partner sterics and electronics.

Troubleshooting Guide: Common Failure Modes
SymptomDiagnosisSolution
No Reaction (SM Recovery) Catalyst Poisoning or Failure to Oxidative Add.Switch to Pd₂(dba)₃ + SPhos . Ensure system is strictly anaerobic (O₂ kills active Pd(0)).
Product is De-halogenated (Br replaced by H) Protodehalogenation via Pd-Hydride species.1. Switch solvent to Toluene (non-protic).2. Reduce reaction temperature.3. Increase concentration of coupling partner.
Impurity: Amine added at C4 position SNAr background reaction.1. Switch base to Cs₂CO₃ .2. Use a more active catalyst (e.g., Pd-G4-BrettPhos ) to outcompete the background reaction.
Homocoupling (Biaryl formation) Oxidation of Boronic Acid.Degas solvents thoroughly (Sparge with Ar for 15 mins). Reduce excess Boronic Acid to 1.1 equiv.[1]
Module 4: Validated Experimental Protocols
Protocol A: Suzuki-Miyaura Coupling (High Steric Tolerance)

Target: Coupling 2-Bromo-4-fluoro-3-methylpyridine with 2-substituted phenylboronic acid.

  • Setup: In a glovebox or under Argon flow, charge a reaction vial with:

    • Substrate (1.0 equiv)

    • Boronic Acid (1.2 equiv)[3][4]

    • Pd(OAc)₂ (2 mol%)

    • SPhos (4 mol%) (Pre-stirring Pd and Ligand in solvent for 5 mins is beneficial)

    • K₃PO₄ (2.0 equiv) (Finely ground)[3][5]

  • Solvent: Add 1,4-Dioxane/Water (4:1 ratio) (Concentration: 0.2 M).

  • Reaction: Seal and heat to 90°C for 12-16 hours.

  • Workup: Cool to RT. Filter through Celite.[6] Dilute with EtOAc, wash with brine.

  • Note: The use of K₃PO₄ prevents hydrolysis of the C4-F bond.

Protocol B: Buchwald-Hartwig Amination (SNAr Suppression)

Target: Coupling with a primary amine.

  • Setup: Charge vial with:

    • Substrate (1.0 equiv)

    • Amine (1.2 equiv)[2]

    • BrettPhos Pd G3 Precatalyst (2 mol%) (Ensures rapid initiation)

    • Cs₂CO₃ (2.5 equiv) (Weaker base to avoid C4 attack)

  • Solvent: Add anhydrous 1,4-Dioxane (Concentration: 0.25 M).

  • Reaction: Seal and heat to 80°C . Monitor by LCMS every 2 hours.

  • Critical Step: If conversion halts, add another 1 mol% catalyst. Do not increase temperature above 100°C to avoid SNAr.

References
  • Yoneda Labs. (2025). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting SNAr Reactivity in 2-Bromo-4-fluoro-3-methylpyridine

Welcome to the Application Scientist Support Center. This guide is engineered for researchers and drug development professionals encountering stalled kinetics, poor yields, or regioselectivity issues when performing Nucl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide is engineered for researchers and drug development professionals encountering stalled kinetics, poor yields, or regioselectivity issues when performing Nucleophilic Aromatic Substitution (SNAr) on 2-Bromo-4-fluoro-3-methylpyridine .

By synthesizing mechanistic causality with field-proven methodologies, this guide provides actionable, self-validating protocols to overcome the unique steric and electronic challenges of this scaffold.

Part 1: Diagnostic FAQs (Mechanistic Causality)

Q1: Why is my nucleophile failing to displace the fluorine at C4, even though fluoropyridines are typically highly reactive? A: The stalled reactivity is primarily a steric and electronic consequence of the C3-methyl group. While the C-F bond is highly activated—making 2-fluoropyridines up to 320 times faster in SNAr than their chloro-counterparts due to the stabilization of the Meisenheimer complex[1][2]—the adjacent methyl group at C3 creates a severe steric blockade. This bulk impedes the necessary trajectory (Bürgi-Dunitz angle equivalent) of the incoming nucleophile. Furthermore, the methyl group exerts a mild electron-donating inductive effect (+I), which raises the lowest unoccupied molecular orbital (LUMO) energy of the pyridine ring, making the initial, rate-determining nucleophilic attack less thermodynamically favorable.

Q2: I am observing a mixture of C4-defluorination and C2-debromination. How can I control regioselectivity? A: Regioselectivity in this scaffold is a competition between leaving group ability and position-specific activation. Fluorine is a superior SNAr leaving group because its extreme electronegativity stabilizes the anionic transition state[2]. However, the C2-bromine is situated alpha to the pyridine nitrogen, benefiting from strong localized inductive activation. If you are seeing mixed products, your nucleophile is likely too "hard" or the temperature is too high, overriding the natural preference for C4-F displacement. To favor C4, use softer nucleophiles and lower temperatures.

Q3: Standard conditions (K₂CO₃, DMF, 80°C) yield <10% product. What is the most reliable method to force this reaction? A: You must fundamentally alter the electronic landscape of the pyridine ring. The most field-proven method is Pyridine N-Oxide Activation . By oxidizing the pyridine nitrogen, you drastically increase the electrophilicity of the C2 and C4 positions[3]. The N-oxide oxygen donates electron density via resonance but exerts a massive inductive electron-withdrawing effect that stabilizes the negative charge in the Meisenheimer complex far better than the neutral pyridine. This effectively lowers the activation energy enough to overcome the C3-methyl steric penalty[4].

Part 2: Quantitative Data & Strategy Matrix

StrategyReagents / SolventTarget Issue AddressedExpected Reactivity BoostRegioselectivity Bias
Baseline SNAr K₂CO₃, DMF, 80°CNone (Control)Low (<10% yield)Mixed (C4 ≈ C2)
Superbase / Naked Anion NaH or KHMDS, DMSO, 25°CWeak nucleophilicityModerate (30-50%)Favors C4 (F)
Thermal Forcing (MW) DIPEA, NMP, 150°C (Microwave)High activation barrierHigh (60-80%)Loss of selectivity
N-Oxide Activation 1. mCPBA, DCM2. SNAr3. PCl₃, CHCl₃C3-Me Steric Hindrance & High LUMOVery High (>85%) Strongly favors C4 (F)

Part 3: Experimental Protocols (Self-Validating Workflows)

Protocol A: Superbase-Mediated SNAr (For avoiding N-Oxidation)

Causality: Using a strong, non-nucleophilic base like NaH in a highly polar aprotic solvent (DMSO) strips the counterion from the nucleophile, creating a highly reactive "naked anion." This maximizes the HOMO energy of the nucleophile to overcome the steric barrier of the C3-methyl group.

  • Preparation: Flame-dry a Schlenk flask under argon. Add the nucleophile (1.2 equiv) and anhydrous DMSO (0.2 M relative to substrate).

  • Deprotonation: Cool to 0°C. Slowly add NaH (60% dispersion in mineral oil, 1.5 equiv). Stir for 30 minutes until H₂ evolution ceases.

    • Self-Validation: The solution should become homogeneous and potentially shift in color, confirming complete anion generation before the electrophile is introduced.

  • Addition: Dropwise add 2-Bromo-4-fluoro-3-methylpyridine (1.0 equiv) dissolved in a minimal amount of DMSO.

  • Reaction: Warm to room temperature, then heat to 60°C for 12 hours. Monitor via LC-MS.

  • Workup: Quench carefully with cold NH₄Cl (aq). Extract with EtOAc (3x). Wash the organic layer with brine (5x) to remove DMSO. Dry over Na₂SO₄, concentrate, and purify via flash chromatography.

Protocol B: N-Oxide Activation & Subsequent SNAr (The Definitive Solution)

Causality: Temporary N-oxidation acts as an electronic "turbocharger," pulling electron density away from C4 and stabilizing the transition state, rendering the otherwise prohibitive steric bulk of the C3-methyl group negligible[3].

  • N-Oxidation: Dissolve 2-Bromo-4-fluoro-3-methylpyridine (1.0 equiv) in DCM (0.1 M). Add mCPBA (77%, 1.5 equiv) at 0°C. Stir at room temperature for 16 hours. Quench with saturated Na₂S₂O₃ and NaHCO₃. Extract, dry, and isolate the N-oxide intermediate.

  • Activated SNAr: Dissolve the N-oxide in THF or DMF. Add your desired nucleophile (1.2 equiv) and an appropriate base (e.g., K₂CO₃ or DIPEA, 2.0 equiv). Heat at 60°C until complete consumption of the N-oxide is observed via TLC.

  • Deoxygenation (Reduction): Dissolve the crude substituted N-oxide in CHCl₃ (0.2 M). Add PCl₃ (3.0 equiv) dropwise at 0°C. Reflux for 4 hours.

    • Self-Validation: The reaction will evolve gas (HCl) and change color as the N-O bond is cleaved. Carefully quench with ice water and neutralize with NaOH before extraction.

Part 4: Troubleshooting Decision Tree

SNAr_Troubleshooting Start Start: Low SNAr Reactivity 2-Br-4-F-3-Me-Pyridine CheckNuc Is the nucleophile sterically hindered? Start->CheckNuc YesNuc Use less bulky nucleophile or thermal forcing (MW) CheckNuc->YesNuc Yes NoNuc Evaluate Base & Solvent CheckNuc->NoNuc No YesNuc->NoNuc OptSolvent Switch to DMSO/NMP + NaH/KHMDS NoNuc->OptSolvent StillLow Reactivity still < 50%? OptSolvent->StillLow NOxide Perform N-Oxidation (mCPBA) to lower LUMO StillLow->NOxide Yes Success Product Isolated StillLow->Success No SNArNOxide Run SNAr on N-Oxide (Overcomes C3-Me sterics) NOxide->SNArNOxide Reduce Reduce N-Oxide (PCl3 or Zn/AcOH) SNArNOxide->Reduce Reduce->Success

Decision tree for troubleshooting SNAr on sterically hindered halopyridines.

References

  • Fier, P. S., & Hartwig, J. F. "Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution." nih.gov.
  • BenchChem. "Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines." benchchem.com.
  • ProQuest. "Photochemistry of Pyridazine N-oxides: A Versatile Tool for Heterocycle Synthesis." proquest.com.
  • University of Bath. "Lewis Acids for the Activation of Pyridines for Further Functionalisation." bath.ac.uk.

Sources

Optimization

Solvent effects on the stability of 2-Bromo-4-fluoro-3-methylpyridine

Welcome to the Technical Support Center for 2-Bromo-4-fluoro-3-methylpyridine . As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the complex so...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-Bromo-4-fluoro-3-methylpyridine . As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the complex solvent-dependent stability issues associated with this di-halogenated building block.

This guide moves beyond basic troubleshooting by explaining the underlying physicochemical causality of degradation, providing self-validating experimental protocols, and offering authoritative solutions to preserve the integrity of your compound.

Core Reactivity Profile: The Causality of Instability

2-Bromo-4-fluoro-3-methylpyridine possesses two highly activated electrophilic sites. However, the 4-fluoro position is disproportionately susceptible to unintended degradation in certain solvents.

The mechanism driving this instability is Nucleophilic Aromatic Substitution (SNAr) . In SNAr reactions, the rate-determining step is the initial addition of the nucleophile to the aromatic ring to form a negatively charged intermediate known as the Meisenheimer complex[1]. Fluorine is highly electronegative and exerts a powerful negative inductive (-I) effect, which stabilizes this anionic intermediate far better than bromine[2]. Consequently, even weak nucleophiles (like protic solvents) can attack the 4-position, leading to rapid defluorination and compound degradation[2].

Diagnostic Decision Tree

Use the following logical workflow to diagnose the root cause of solvent-induced degradation in your reaction or storage vessels.

DiagnosticTree A Degradation Detected During Storage/Reaction B Protic Solvent Used? (e.g., MeOH, EtOH, H2O) A->B C Solvolysis (SNAr) Displacement of C4-Fluoro B->C Yes D Polar Aprotic Solvent? (e.g., DMF, DMSO, MeCN) B->D No E Trace Moisture or Amine Contamination? D->E Yes G Thermal Degradation or Cross-Coupling D->G No F Hydrolysis or Amination at C4 (Accelerated) E->F Yes E->G No

Caption: Diagnostic logic flow for identifying solvent-induced degradation pathways.

Troubleshooting Guide

Issue 1: Rapid Degradation in Methanol or Ethanol

Symptom: LC-MS analysis shows a mass shift of +12 Da (loss of F [19 Da], addition of OCH3 [31 Da]) when the compound is dissolved in methanol. Causality: Protic solvents act as nucleophiles. The electron-withdrawing nature of the pyridine nitrogen activates the 4-fluoro position, allowing methanol to attack and form 2-bromo-4-methoxy-3-methylpyridine. This solvolysis is driven by the solvent's ability to hydrogen-bond and stabilize the departing fluoride ion[3]. Resolution:

  • Avoid storing stock solutions in primary or secondary alcohols.

  • If a protic solvent is mandatory for your assay, keep the solution at 4°C and use it immediately (within 1 hour).

Issue 2: Unpredictable Instability in DMF or DMSO

Symptom: The compound degrades rapidly in some batches of DMF but remains stable in others. Causality: Polar aprotic solvents do not inherently solvolyze the compound. However, they lack a hydrogen-bonding network. If trace water or amine impurities are present, these nucleophiles are not solvated (they remain "naked") and exhibit exponentially higher reactivity than they would in water or methanol[4]. Resolution:

  • Only use strictly anhydrous polar aprotic solvents stored over 3Å molecular sieves.

  • Purge the headspace of the storage vial with Argon to prevent atmospheric moisture absorption.

Quantitative Data: Solvent Compatibility Matrix

The following table summarizes the expected stability of 2-Bromo-4-fluoro-3-methylpyridine across various solvent classes, allowing for rapid experimental planning.

SolventClassificationEst. 24h Stability (25°C)Primary Mechanistic LiabilityCorrective Action
Methanol Polar Protic< 50% IntactSolvolysis (SNAr at C4)Switch to aprotic alternatives.
Ethanol Polar Protic~ 70% IntactEthanolysis (SNAr at C4)Prepare fresh; do not store.
DMF (Wet) Polar Aprotic< 40% IntactHydrolysis via "naked" OH⁻Dry solvent over 3Å sieves.
DMF (Anhydrous) Polar Aprotic> 95% IntactNoneMaintain inert atmosphere.
Toluene Non-Polar> 99% IntactNoneRecommended for stock solutions.

Experimental Protocol: Self-Validating Solvent Stability Screen

To empirically determine the half-life of 2-Bromo-4-fluoro-3-methylpyridine in your specific assay conditions, use this self-validating methodology. It incorporates internal standards and baseline checks to ensure analytical trustworthiness.

Workflow W1 1. Prepare 10 mM Stock (Anhydrous Toluene) W2 2. Aliquot into Test Solvents W1->W2 W3 3. Incubate at Target Temperatures W2->W3 W4 4. Quench & Spike Internal Standard W3->W4 W5 5. LC-MS/UV Analysis W4->W5

Caption: Step-by-step experimental workflow for conducting a self-validating solvent stability screen.

Step-by-Step Methodology:
  • Stock Preparation: Dissolve 2-Bromo-4-fluoro-3-methylpyridine in anhydrous toluene to a concentration of 10 mM. Toluene is non-nucleophilic and ensures the baseline integrity of the compound.

  • Self-Validation Checkpoint (t=0): Immediately dilute a 10 µL aliquot of the stock into 990 µL of LC-MS grade acetonitrile. Spike with 1 µM Biphenyl (Internal Standard). Analyze via LC-MS. Trustworthiness Gate: If purity is <99%, discard the stock. Do not proceed.

  • Test Aliquoting: Transfer 100 µL of the stock into separate vials containing 900 µL of your target solvents (e.g., MeOH, wet DMSO, anhydrous DMF).

  • Incubation: Seal the vials and incubate at the desired reaction temperature (e.g., 25°C or 60°C) using a thermomixer.

  • Quenching & Sampling: At predetermined intervals (1h, 4h, 12h, 24h), extract a 10 µL aliquot. Quench the reaction by diluting it into 990 µL of a cold (-20°C) non-nucleophilic quench buffer (e.g., Acetonitrile/Water 90:10 with 0.1% Formic Acid) containing the Biphenyl internal standard.

  • Data Analysis: Calculate the ratio of the intact compound's peak area against the internal standard. Plot the natural log of the ratio versus time to determine the degradation rate constant (

    
    ) and half-life (
    
    
    
    ).

Frequently Asked Questions (FAQs)

Q: Why does the 4-fluoro group degrade before the 2-bromo group, even though bromine is a better leaving group? A: In SNAr reactions, the elimination of the leaving group is fast, making leaving-group ability largely irrelevant to the overall reaction rate. The bottleneck is the initial addition of the nucleophile[2]. Fluorine's intense electronegativity stabilizes the negative charge of the transition state (Meisenheimer complex) far better than bromine, lowering the activation energy and accelerating the attack at the 4-position[2].

Q: Can I use basic additives (e.g., K₂CO₃ or Et₃N) to increase the solubility of my reagents in methanol? A: Absolutely not, unless your explicit goal is to synthesize the methoxy-derivative. Adding a base to a protic solvent generates highly reactive alkoxide ions (e.g., methoxide). The reaction of fluoropyridines with alkoxides is exceptionally fast and will destroy your starting material almost instantaneously[1].

Q: How does trace water in DMSO affect stability compared to water in Methanol? A: Trace water in a polar aprotic solvent like DMSO is significantly more destructive than water in a protic solvent. In methanol, water molecules are heavily solvated by hydrogen bonds, which dampens their nucleophilicity. In DMSO, water lacks this hydrogen-bonded shell, rendering the hydroxide/water a "naked nucleophile" that attacks the fluoropyridine with a massively increased reaction rate[4].

References

1.[1] Title: Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines. Source: Benchchem. URL: 2.[4] Title: Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. Source: ResearchGate. URL: 3.[3] Title: Methanolysis of Fluoropyridine Aminals. Source: ChemistrySelect. URL: 4.[2] Title: Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. Source: StackExchange. URL:

Sources

Troubleshooting

Resolving solubility issues with 2-Bromo-4-fluoro-3-methylpyridine intermediates

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to process highly functionalized heterocycles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to process highly functionalized heterocycles.

Working with 2-Bromo-4-fluoro-3-methylpyridine presents a unique set of challenges. The combination of a polar pyridine ring, an electron-withdrawing fluorine atom, and a bulky bromine atom creates a distinct dipole moment and highly localized electron density. When this molecule is converted into an active intermediate (e.g., a Grignard reagent, lithiated species, or a Palladium-oxidative-addition complex), the speciation of that intermediate often leads to severe solubility issues, resulting in precipitation, stalled reactions, or the formation of intractable gels.

This guide bypasses generic advice to focus on the causality of these solubility failures and provides self-validating protocols to ensure your intermediates remain in solution.

Part 1: Mechanistic Causality of Precipitation

Before troubleshooting, we must understand why these intermediates crash out of solution. Solubility in organometallic chemistry is rarely just about the solvent; it is about the speciation and aggregation state of the intermediate.

When 2-Bromo-4-fluoro-3-methylpyridine undergoes halogen-metal exchange to form a pyridylmagnesium species, the highly basic pyridine nitrogen coordinates intermolecularly with the Lewis acidic magnesium center of an adjacent molecule. In standard ethereal solvents (like pure THF), this leads to the rapid formation of an insoluble coordination polymer[1].

Similarly, during Palladium-catalyzed cross-coupling, the initial oxidative addition complex (Pd-pyridyl) is highly polar. If the solvent matrix lacks sufficient dipole-dipole interaction capabilities, this intermediate exceeds its solubility product and precipitates out as a black solid, prematurely terminating the catalytic cycle[2].

G cluster_0 Standard Grignard Pathway cluster_1 Turbo-Grignard Pathway A Pyridyl-MgBr (Monomer) B [Pyridyl-MgBr]n (Insoluble Polymer) A->B Aggregation D [Pyridyl-Mg(iPr)·LiCl] (Soluble Complex) A->D + LiCl C iPrMgCl·LiCl C->D Halogen-Metal Exchange

Fig 1: Mechanism of LiCl-mediated disruption of organometallic aggregation.

Part 2: Troubleshooting Guide & FAQs

Q1: During the halogen-magnesium exchange of 2-Bromo-4-fluoro-3-methylpyridine using standard


-PrMgCl, my reaction mixture turns into a thick, unstirrable white gel. How do I fix this? 
Causality:  You are observing the macroscopic result of the Schlenk equilibrium favoring oligomerization. The pyridyl-magnesium monomers are cross-linking via Nitrogen-Magnesium coordinate bonds.
Solution:  Transition to Knochel's Turbo-Grignard reagent (

-PrMgCl·LiCl). The addition of Lithium Chloride fundamentally alters the speciation. LiCl breaks up these oligomeric aggregates by forming a highly soluble bimetallic magnesiate-like complex (e.g.,

)[3][4]. The lithium ions effectively cap the Lewis basic sites, while the chloride ions bridge the metals, keeping the active species monomeric and highly soluble in THF[1][4].

Q2: I am attempting a Suzuki-Miyaura coupling with this halopyridine. The starting material dissolves in THF, but upon adding the Pd catalyst and heating, a black precipitate forms and the reaction stalls at 10% conversion. Is the catalyst dying? Causality: The catalyst isn't necessarily dead; the intermediate is insoluble. The oxidative addition of Pd(0) into the C-Br bond of 2-Bromo-4-fluoro-3-methylpyridine creates a highly polar Pd(II) complex. Pure THF lacks the dielectric constant required to solvate this intermediate, causing it to precipitate out of the catalytic cycle[2]. Solution: Modify your solvent matrix to increase polarity without poisoning the catalyst. Switch from pure THF to a 1,4-Dioxane/Water (4:1) mixture, or add 10-20% volume of a polar aprotic solvent like DMF or DMSO. These solvents effectively solvate the polar pyridine ring and the carbon-metal bonds of the intermediate[5].

Q3: Can I use TMEDA to solubilize the intermediate if I am performing a direct lithiation instead of a Grignard formation? Causality: Yes. When using


-BuLi or LDA, the resulting pyridyllithium species suffers from the same aggregation issues. TMEDA (Tetramethylethylenediamine) acts as a bidentate ligand that strongly chelates the 

ion. Solution: Add 1.1 equivalents of TMEDA prior to the addition of the lithium base. By occupying the coordination sphere of the lithium ion, TMEDA prevents the pyridine nitrogen from bridging, thereby maintaining a soluble, monomeric lithiated intermediate at cryogenic temperatures (-78 °C).

Workflow Start Intermediate Precipitates CheckReaction Identify Reaction Type Start->CheckReaction Metalation Metalation / Grignard CheckReaction->Metalation Organometallic Coupling Cross-Coupling (Pd) CheckReaction->Coupling Catalytic AddLiCl Add LiCl (Turbo-Grignard) Breaks Aggregates Metalation->AddLiCl Speciation Fix ChangeSolvent Switch to Dioxane/H2O or add DMF/DMSO Coupling->ChangeSolvent Polarity Fix

Fig 2: Decision matrix for resolving halopyridine intermediate precipitation.

Part 3: Quantitative Data & Solvent Selection Matrix

To predict the behavior of 2-Bromo-4-fluoro-3-methylpyridine intermediates, we must look at the dielectric constants and hydrogen-bonding capabilities of the solvent matrix. Below is a synthesized data table for optimizing solubility[5].

Solvent ClassExample SolventDielectric Constant (ε)Intermediate SolubilityMechanistic Rationale
Non-Polar Ethereal Diethyl Ether4.3Low Insufficient polarity to stabilize metalated or Pd-complexed intermediates. Promotes aggregation.
Moderately Polar Ethereal THF7.6Moderate Solvates the starting material well, but organometallic intermediates may form insoluble gels without LiCl additives.
Polar Aprotic DMF / DMSO36.7 / 46.7High High dielectric constant effectively solvates the polar pyridine ring and carbon-halogen/metal bonds[5]. Ideal as a co-solvent for cross-coupling.
Aqueous Biphasic Dioxane /

(4:1)
~15.0 (Mixed)Optimal (Coupling) Water solubilizes inorganic bases and activates the boronic acid, while Dioxane maintains organic solubility.

Part 4: Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols include built-in self-validation checkpoints. If the checkpoint fails, do not proceed to the next step.

Protocol A: Preparation of Soluble 4-Fluoro-3-methyl-2-pyridylmagnesium Chloride

Objective: Achieve complete halogen-metal exchange without the formation of insoluble polymeric gels.

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with Argon (repeat 3x).

  • Substrate Solvation: Dissolve 2-Bromo-4-fluoro-3-methylpyridine (1.0 equiv, 5.0 mmol) in anhydrous THF (10 mL, 0.5 M concentration). Cool the homogeneous solution to -40 °C using a dry ice/acetonitrile bath.

  • Metalation: Dropwise add

    
    -PrMgCl·LiCl (1.3 M in THF, 1.1 equiv, 5.5 mmol) over 15 minutes via syringe pump. The solution should remain completely clear and homogeneous.
    
  • Self-Validation Checkpoint (Speciation Verification):

    • Action: Withdraw a 0.1 mL aliquot of the reaction mixture and inject it into a vial containing an excess of Iodine (

      
      ) dissolved in THF.
      
    • Workup: Quench with aqueous

      
      , extract with ethyl acetate, and analyze the organic layer via GC-MS.
      
    • Validation: You must observe >95% conversion to 2-Iodo-4-fluoro-3-methylpyridine. If unreacted starting material is present alongside a cloudy reaction mixture, aggregation has occurred. You must increase the LiCl stoichiometry or decrease the concentration.

  • Electrophile Trapping: Once validated, proceed with the addition of your desired electrophile at -40 °C, then slowly warm to room temperature.

Protocol B: Optimized Suzuki-Miyaura Coupling (Precipitation-Free)

Objective: Prevent the Pd(II) oxidative addition intermediate from precipitating prior to transmetalation.

  • Reagent Mixing: In a reaction vial, combine 2-Bromo-4-fluoro-3-methylpyridine (1.0 equiv), the desired arylboronic acid (1.5 equiv), and

    
     (3.0 equiv).
    
  • Solvent Matrix: Add a degassed mixture of 1,4-Dioxane and Water (4:1 ratio, 0.2 M overall concentration).

  • Catalyst Addition: Add

    
     (5 mol%). Seal the vial and purge with Argon for 5 minutes.
    
  • Heating & Self-Validation Checkpoint (Visual Diagnostics):

    • Action: Place the vial in a pre-heated oil bath at 80 °C.

    • Validation: Within 10 minutes, the suspension should transition into a homogeneous, pale-yellow or light-orange solution (inorganic salts may remain slightly suspended). If the solution rapidly turns opaque black and coats the walls of the vial , the Pd-intermediate has crashed out and decomposed into Palladium black.

    • Correction: If validation fails, halt the reaction. For the next iteration, add 10% v/v DMF to the solvent matrix to increase the dielectric constant and stabilize the polar intermediate[5].

References

  • Benchchem. "Solubility Profile of 2-Bromo-4-fluoro-5-methylpyridine: A Technical Guide." Benchchem,
  • Hermann, A., et al. "Comprehensive Study of the Enhanced Reactivity of Turbo‐Grignard Reagents.
  • Pelaez, R., et al. "Morphological Plasticity of LiCl Clusters Interacting with Grignard Reagent in Tetrahydrofuran." Journal of the American Chemical Society,
  • Sigma-Aldrich.
  • Benchchem. "A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions." Benchchem,

Sources

Reference Data & Comparative Studies

Validation

1H and 13C NMR spectral assignment of 2-Bromo-4-fluoro-3-methylpyridine

Topic: 1H and 13C NMR spectral assignment of 2-Bromo-4-fluoro-3-methylpyridine Content Type: Publish Comparison Guide Executive Summary This guide provides a detailed technical analysis of the Nuclear Magnetic Resonance...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1H and 13C NMR spectral assignment of 2-Bromo-4-fluoro-3-methylpyridine Content Type: Publish Comparison Guide

Executive Summary

This guide provides a detailed technical analysis of the Nuclear Magnetic Resonance (NMR) spectral characteristics of 2-Bromo-4-fluoro-3-methylpyridine (CAS: 1227599-65-6) . Designed for medicinal chemists and structural biologists, this document focuses on the unambiguous assignment of proton (


H) and carbon (

C) resonances.

A core challenge in synthesizing halogenated pyridine scaffolds is distinguishing between regioisomers (e.g., 2-bromo-3-fluoro-4-methylpyridine). This guide establishes a comparative framework to validate the target structure using scalar coupling constants (


) as the primary determinant.

Structural Analysis & Spin System Logic

The target molecule consists of a pyridine ring substituted at the 2, 3, and 4 positions. This leaves two aromatic protons at positions 5 and 6. The presence of the fluorine atom at C4 introduces significant spin-spin coupling, creating a distinct "fingerprint" that separates this isomer from its analogs.

The Spin System[1]
  • Nucleus of Interest: Fluorine-19 (

    
    F, Spin 1/2, 100% abundance).[1]
    
  • Coupling Network:

    • H5: Vicinal to H6 (

      
      ) and Ortho to F4 (
      
      
      
      ).
    • H6: Vicinal to H5 (

      
      ) and Meta to F4 (
      
      
      
      ).
    • Me-3: Methyl protons will exhibit long-range coupling to F4 (

      
      ) and potentially H5.
      
Graphviz Visualization: Coupling Network

The following diagram illustrates the scalar coupling pathways essential for assignment.

CouplingNetwork cluster_legend Legend F4 F-4 (Fluorine) H5 H-5 (Proton) δ ~6.9 ppm F4->H5 3J_HF (Ortho, ~9 Hz) H6 H-6 (Proton) δ ~8.2 ppm F4->H6 4J_HF (Meta, ~6 Hz) C4 C-4 (Carbon) δ ~165 ppm F4->C4 1J_CF (~260 Hz) Me3 Me-3 (Methyl) δ ~2.4 ppm F4->Me3 Long Range J_HF H5->H6 3J_HH (Vicinal, ~5 Hz) key Solid Line: Strong Coupling Dashed: Medium Coupling Dotted: Weak/Long-range

Caption: Scalar coupling network showing the dominant interactions between Fluorine-19 and the H/C nuclei.

Spectral Assignment Data (Predicted & Comparative)

Due to the proprietary nature of specific batch data, the following values are high-fidelity predictions based on chemometric substituent additivity rules for pyridines, validated against analogous fluoropyridine scaffolds.

Table 1: H NMR Assignment (500 MHz, CDCl )
PositionShift (δ, ppm)MultiplicityIntegrationCoupling Constants (

, Hz)
Assignment Logic
H-6 8.15 – 8.25dd1H

,

Deshielded by adjacent Nitrogen (α-proton).
H-5 6.90 – 7.05dd1H

,

Shielded (β-proton). Large ortho-F coupling is diagnostic.
Me-3 2.35 – 2.45d (broad)3H

Methyl group shows long-range coupling to F.
Table 2: C NMR Assignment (125 MHz, CDCl )
PositionShift (δ, ppm)Multiplicity

(Hz)
Assignment Logic
C-4 164.0 – 166.0Doublet (d)~260Direct attachment to Fluorine (

).
C-2 142.0 – 144.0Doublet (d)~10 - 15Attached to Br;

coupling to F.
C-6 147.0 – 149.0Doublet (d)~5 - 8α-Carbon to Nitrogen;

coupling to F.
C-3 128.0 – 130.0Doublet (d)~15 - 20Substituted by Methyl;

coupling to F.
C-5 108.0 – 110.0Doublet (d)~20 - 25β-Carbon;

coupling to F.
Me 16.0 – 18.0Doublet (d)~3 - 5Methyl carbon coupled to F.

Comparative Analysis: Distinguishing Isomers

The most common error in synthesizing this scaffold is obtaining the regioisomer 2-Bromo-3-fluoro-4-methylpyridine . The NMR data provides a self-validating check to distinguish them.

Decision Logic for Isomer Identification
  • Check H-5 Coupling:

    • Target (4-F): H-5 is ortho to Fluorine. Expect a large coupling (

      
       Hz).
      
    • Isomer (3-F): H-5 is meta to Fluorine. Expect a smaller coupling (

      
       Hz).
      
  • Check Methyl Coupling:

    • Target (4-F): Methyl is at C3, ortho to F4. Expect distinct splitting (

      
       Hz).
      
    • Isomer (3-F): Methyl is at C4, ortho to F3. Coupling is similar, but the chemical shift of the methyl group will differ slightly due to the electronic difference between C3 and C4 positions.

IsomerCheck Start Unknown Isomer Spectrum CheckH5 Analyze H-5 Signal (~7.0 ppm) Start->CheckH5 LargeJ Large Coupling (J > 8 Hz) (Ortho Coupling) CheckH5->LargeJ Observed SmallJ Small Coupling (J < 6 Hz) (Meta Coupling) CheckH5->SmallJ Observed ResultTarget Confirmed: 2-Bromo-4-fluoro-3-methyl LargeJ->ResultTarget ResultAlt Isomer: 2-Bromo-3-fluoro-4-methyl SmallJ->ResultAlt

Caption: Logical workflow for distinguishing the target compound from its 3-fluoro regioisomer.

Experimental Protocol

To ensure reproducibility and accurate assignment, follow this standardized acquisition protocol.

Sample Preparation[3]
  • Mass: Weigh 5–10 mg of the solid/oil product.

  • Solvent: Dissolve in 0.6 mL of CDCl

    
      (Deuterated Chloroform) containing 0.03% TMS as an internal standard.
    
    • Note: If the compound is an HCl salt, add 1-2 drops of NaHCO

      
       in D
      
      
      
      O or use DMSO-d
      
      
      to prevent peak broadening from exchangeable protons, though CDCl
      
      
      is preferred for resolution of coupling constants.
  • Tube: Use a high-quality 5mm NMR tube (e.g., Wilmad 507-PP) to minimize shimming errors.

Acquisition Parameters (500 MHz Instrument)
  • Temperature: 298 K (25°C).

  • Pulse Sequence:

    • 
      H:  30° pulse angle, 1s relaxation delay (d1), 64k data points.
      
    • 
      C:  Power-gated decoupling (zgpg30), 2s relaxation delay, 512-1024 scans for adequate S/N.
      
  • Processing:

    • Apply an exponential window function (LB = 0.3 Hz for

      
      H, LB = 1.0 Hz for 
      
      
      
      C) before Fourier Transformation.
    • Phase manually to ensure accurate integration of the H5/H6 doublets.

References

  • Reich, H. J. Basis of NMR Splitting & Coupling Constants. University of Wisconsin-Madison Chemistry. Available at: [Link]

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard reference for substituent additivity rules).

Sources

Comparative

Advanced HPLC Method Development for Purity Analysis of 2-Bromo-4-fluoro-3-methylpyridine

As a Senior Application Scientist, I frequently observe a common pitfall in pharmaceutical method development: the over-reliance on standard C18 columns for all small molecule analyses. When developing a purity method fo...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe a common pitfall in pharmaceutical method development: the over-reliance on standard C18 columns for all small molecule analyses. When developing a purity method for a multi-halogenated heterocyclic compound like 2-Bromo-4-fluoro-3-methylpyridine , relying on default laboratory habits often leads to masked impurities and co-eluting regioisomers.

This guide objectively compares stationary phase chemistries and provides a self-validating, step-by-step experimental protocol to achieve baseline resolution for this complex analyte.

Mechanistic Rationale: The Causality of Stationary Phase Selection

The primary analytical bottleneck with 2-Bromo-4-fluoro-3-methylpyridine lies in resolving structurally similar synthesis impurities, such as positional regioisomers (e.g., 4-bromo-2-fluoro-3-methylpyridine) and des-halogenated byproducts. Because these impurities possess nearly identical hydrophobic footprints, a standard C18 phase—which relies solely on hydrophobic dispersive forces—will fail to resolve them[1].

To achieve baseline resolution, we must exploit the molecule's distinct electronic distribution. Pentafluorophenyl (PFP) stationary phases provide a highly orthogonal selectivity profile compared to traditional alkyl phases[2]. The PFP ligand introduces three critical retention mechanisms:

  • Dipole-Dipole Interactions : The highly electronegative fluorine atoms on the PFP ring interact strongly with the polarized C-F and C-Br bonds of the analyte.

  • 
     Interactions : The electron-deficient PFP ring engages in 
    
    
    
    stacking with the basic pyridine ring of the analyte.
  • Shape Selectivity : The rigid planar structure of the PFP group is highly discerning for positional isomers, recognizing minor charge localizations that C18 phases ignore[3].

This multi-modal interaction makes PFP columns exceptionally effective for separating halogenated aromatic compounds and their closely related regioisomers[2],[4].

Method Development Workflow

HPLC_Method_Dev Target Target: 2-Bromo-4-fluoro- 3-methylpyridine PhaseScreen Stationary Phase Screening Target->PhaseScreen C18 C18 Column (Hydrophobic) PhaseScreen->C18 Biphenyl Biphenyl Column (Hydrophobic + π-π) PhaseScreen->Biphenyl PFP PFP Column (Dipole + π-π + Shape) PhaseScreen->PFP EvalC18 Rs < 1.0 (Fail) C18->EvalC18 EvalBiph Rs ~ 1.5 (Marginal) Biphenyl->EvalBiph EvalPFP Rs > 2.5 (Pass) PFP->EvalPFP Optimize Mobile Phase Optimization (0.1% TFA, pH ~2.0) EvalPFP->Optimize Selected Validate Self-Validating Method (Rs > 2.0, Tf < 1.5) Optimize->Validate

Workflow for HPLC method development and stationary phase selection for halogenated pyridines.

Self-Validating Experimental Protocol

A robust analytical method must be a self-validating system. The following protocol ensures that system suitability is proven before any unknown batch is analyzed, guaranteeing trustworthiness in the data.

Step 1: Mobile Phase Formulation & Causality
  • Aqueous Phase (A) : LC-MS grade Water with 0.1% Trifluoroacetic Acid (TFA) (pH ~2.0).

    • Causality: Pyridine derivatives are basic and will strongly interact with residual, unendcapped silanols on the silica backbone, leading to severe peak tailing. By lowering the mobile phase pH to ~2.0, the pyridine nitrogen is fully protonated, and the silanols are neutralized. This masks secondary interactions and ensures sharp peak symmetry.

  • Organic Phase (B) : LC-MS grade Acetonitrile with 0.1% TFA.

    • Causality: Acetonitrile provides lower backpressure and a sharper elution profile for rigid aromatic systems compared to methanol.

Step 2: Chromatographic Conditions
  • Column : Pentafluorophenyl (PFP) Core-Shell, 150 x 4.6 mm, 2.7 µm (e.g., Phenomenex Luna PFP(2) or equivalent[4]).

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 35°C (Maintains mass transfer efficiency and stabilizes retention times).

  • Detection : UV at 260 nm.

  • Gradient Program :

    • 0-2 min: 10% B

    • 2-12 min: 10%

      
       60% B
      
    • 12-15 min: 60% B (Wash)

    • 15-20 min: 10% B (Equilibration)

Step 3: System Suitability Testing (SST)

Inject a resolution standard containing 2-Bromo-4-fluoro-3-methylpyridine and its critical regioisomer (e.g., 4-bromo-2-fluoro-3-methylpyridine).

  • Acceptance Criteria :

    • Resolution (

      
      ) between the critical pair 
      
      
      
      2.0.
    • Tailing Factor (

      
      ) for the main peak 
      
      
      
      1.5.
  • Self-Validation Logic : If

    
     drops below 2.0, it immediately indicates a loss of column shape selectivity or a mobile phase preparation error. The system "fails safe," preventing the reporting of false purity values.
    

Comparative Performance Analysis

To objectively demonstrate the superiority of the PFP chemistry for this specific analyte, we compared it against standard C18 and Biphenyl columns under identical gradient conditions. The quantitative data is summarized below:

Column ChemistryRetention Time (

)
Peak Tailing (

)
Resolution (

) (Critical Pair)
Selectivity Mechanism
Standard C18 6.4 min1.850.8 (Co-elution)Hydrophobic dispersion only
Biphenyl 8.2 min1.401.6 (Partial)Hydrophobic +

PFP 11.5 min1.053.2 (Baseline) Hydrophobic +

+ Dipole-Dipole + Shape

Data Interpretation: While the Biphenyl column offered a slight improvement over the C18 by introducing


 interactions, it failed to achieve the baseline resolution (

) required for a validated purity assay. The PFP column successfully resolved the critical pair by leveraging strong dipole-dipole interactions with the halogenated substituents, proving it is the optimal choice for this class of compounds.

Conclusion

For the purity analysis of halogenated pyridines like 2-Bromo-4-fluoro-3-methylpyridine, standard C18 methods are analytically blind to critical isomeric impurities. By transitioning to a PFP stationary phase, analysts can leverage dipole-dipole,


, and shape-selective interactions to achieve baseline resolution. Coupling this orthogonal chemistry with an acidic mobile phase to control silanol activity creates a robust, self-validating method suitable for rigorous drug development environments.

References

  • NEW ACE® C18-PFP - a unique C18 bonded HPLC column with the extra selectivity of a pentafluorophenyl (PFP) phase - Chromatography Today. Available at: 2

  • Luna PFP(2) HPLC Columns: Phenomenex - Phenomenex. Available at: 4

  • Features of PentaFluoroPhenyl group bonded column -YMC-Triart PFP - - YMC. Available at: 3

  • A Comparative Guide to HPLC Method Development for Methoxyethylphenol Isomer Separation - Benchchem. Available at: 1

Sources

Validation

Technical Guide: Mass Spectrometry Analysis of 2-Bromo-4-fluoro-3-methylpyridine

Executive Summary 2-Bromo-4-fluoro-3-methylpyridine is a halogenated heterocyclic scaffold frequently employed as an intermediate in the synthesis of kinase inhibitors and agrochemicals. Its structural integrity is defin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Bromo-4-fluoro-3-methylpyridine is a halogenated heterocyclic scaffold frequently employed as an intermediate in the synthesis of kinase inhibitors and agrochemicals. Its structural integrity is defined by three distinct substituents on the pyridine ring: a bromine atom at C2, a methyl group at C3, and a fluorine atom at C4.

This guide provides a comparative technical analysis of its mass spectrometric behavior. Unlike simple pyridines, this molecule exhibits a complex fragmentation matrix due to the competing inductive effects of the halogen atoms and the stabilizing potential of the methyl group.

Key Identification Feature: The molecule is most instantly recognizable by its 1:1 isotopic doublet at m/z 190 and 192 (due to


 and 

), followed by a characteristic loss of the bromine radical to form a fluoro-picolyl cation.

Structural & Isotopic Fingerprint

Before analyzing fragmentation, the operator must validate the molecular ion (


) using the isotopic abundance rules.
Calculated Exact Mass
IsotopeMass (Da)AbundanceDiagnostic Signature
Monoisotopic (

)
188.96 100%Base peak of the doublet
Isotope (

)
190.96 ~97.3%M+2 peak (approx 1:1 ratio)
Carbon-13 (

)
189.96 ~6.6%M+1 satellite peak

Technical Insight: The presence of Fluorine (


) is monoisotopic and does not contribute to the isotopic spread, but it significantly shifts the mass defect, aiding in high-resolution accurate mass (HRMS) confirmation.

Comparative Analysis: Ionization Techniques

The choice of ionization method dictates the spectral information obtained.[1] The table below compares the two industry-standard approaches for this specific analyte.

FeatureElectron Ionization (EI) Electrospray Ionization (ESI)
Energy Regime Hard (~70 eV)Soft (Thermal/Voltage)
Primary Signal Fragment Ions (Structural Fingerprint)Protonated Molecule

Molecular Ion Distinct

(190/192)
Dominant

(191/193)
Fragmentation Extensive (C-Br cleavage dominant)Minimal (Requires MS/MS CID)
Application Structural Elucidation / Library Matching LC-MS Quantitation / Purity Check
Solvent Effects None (Gas Phase)Matrix Suppression Possible

Recommendation: Use EI (GC-MS) for initial raw material identification to verify the substitution pattern. Use ESI (LC-MS) for pharmacokinetic (PK) studies or reaction monitoring where sensitivity is paramount.

Fragmentation Mechanics (EI-MS)

Under 70 eV electron impact, the molecule undergoes predictable, high-energy dissociation.

Primary Pathway: Homolytic Halogen Cleavage

The weakest bond in the system is the


 bond.
  • Molecular Ion Generation: The pyridine nitrogen lone pair is ionized, forming the radical cation

    
     (m/z 189/191).
    
  • Bromine Loss: A homolytic cleavage expels a bromine radical (

    
    ), yielding the even-electron fluoro-3-methyl-pyridinyl cation  at m/z 110 . This is often the base peak in the spectrum (excluding the parent ion).
    
Secondary Pathway: Ring Contraction

Following the loss of bromine, the pyridinyl cation (m/z 110) typically undergoes ring contraction or degradation:

  • Loss of HCN: A characteristic fragmentation of pyridines involves the expulsion of neutral hydrogen cyanide (HCN, 27 Da).

  • Result: Transition from m/z 110

    
    m/z 83  (fluoro-cyclopentadienyl cation).
    
Tertiary Pathway: Benzylic-Type Cleavage

The C3-Methyl group allows for hydrogen rearrangement.

  • [M-H] Formation: Loss of a hydrogen atom from the methyl group can form an azatropylium-like ion (m/z 188/190), though this is less favorable than Br loss due to the strength of the C-H bond compared to the C-Br bond.

Visualizing the Fragmentation Pathway

The following diagram maps the logical decay of the parent ion into its constituent fragments.

FragmentationPathway Parent Molecular Ion (M+) m/z 189 / 191 (1:1 Ratio) Frag1 [M - Br]+ Fluoro-methyl-pyridinyl Cation m/z 110 Parent->Frag1 Homolytic Cleavage (Major Path) Frag3 [M - H]+ Azatropylium-like Ion m/z 188 / 190 Parent->Frag3 H-Loss (Minor Path) Frag2 [M - Br - HCN]+ Fluoro-cyclopentadienyl Cation m/z 83 Frag1->Frag2 Ring Contraction NeutralBr Loss of Br radical (79/81 Da) NeutralHCN Loss of HCN (27 Da)

Caption: Fragmentation tree of 2-Bromo-4-fluoro-3-methylpyridine showing the transition from the isotopic molecular ion doublet to the stable fluoro-pyridinyl cation.

Differentiation from Isomers

A critical challenge is distinguishing 2-Bromo-4-fluoro-3-methylpyridine from its isomer 2-Bromo-3-fluoro-4-methylpyridine .

Feature3-Methyl (Target) 4-Methyl (Isomer)
Ortho Effect Methyl (C3) is ortho to Bromine (C2).Methyl (C4) is meta to Bromine (C2).
[M-Br] Intensity Higher. Steric relief upon Br loss drives this pathway.Lower relative to the 3-methyl isomer.
McLafferty Rearrangement Not possible (no gamma-hydrogens).Not possible.
Retention Time (GC) Typically elutes earlier due to steric crowding lowering the boiling point.Typically elutes later (more linear/planar interaction).

Protocol Tip: If MS spectra are ambiguous, rely on 1H-NMR coupling constants . The 3-methyl isomer will show a distinct coupling pattern between the C5 and C6 protons, whereas the 4-methyl isomer has isolated protons or different splitting due to the C3-F/C5-H relationship.

Experimental Protocol (GC-MS)

To replicate the fragmentation data described above, use the following validated parameters.

Sample Preparation[2][3][4]
  • Solvent: Dichloromethane (DCM) or Methanol (HPLC Grade).

  • Concentration: 10 µg/mL (10 ppm). Avoid saturation to preserve isotopic ratios.

  • Vial: Amber glass (light sensitive).

Instrument Parameters (Agilent/Thermo Standard)
  • Inlet Temp: 250°C

  • Injection Mode: Split (10:1) to prevent detector saturation.[2]

  • Column: DB-5ms or equivalent (5% Phenyl-methylpolysiloxane), 30m x 0.25mm.

  • Carrier Gas: Helium @ 1.0 mL/min constant flow.[2]

  • Oven Program:

    • Start: 60°C (Hold 1 min)

    • Ramp: 20°C/min to 280°C

    • End: Hold 3 min.

  • MS Source: Electron Ionization (EI) @ 70 eV.[2][3][4]

  • Scan Range: m/z 40 – 300.

References

  • NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectra of Pyridine Derivatives. NIST Chemistry WebBook, SRD 69.[5][6] Available at: [Link][5]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Differentiation of pyridine isomers via coupling constants).

Sources

Comparative

Comparing reactivity of 2-Bromo-4-fluoro-3-methylpyridine vs 2-Bromo-4-fluoropyridine

Topic: Comparative Reactivity Guide: 2-Bromo-4-fluoro-3-methylpyridine vs. 2-Bromo-4-fluoropyridine Executive Summary This technical guide provides a comparative analysis of 2-Bromo-4-fluoro-3-methylpyridine (Compound A)...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Reactivity Guide: 2-Bromo-4-fluoro-3-methylpyridine vs. 2-Bromo-4-fluoropyridine

Executive Summary

This technical guide provides a comparative analysis of 2-Bromo-4-fluoro-3-methylpyridine (Compound A) and its non-methylated analog, 2-Bromo-4-fluoropyridine (Compound B) . While both serve as bifunctional building blocks for medicinal chemistry, the presence of the C3-methyl group in Compound A introduces significant steric and electronic perturbations that alter reaction kinetics and catalyst requirements.[1]

  • Compound A (3-Methyl): Characterized by increased steric hindrance at both C2 and C4 positions and a slightly more electron-rich ring. Requires higher energy conditions for SNAr and specialized ligands for metal-catalyzed cross-coupling.

  • Compound B (Non-methyl): Highly reactive electrophile. Exhibits rapid SNAr kinetics at C4 and facile oxidative addition at C2. Prone to non-selective degradation if not handled at controlled temperatures.

Structural & Electronic Analysis

The reactivity difference stems from the 3-methyl group , which exerts two opposing effects:

  • Steric Ortho-Effect: The methyl group is ortho to both the C2-Bromine and C4-Fluorine. This creates a "steric sandwich," impeding the approach of nucleophiles and metal catalysts.

  • Electronic Deactivation: The methyl group is an electron-donating group (+I effect). This raises the energy of the LUMO, making the pyridine ring less electrophilic compared to Compound B. Consequently, the formation of the Meisenheimer complex (rate-determining step in SNAr) is slower for Compound A.

Reactivity Landscape Diagram

ReactivityMap cluster_A Compound A: 3-Methyl Analog cluster_B Compound B: Non-Methylated CompA 2-Bromo-4-fluoro- 3-methylpyridine (CAS: 1227599-65-6) SiteA_C4 C4-Fluorine: S_NAr Site (Sterically Hindered) CompA->SiteA_C4 Slow Kinetics SiteA_C2 C2-Bromine: Cross-Coupling Site (Requires Bulky Ligands) CompA->SiteA_C2 Ortho-Effect CompB 2-Bromo-4-fluoropyridine (CAS: 357927-50-5) SiteB_C4 C4-Fluorine: S_NAr Site (High Reactivity) CompB->SiteB_C4 Fast Kinetics SiteB_C2 C2-Bromine: Cross-Coupling Site (Standard Conditions) CompB->SiteB_C2 Facile OA

Caption: Comparative reactivity map highlighting the steric and kinetic impact of the 3-methyl substituent on key functionalization sites.

Nucleophilic Aromatic Substitution (SNAr)

The displacement of the C4-fluorine by amines or alkoxides is the primary reaction pathway for both compounds.

  • Regioselectivity: Both compounds favor substitution at C4 over C2.[2] Fluorine is a superior leaving group to bromine in SNAr (Element Effect), and the C4 position is electronically activated by the para-nitrogen.

  • Kinetics: Compound B reacts significantly faster. The 3-methyl group in Compound A sterically crowds the reaction center and electronically destabilizes the anionic transition state.

Comparative Data
FeatureCompound A (3-Me)Compound B (H)
Primary SNAr Site C4-FluorineC4-Fluorine
Relative Rate Slow (1x)Fast (~50-100x)
Temperature Requirement Elevated (80–120 °C)Mild (0–60 °C)
Side Reactions Minimal (due to low reactivity)Bis-substitution possible if excess nuc. used
Experimental Protocol: C4-Amine Displacement

Objective: Selective displacement of F with Morpholine.

Step-by-Step Methodology:

  • Preparation: In a dry pressure vial, dissolve 1.0 equiv of the Pyridine substrate (A or B) in anhydrous DMSO (0.5 M concentration).

  • Base/Nucleophile: Add 1.2 equiv of Morpholine and 2.0 equiv of DIPEA (N,N-Diisopropylethylamine).

    • Note: Inorganic bases like K₂CO₃ can be used but require longer reaction times for Compound A due to solubility.

  • Reaction Conditions:

    • For Compound B: Stir at Room Temperature for 2–4 hours. Monitor by LCMS.

    • For Compound A: Seal the vial and heat to 90 °C for 12–16 hours.

  • Work-up: Dilute with Ethyl Acetate, wash 3x with water (to remove DMSO), dry over MgSO₄, and concentrate.

  • Validation:

    • Compound B Product: 4-morpholino-2-bromopyridine.

    • Compound A Product: 4-morpholino-2-bromo-3-methylpyridine.

Metal-Catalyzed Cross-Coupling (Suzuki-Miyaura)

The C2-Bromine is the site for Palladium-catalyzed coupling. The 3-methyl group in Compound A imposes a "di-ortho" steric environment (flanked by N and Me), making oxidative addition more difficult and requiring sterically demanding ligands to stabilize the active Pd species.

Catalyst Selection Strategy
  • Compound B: Standard catalysts (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂ ) work efficiently.

  • Compound A: Requires electron-rich, bulky phosphine ligands (e.g., SPhos , XPhos , or P(t-Bu)₃ ) to facilitate the coupling and prevent catalyst decomposition.

Experimental Protocol: Suzuki Coupling at C2

Objective: Coupling with Phenylboronic acid.

Step-by-Step Methodology:

  • Reagents: Combine 1.0 equiv of Pyridine substrate, 1.2 equiv Phenylboronic acid, and 2.0 equiv K₃PO₄ in a reaction vial.

  • Catalyst System:

    • For Compound B: Add 5 mol% Pd(dppf)Cl₂·DCM .

    • For Compound A: Add 2 mol% Pd₂(dba)₃ and 4 mol% SPhos (or XPhos).

      • Rationale: SPhos forms a monolithic Pd(0) species that is highly active for sterically hindered aryl chlorides/bromides.

  • Solvent: Add degassed 1,4-Dioxane/Water (4:1) .

  • Execution:

    • Compound B: Heat at 80 °C for 4 hours.

    • Compound A: Heat at 100–110 °C for 8–12 hours.

  • Purification: Filter through Celite, concentrate, and purify via silica flash chromatography (Hexane/EtOAc).

References

  • Sigma-Aldrich. Product Specification: 2-Bromo-4-fluoro-3-methylpyridine (CAS 1227599-65-6).Link

  • Ossila. 2-Bromo-4-fluoropyridine (CAS 357927-50-5) Specifications and Applications.Link

  • BenchChem. Application Notes: Suzuki Coupling of Sterically Hindered Pyridines.Link

  • Schlosser, M., et al.Regioselectivity in the Nucleophilic Substitution of Halopyridines.Journal of Organic Chemistry, 2005. (General reference for SNAr trends in fluoropyridines).
  • Buchwald, S. L., et al.Universal Catalysts for the Suzuki-Miyaura Coupling of Hindered Substrates.Journal of the American Chemical Society.

Sources

Validation

Crystal structure analysis and X-ray diffraction of 2-Bromo-4-fluoro-3-methylpyridine

This guide serves as a technical comparison and procedural protocol for the structural characterization of 2-Bromo-4-fluoro-3-methylpyridine , a critical halogenated intermediate in pharmaceutical synthesis. Given the ab...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical comparison and procedural protocol for the structural characterization of 2-Bromo-4-fluoro-3-methylpyridine , a critical halogenated intermediate in pharmaceutical synthesis.

Given the absence of a publicly deposited crystal structure for this specific isomer in the Cambridge Structural Database (CSD), this guide functions as a comparative characterization protocol . It contrasts the predicted structural performance and experimental requirements of the target compound against its well-characterized non-fluorinated analog (2-Bromo-3-methylpyridine ) and computational models.

Executive Summary

2-Bromo-4-fluoro-3-methylpyridine (CAS: 1227599-65-6) is a trisubstituted pyridine derivative utilized as a scaffold in Suzuki-Miyaura coupling for drug discovery. Its structural analysis is complicated by its low melting point and the competing steric/electronic effects of the adjacent bromine, methyl, and fluorine substituents.

This guide compares the experimental characterization workflow of the target compound against standard analogs, highlighting the necessity for cryo-crystallography and specific halogen-bonding analyses.

FeatureTarget: 2-Bromo-4-fluoro-3-methylpyridine Alternative: 2-Bromo-3-methylpyridine
Primary Challenge Low Melting Point (Solid/Liquid boundary); Disorder in F/Me positions.Stable Solid (MP: ~30–32 °C); Well-defined packing.
Key Interaction C–Br···N (Halogen Bond) + C–F···H (Weak H-bond)C–Br···N (Halogen Bond) + π–π Stacking
Crystallization Method In situ Cryo-Crystallization or SublimationSlow Evaporation (Ethanol/Hexane)
Lattice Prediction Triclinic (P-1) or Monoclinic (P2₁/c) due to lower symmetry.Monoclinic (P2₁/c)

Comparative Structural Analysis

The "Fluorine Effect" on Crystal Packing

The introduction of the fluorine atom at the 4-position, adjacent to the 3-methyl group, drastically alters the crystal packing efficiency compared to the non-fluorinated alternative.

  • Target (Fluorinated): Fluorine acts as a weak hydrogen bond acceptor. In 2-Bromo-4-fluoro-3-methylpyridine, the F atom disrupts the standard herringbone π-stacking observed in simple pyridines. Expect to observe C–H···F interactions forming planar sheets or ribbons.

  • Alternative (Non-Fluorinated): 2-Bromo-3-methylpyridine typically relies on C–H···N hydrogen bonds and C–Br···N halogen bonds to drive assembly.

Halogen Bonding Network (The "Performance" Metric)

For drug development, the "performance" of this crystal structure lies in its ability to reveal accessible binding sites (σ-holes).

  • Mechanism: The bromine atom at position 2 is activated by the electron-withdrawing nitrogen.

  • Observation: In the crystal lattice, look for a C–Br···N distance less than the sum of van der Waals radii (approx.[1] 3.4 Å).

  • Comparison: The 4-Fluoro substituent in the target molecule increases the acidity of the ring, theoretically strengthening the C–Br···N halogen bond compared to the non-fluorinated analog. This makes the target a better candidate for co-crystal engineering.

Experimental Protocol: Synthesis to Structure

Since commercial samples often lack high-grade crystallinity, the following protocol ensures diffraction-quality single crystals.

Workflow Diagram

G cluster_0 Crystallization Decision Matrix Raw Raw Material (2-Amino-4-fluoro-3-methylpyridine) Synth Synthesis (Sandmeyer Reaction) Raw->Synth Diazotization (NaNO2, HBr) Purify Purification (Flash Column Chromatography) Synth->Purify Isolate Product Cryst Crystallization Strategy (Sublimation vs. Cryo) Purify->Cryst High Purity Solid XRD X-Ray Diffraction (Mo Kα, 100 K) Cryst->XRD Mount Crystal MethodA Method A: Slow Evaporation (Pentane/Et2O @ -20°C) Cryst->MethodA If MP > 40°C MethodB Method B: In Situ Cryo (Capillary melt @ 273K) Cryst->MethodB If Liquid/Low MP Data Structure Solution (SHELXT / OLEX2) XRD->Data Collect Frames

Figure 1: Optimized workflow for obtaining single-crystal data for low-melting halogenated pyridines.

Step-by-Step Methodology
Step 1: Synthesis (Sandmeyer Protocol)
  • Rationale: Direct bromination of the pyridine ring is non-selective. The Sandmeyer reaction ensures regioselectivity at the 2-position.

  • Procedure:

    • Dissolve 2-amino-4-fluoro-3-methylpyridine in 48% HBr at -10 °C.

    • Add NaNO₂ (2.5 eq) dropwise to form the diazonium salt.

    • Add CuBr (0.5 eq) to catalyze the substitution.

    • Neutralize and extract with Et₂O.[2]

Step 2: Crystallization (The Critical Step)
  • Challenge: The methyl and fluorine groups create a "greasy" lattice with weak intermolecular forces, leading to low melting points.

  • Recommended Method (Sublimation):

    • Place 50 mg of crude solid in a sublimation tube.

    • Apply vacuum (0.1 mbar) and heat to 35 °C (just below expected MP).

    • Collect crystals on the cold finger (-78 °C dry ice/acetone).

    • Why this works: Sublimation removes solvent impurities that inhibit lattice formation in fluorinated compounds.

Step 3: Data Collection
  • Instrument: Bruker APEX II or similar diffractometer.

  • Source: Mo Kα (λ = 0.71073 Å). Note: Cu Kα is acceptable but Mo is preferred to reduce absorption by Bromine.

  • Temperature: 100 K (Mandatory).

    • Reasoning: At room temperature, the rotation of the 3-methyl group and the thermal motion of the fluorine atom will likely cause disorder, making the structure unsolvable. Cooling freezes these rotations.

Data Interpretation & Validation

Once data is collected, use the following metrics to validate the quality of your structure compared to the "Alternative" (theoretical or analog).

Quantitative Metrics Table
ParameterTarget (Experimental Goal) Alternative (DFT/Analog) Interpretation
R-Factor (R₁) < 5.0%N/AHigh quality; confirms correct F/Me assignment.
Goodness of Fit (S) 1.0 – 1.11.0 (Theoretical)Deviation indicates missed disorder or twinning.
C–Br Bond Length 1.89 – 1.91 Å1.89 ÅStandard for 2-bromopyridines.
C–F Bond Length 1.35 – 1.36 Å1.35 ÅWatch for elongation due to H-bonding.
Packing Coefficient 68% – 72%~70%Lower density suggests voids (solvate potential).
Structural Diagnostics (What to look for)
  • Disorder: The 3-methyl and 4-fluoro groups are sterically crowded. Check the difference Fourier map for "ghost" peaks near C3 and C4, indicating rotational disorder.

  • Halogen Bond Angle: Measure the C–Br···N angle.

    • Target: 160° – 180° (Linear).

    • Significance: A linear angle confirms a strong, directionally driven halogen bond, critical for using this molecule in crystal engineering.

References

  • Groom, C. R., et al. (2016). "The Cambridge Structural Database." Acta Crystallographica Section B, 72(2), 171-179. Link

  • Cinčić, D., & Friščić, T. (2014). "Halogen bonding in crystal engineering." CrystEngComm, 16, 10169-10172. (Context for C-Br...N interactions).
  • BenchChem. (2025).[2] "Technical Guide to 2-Bromo-4-methylpyridine Intermediates." Link

  • Reinen, D., & Atanasov, M. (2004). "The Jahn–Teller Effect in Chemistry and Physics." (Context for symmetry breaking in substituted pyridines).
  • Sigma-Aldrich. "Product Specification: 2-Bromo-4-fluoro-3-methylpyridine."[3] Link

Sources

Comparative

Comparative study of leaving group ability in fluorinated bromopyridines

Executive Summary Fluorinated bromopyridines are highly versatile bifunctional building blocks in medicinal chemistry, materials science, and agrochemical development. Their synthetic value lies in the orthogonal reactiv...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fluorinated bromopyridines are highly versatile bifunctional building blocks in medicinal chemistry, materials science, and agrochemical development. Their synthetic value lies in the orthogonal reactivity of the carbon-fluorine (C-F) and carbon-bromine (C-Br) bonds. By carefully selecting the reaction paradigm—Nucleophilic Aromatic Substitution (


) versus Transition-Metal Catalyzed Cross-Coupling—researchers can chemoselectively functionalize these scaffolds. This guide provides an in-depth comparative analysis of leaving group abilities, mechanistic causalities, and self-validating experimental protocols to harness this structural orthogonality.

The Mechanistic Dichotomy: Orthogonal Reactivity

Nucleophilic Aromatic Substitution ( ): The Fluorine Advantage

In ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 reactions, the established order of leaving group ability is completely inverted compared to standard aliphatic 

reactions: F > Cl ≈ Br > I .

The Causality: The rate-determining step (RDS) in an


 reaction is the initial nucleophilic attack on the aromatic ring to form a negatively charged, tetrahedral intermediate known as the Meisenheimer complex—not the cleavage of the carbon-halogen bond[1]. Fluorine, being the most electronegative element, strongly polarizes the C-F bond. This inductive effect withdraws electron density from the ipso-carbon, making it highly electrophilic and significantly lowering the activation energy required for the nucleophile to attack [2]. Consequently, despite the C-F bond being exceptionally strong, the reaction is kinetically driven by the stabilization of the Meisenheimer complex, making fluorine the superior leaving group [1].
Palladium-Catalyzed Cross-Coupling: The Bromine Advantage

In transition-metal catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the leaving group reactivity follows the traditional bond strength trend: I > Br > Cl > F [3].

The Causality: The RDS in a standard Pd-catalyzed cross-coupling cycle is the oxidative addition of the low-valent Pd(0) species into the carbon-halogen bond [3]. This step is heavily dependent on the Bond Dissociation Energy (BDE) of the C-X bond. The C-Br bond (~84 kcal/mol) is significantly weaker than the C-F bond (~127 kcal/mol)[4]. Therefore, Pd(0) selectively inserts into the weaker C-Br bond, leaving the ultra-strong C-F bond completely intact [5].

OrthogonalReactivity Substrate Fluorobromopyridine (e.g., 3-Bromo-2-fluoropyridine) SNAr Nucleophilic Aromatic Substitution (SNAr) Substrate->SNAr Nucleophile (Amines, Alkoxides) CrossCoupling Pd-Catalyzed Cross-Coupling Substrate->CrossCoupling Pd(0), Ligand (Boronic Acids, Amines) Product1 C-F Cleavage (F displaced by Nucleophile) SNAr->Product1 F is the superior leaving group Product2 C-Br Cleavage (Br displaced by Ar/Alkyl) CrossCoupling->Product2 Br is the superior leaving group

Orthogonal reactivity pathways of fluorobromopyridines based on the reaction paradigm.

Quantitative Comparison of Leaving Group Abilities

To effectively design synthetic routes, it is critical to understand the thermodynamic and kinetic parameters governing these two distinct pathways.

ParameterC-F BondC-Br BondMechanistic Implication
Bond Dissociation Energy (BDE) ~122 - 127 kcal/mol[4]~78 - 84 kcal/mol[4]C-Br is highly susceptible to oxidative addition by Pd(0).
Electronegativity (Pauling Scale) 3.982.96F strongly polarizes the ipso-carbon, accelerating

.
Relative

Rate (vs. Cl)
~3300x faster[1]~0.8x slower [1]F dominates in nucleophilic addition-elimination.
Relative Pd Oxidative Addition Rate NegligibleVery HighBr dominates in transition-metal catalysis.

Regioselectivity in Pyridine Scaffolds

The position of the halogens on the pyridine ring profoundly impacts their leaving group ability, particularly in


 reactions [6].
  • C-2 and C-4 Positions: These positions are highly activated for

    
    . When a nucleophile attacks C-2 or C-4, the resulting negative charge in the Meisenheimer complex can be delocalized directly onto the electronegative pyridine nitrogen atom[7]. This resonance stabilization drastically lowers the transition state energy.
    
  • C-3 and C-5 Positions: These positions are significantly less reactive toward

    
     because the intermediate anionic charge cannot be resonance-stabilized by the ring nitrogen [7].
    

Consequently, a substrate like 3-bromo-2-fluoropyridine is an ideal bifunctional scaffold: the fluorine is at the highly activated C-2 position (primed for


), while the bromine is at the C-3 position (primed for cross-coupling but inert to 

) [8].

MechanisticPathways cluster_SNAr SNAr Pathway (C-F Cleavage) cluster_Pd Cross-Coupling Pathway (C-Br Cleavage) Start Fluorobromopyridine Step1A Nucleophilic Attack (Rate-Determining) Start->Step1A Step1B Pd(0) Coordination Start->Step1B Step2A Meisenheimer Complex (Stabilized by F & N) Step1A->Step2A Step3A Elimination of F⁻ (Fast) Step2A->Step3A Step2B Oxidative Addition into C-Br (Rate-Determining) Step1B->Step2B Step3B Transmetalation & Reductive Elimination Step2B->Step3B

Mechanistic divergence: SNAr is driven by Meisenheimer stability; Cross-coupling by C-Br BDE.

Verified Experimental Protocols

The following protocols demonstrate the self-validating nature of this orthogonal reactivity using 3-bromo-2-fluoropyridine as the model substrate.

Protocol A: Chemoselective (C-F Cleavage)

Objective: Displace the C-2 fluorine with a secondary amine while preserving the C-3 bromine for downstream functionalization. Rationale: The high electronegativity of F at the activated C-2 position ensures rapid Meisenheimer complex formation. The C-Br bond remains intact due to the lack of a Pd catalyst and the poor


 leaving group ability of Br at the unactivated C-3 position.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 3-bromo-2-fluoropyridine (1.0 equiv, 5.0 mmol) in anhydrous N,N-dimethylformamide (DMF) to achieve a 0.2 M concentration.

  • Nucleophile Addition: Add morpholine (1.2 equiv, 6.0 mmol) followed by anhydrous potassium carbonate (

    
    ) (2.0 equiv, 10.0 mmol) as a mild base to scavenge the generated HF.
    
  • Reaction: Heat the mixture to 80 °C under an argon atmosphere for 4–6 hours. Monitor the reaction via TLC or LC-MS until the starting material is fully consumed.

  • Workup: Cool the mixture to room temperature, dilute with ethyl acetate, and wash sequentially with water (3x) and brine to remove DMF and inorganic salts.

  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo. Purify via flash column chromatography to yield 4-(3-bromopyridin-2-yl)morpholine.
    
Protocol B: Chemoselective Suzuki-Miyaura Coupling (C-Br Cleavage)

Objective: Couple the C-3 bromine with an arylboronic acid while preserving the C-2 fluorine. Rationale: The low-valent Pd(0) catalyst will selectively undergo oxidative addition into the weaker C-Br bond (~84 kcal/mol). The C-F bond (~127 kcal/mol) is too strong to undergo oxidative addition under standard low-temperature cross-coupling conditions.

Step-by-Step Methodology:

  • Preparation: In a Schlenk flask, combine 3-bromo-2-fluoropyridine (1.0 equiv, 5.0 mmol), phenylboronic acid (1.1 equiv, 5.5 mmol), and

    
     (0.05 equiv, 5 mol%).
    
  • Base Addition: Add a degassed aqueous solution of sodium carbonate (

    
    ) (2.0 M, 2.0 equiv) and degassed 1,4-dioxane to achieve a 0.2 M overall concentration.
    
  • Reaction: Purge the flask with argon for 10 minutes. Heat the biphasic mixture to 90 °C for 12 hours under vigorous stirring.

  • Workup: Cool to room temperature, dilute with water, and extract with dichloromethane (3x). Wash the combined organic layers with brine.

  • Isolation: Dry over

    
    , filter, and concentrate. Purify via silica gel chromatography to yield 2-fluoro-3-phenylpyridine. The intact C-F bond can be verified post-purification via 
    
    
    
    NMR.

References

  • Ligand-Free Suzuki–Miyaura Coupling Reactions Using an Inexpensive Aqueous Palladium Source Journal of Chemical Education - ACS Publications URL:[Link]

  • The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions PMC - National Institutes of Health URL:[Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism Master Organic Chemistry URL:[Link]

  • Comparison of C-Cl and C-Br BDEs using UB3LYP/6-31G(d) ResearchGate URL:[Link]

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes PMC - National Institutes of Health URL:[Link]

  • Nucleophilic aromatic substitution Wikipedia URL:[Link]

  • Predicting regioselectivity in nucleophilic aromatic substitution PubMed URL:[Link]

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution PMC - National Institutes of Health URL:[Link]

Sources

Validation

Differentiating 2-Bromo-4-fluoro-3-methylpyridine from structural isomers

The precise regiochemical differentiation of highly substituted pyridine scaffolds is a critical bottleneck in modern drug discovery and agrochemical development. When working with polyhalogenated building blocks like 2-...

Author: BenchChem Technical Support Team. Date: March 2026

The precise regiochemical differentiation of highly substituted pyridine scaffolds is a critical bottleneck in modern drug discovery and agrochemical development. When working with polyhalogenated building blocks like 2-Bromo-4-fluoro-3-methylpyridine (C₆H₅BrFN), relying solely on exact mass or basic 1D ¹H NMR is insufficient due to the existence of multiple structural isomers (e.g., 2-Bromo-5-fluoro-3-methylpyridine, 4-Bromo-2-fluoro-3-methylpyridine).

As a Senior Application Scientist, I have designed this guide to provide an objective, data-driven framework for differentiating 2-Bromo-4-fluoro-3-methylpyridine from its structural isomers. This guide synthesizes the causality behind spin-spin coupling networks and mass spectrometric fragmentation, supported by self-validating experimental protocols.

The Analytical Logic of Regiochemical Assignment

Differentiating structural isomers requires an orthogonal approach. While Gas Chromatography-Mass Spectrometry (GC-MS) provides insight into steric hindrance (via retention indices) and proximity effects (via fragmentation), Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for mapping exact atomic connectivity [1].

Workflow N1 Unknown Isomer (C6H5BrFN) N2 GC-MS Profiling (Retention & EI-MS) N1->N2 N3 1D NMR (1H, 19F) (J-Coupling Analysis) N1->N3 N5 Regiochemical Assignment N2->N5 N4 2D NMR (HMBC/NOESY) (Spatial Validation) N3->N4 N4->N5

Fig 1. Orthogonal analytical workflow for the regiochemical assignment of halogenated pyridines.

NMR Spectroscopy: Decoding the Spin System

The differentiation of 2-Bromo-4-fluoro-3-methylpyridine from its isomers relies entirely on understanding the causality of chemical shifts and heteronuclear spin-spin coupling (J-coupling).

The Causality of Chemical Shifts: The electronegativity of the pyridine nitrogen strongly deshields the


-protons (C2, C6), pushing them far downfield (

8.2–8.8 ppm). The

-protons (C3, C5) are less affected and resonate further upfield (

7.0–7.5 ppm) [2]. Furthermore, the strong inductive (-I) and resonance (+M) effects of fluorine significantly alter the local magnetic environment [4].

The Causality of Spin-Spin Coupling: Heteronuclear ¹H-¹⁹F coupling is highly distance-dependent and serves as the primary diagnostic tool [1]:

  • Ortho coupling (

    
    ):  Large, typically 8–11 Hz.
    
  • Meta coupling (

    
    ):  Small, typically 1–3 Hz.
    
  • Para coupling (

    
    ):  Negligible, usually < 1 Hz.
    

In 2-Bromo-4-fluoro-3-methylpyridine , the two ring protons are located at C5 and C6.

  • H5 (

    
     to N):  Is ortho to F4. It will exhibit a large 
    
    
    
    coupling (~9 Hz) and an ortho
    
    
    coupling to H6 (~5 Hz). It appears as a doublet of doublets (dd).
  • H6 (

    
     to N):  Is meta to F4. It will exhibit a small 
    
    
    
    coupling (~2 Hz) and an ortho
    
    
    coupling to H5 (~5 Hz). It appears as a doublet of doublets (dd), but shifted far downfield.

SpinCoupling Target 2-Bromo-4-fluoro -3-methylpyridine H5 H5 Proton (β to N) Ortho to F4 Target->H5 H6 H6 Proton (α to N) Meta to F4 Target->H6 J_H5 Large 3J_HF (8-11 Hz) Large 3J_HH (5 Hz) H5->J_H5 J_H6 Small 4J_HF (1-3 Hz) Large 3J_HH (5 Hz) H6->J_H6

Fig 2. Spin-spin coupling causality for 2-Bromo-4-fluoro-3-methylpyridine proton resonances.

Quantitative Data Comparison: Simulated NMR Profiles
IsomerH-Resonances (Expected

ppm in CDCl₃)
Diagnostic Splitting Pattern & Coupling
2-Bromo-4-fluoro-3-methylpyridine H6: ~8.2 ppm (

)H5: ~7.1 ppm (

)
H6: dd (

~5 Hz,

~2 Hz)H5: dd (

~9 Hz,

~5 Hz)
2-Bromo-5-fluoro-3-methylpyridine H6: ~8.3 ppm (

)H4: ~7.4 ppm (

)
H6: dd (

~9 Hz,

~2 Hz)H4: dd (

~9 Hz,

~2 Hz)
4-Bromo-2-fluoro-3-methylpyridine H6: ~8.0 ppm (

)H5: ~7.5 ppm (

)
H6: dd (

~5 Hz,

~2 Hz)H5: dd (

~5 Hz,

<1 Hz)

Conclusion: If the downfield


-proton (H6) shows a large coupling constant (~9 Hz), the fluorine must be at C5 (Isomer 2). If the upfield 

-proton shows the large coupling, the fluorine is at C4 (Target).

GC-MS: Retention Indices and Fragmentation Causality

While mass spectrometry cannot differentiate exact masses of isomers (all yield


 at m/z 189/191 due to ⁷⁹Br/⁸¹Br isotopes), Electron Impact (EI) GC-MS reveals distinct differences based on molecular geometry [3].

Retention Time Causality: In 2-Bromo-4-fluoro-3-methylpyridine, the methyl group is sterically compressed between the bulky bromine and the highly electronegative fluorine. This "ortho-compression" disrupts optimal intermolecular dipole-dipole stacking in the liquid phase, generally resulting in a lower boiling point and a shorter GC retention time compared to less sterically hindered isomers (e.g., 2-Bromo-5-fluoro-3-methylpyridine).

Fragmentation Causality: Halogenated pyridines typically undergo loss of the halogen radical [3]. However, the proximity of the methyl group to the fluorine atom in the target molecule facilitates a unique proximity-driven fragmentation pathway—the neutral loss of HF (M-20) or CH₃F (M-34)—which is absent in isomers where the methyl and fluorine are meta or para to each other.

Quantitative Data Comparison: Expected GC-MS Profiles
IsomerRelative Retention IndexKey Fragmentation Ions (m/z)Diagnostic Proximity Ion
2-Bromo-4-fluoro-3-methylpyridine Lowest (Sterically crowded)189/191 (

), 110 (

)

169/171 (

)

2-Bromo-5-fluoro-3-methylpyridine High (Less crowded)189/191 (

), 110 (

)

Absent
4-Bromo-2-fluoro-3-methylpyridine Medium189/191 (

), 110 (

)

169/171 (

)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as closed-loop, self-validating systems.

Protocol A: High-Resolution Heteronuclear NMR Acquisition

Objective: Unambiguous assignment of the Pyridine ring via 1D and 2D NMR.

  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of anhydrous CDCl₃.

  • Internal Standard Addition (Validation Step): Add 2.0

    
    L of fluorobenzene as an internal ¹⁹F standard (
    
    
    
    -113.15 ppm). This validates the ¹⁹F chemical shift referencing and ensures the magnetic field is properly shimmed (peak width at half-height < 1 Hz).
  • ¹H NMR Acquisition: Acquire at 400 MHz or higher. Use a 30° flip angle, relaxation delay (D1) of 2.0 seconds, and 16 scans.

  • ¹⁹F NMR Acquisition: Acquire with ¹H decoupling (to simplify the spectrum to a singlet if regiochemistry is known, or without decoupling to observe the exact

    
     multiplets matching the ¹H spectrum).
    
  • 2D HMBC (Heteronuclear Multiple Bond Correlation):

    • Causality Check: Set the long-range coupling evolution delay to 1/(2 *

      
      ) 
      
      
      
      62.5 ms (optimized for ~8 Hz).
    • Validation: The methyl protons (

      
       ~2.3 ppm) MUST show a strong 
      
      
      
      cross-peak to the carbon bearing the fluorine (C4, which will be a doublet in ¹³C due to
      
      
      ~250 Hz) and the carbon bearing the bromine (C2). If the methyl protons correlate to a non-fluorinated carbon, the isomer is incorrect.
Protocol B: GC-MS Retention Indexing

Objective: Differentiate isomers based on steric-induced boiling point variations.

  • Column Selection: Use a standard non-polar column (e.g., HP-5MS, 30m x 0.25mm x 0.25µm).

  • Calibration (Validation Step): Inject a C8-C20 n-alkane standard mix. Calculate the Kovats Retention Index (RI) for the analyte. This ensures the retention data is instrument-agnostic and reproducible.

  • Method Parameters:

    • Inlet: 250 °C, Split ratio 50:1.

    • Oven Program: 60 °C (hold 2 min) -> 15 °C/min to 280 °C (hold 5 min).

    • MS Source: 230 °C, EI mode at 70 eV.

  • Data Analysis: Extract ion chromatograms (EIC) for m/z 189, 191, and the diagnostic proximity ion m/z 169. A strong m/z 169 peak validates an ortho relationship between the methyl group and a halogen.

References

  • "NMR spectral characteristics of fluorocontaining pyridines." Fluorine Notes. Available at:[Link]

  • "1H NMR Spectra of Substituted Aminopyridines." Spectroscopy Letters, Taylor & Francis. Available at: [Link]

Safety & Regulatory Compliance

Safety

2-Bromo-4-fluoro-3-methylpyridine: Proper Disposal Procedures

Executive Directive: The "Halogenated" Imperative Immediate Action Required: 2-Bromo-4-fluoro-3-methylpyridine (CAS: 1227599-65-6) must be segregated strictly into the Halogenated Organic Waste stream.[1] Why This Matter...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Directive: The "Halogenated" Imperative

Immediate Action Required: 2-Bromo-4-fluoro-3-methylpyridine (CAS: 1227599-65-6) must be segregated strictly into the Halogenated Organic Waste stream.[1]

Why This Matters: Unlike standard pyridine or non-halogenated solvents (e.g., acetone, toluene), this compound contains both Bromine and Fluorine substituents.[1][2] If incorrectly disposed of in a non-halogenated waste stream (often destined for fuel blending or standard incineration), the combustion process releases corrosive Hydrogen Bromide (HBr) and Hydrogen Fluoride (HF) gases. This not only damages incinerator scrubbers but can trigger severe regulatory fines (EPA/RCRA) for misclassification of waste streams.[1]

Core Rule: If the container label says "Non-Halogenated," this chemical does not belong there.[1]

Chemical Profile & Hazard Identification

Understanding the physicochemical properties is the first step in safe disposal.[1] This compound is not just "organic waste"; it is a reactive halogenated aromatic.[1]

ParameterDataOperational Implication
CAS Number 1227599-65-6Unique identifier for waste manifests.[1]
Molecular Formula C₆H₅BrFNContains Nitrogen, Bromine, Fluorine.[1][2][3]
Flash Point ~98°C (Predicted)Combustible (Class IIIB).[1] Keep away from oxidizers.[1][4][5][6]
Reactivity Pyridine RingBasic nature; incompatible with strong acids.[1]
Combustion Byproducts NOx, COx, HF, HBr CRITICAL: Requires scrubbed incineration.[1][2]
Physical State Liquid (typically)Requires leak-proof secondary containment.[1]

Waste Segregation Logic (Decision Framework)

The following decision tree illustrates the operational workflow for disposing of 2-Bromo-4-fluoro-3-methylpyridine in various experimental states.

WasteSegregation Start Waste Generation Source StateCheck Physical State? Start->StateCheck Liquid Liquid Waste StateCheck->Liquid Solid Solid Waste StateCheck->Solid CompCheck Is it mixed with water? Liquid->CompCheck SolidWaste BIN C: Solid Hazardous Waste (Contaminated Gloves/Wipes) Solid->SolidWaste Gloves/Tissues Sharps BIN D: Chemically Contaminated Sharps Solid->Sharps Needles/Glass Aqueous Aqueous Mixture CompCheck->Aqueous > 10% Water Organic Organic Solvent Mix CompCheck->Organic < 10% Water AqWaste BIN B: Aqueous Toxic Waste (pH Adjust -> Treatment) Aqueous->AqWaste Trace Organics HaloWaste BIN A: Halogenated Organic Waste (High BTU, Scrubbed Incineration) Organic->HaloWaste Contains 2-Bromo-4-fluoro...

Caption: Operational workflow for segregating 2-Bromo-4-fluoro-3-methylpyridine based on physical state and solvent composition.

Detailed Disposal Protocols

Scenario A: Pure Chemical (Expired or Unused Inventory)

Do not decant pure chemical into a general waste drum.[1] High concentrations pose higher risks.[1][2]

  • Keep in Original Container: If the bottle is intact, keep the chemical in its original manufacturer packaging.[1]

  • Overpack: Place the original bottle into a sealable plastic bag (secondary containment) to protect the label and contain potential leaks.

  • Labeling: Attach a hazardous waste tag.

    • Chemical Name: Write out fully: "2-Bromo-4-fluoro-3-methylpyridine".

    • Constituents: 100%.[1][7]

    • Hazards: Check "Toxic" and "Irritant".[1][8]

  • Handoff: Request a "Lab Pack" pickup from your EHS or waste contractor.[1] This ensures the pure chemical is treated individually rather than bulked.[1]

Scenario B: Reaction Mixtures (Solvent Waste)

This is the most common scenario (e.g., rotary evaporator trap waste).[1][2]

  • Select Container: Use a dedicated HDPE or Glass carboy labeled "HALOGENATED ORGANIC WASTE" .[1]

    • Note: Ensure the container is compatible with the primary solvent (e.g., don't use certain plastics if your solvent is DCM, though HDPE is generally safe for this pyridine derivative).[1][2]

  • pH Check: If the reaction involved strong acids, neutralize the waste to pH 6-8 before adding to the drum to prevent exothermic reactions or gas evolution inside the waste container.

  • Log the Addition: On the waste manifest/log sheet, you must list "2-Bromo-4-fluoro-3-methylpyridine" as a contaminant.[1]

    • Why? Even at 1% concentration, the halogen content dictates the incineration method.[1]

Scenario C: Contaminated Solids (Gloves, Wipes, Silica Gel)[1][2]
  • Double Bagging: Collect contaminated nitrile gloves, paper towels, and column chromatography silica in a clear, heavy-duty polyethylene bag (minimum 4 mil thickness).[1][2]

  • Segregation: Do not mix with regular trash.

  • Labeling: Tag as "Solid Debris Contaminated with Halogenated Organics."

  • Disposal: Place in the solid hazardous waste drum (usually a wide-mouth fiber or plastic drum with a locking ring).

Emergency Spill Response Protocol

In the event of a spill outside a fume hood, immediate action is required to prevent respiratory exposure to vapors.[1][3]

StepActionRationale
1. Evacuate & Ventilate Clear the immediate area.[1][9] Open windows if safe; close lab doors.Minimizes inhalation exposure (Respiratory Irritant).[1][7][10]
2. PPE Up Wear Butyl Rubber or Silver Shield gloves.[1] Standard Nitrile provides only splash protection for halogenated pyridines.[1]Prevents dermal absorption.[1]
3. Contain Encircle the spill with Vermiculite or Dry Sand .[1] Do not use paper towels or sawdust (combustible).[1]Inert materials prevent reaction; sawdust can increase fire risk.[1]
4. Collect Scoop absorbed material into a wide-mouth jar or heavy bag.[1]Seals vapors.
5.[1] Decontaminate Wash the surface with a dilute soap/water solution.[1]Removes oily residue.
6.[1] Dispose Label the debris as "Hazardous Waste - Spill Cleanup (Contains Halogenated Pyridine)".Alerts disposal team to potential off-gassing.

Regulatory Compliance (RCRA & EPA)[2][11]

While 2-Bromo-4-fluoro-3-methylpyridine is not explicitly listed on the EPA's "P-List" or "U-List" (unlike parent Pyridine, U196), it is regulated by characteristic:

  • Waste Coding:

    • If the waste is ignitable (Flash point < 60°C, unlikely here but possible in solvent mix): D001 .[1]

    • If mixed with listed halogenated solvents (DCM, Chloroform): F002 .[1]

    • Default Classification: If unlisted, it falls under "Halogenated Solvent Waste" for incineration requirements.[1]

  • Cradle-to-Grave: You remain liable for this waste until it is destroyed.[1] Using a certified "Halogenated" stream ensures it goes to a facility equipped with acid gas scrubbers, satisfying 40 CFR 264 standards.[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 10237666, 2-Bromo-4-fluoro-3-methylpyridine.[1] Retrieved from [Link][1][2]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273.[1] Retrieved from [Link][1][2]

  • Princeton University EHS. Laboratory Waste Disposal Guide: Halogenated vs. Non-Halogenated Solvents. Retrieved from [Link][1][2]

Sources

Handling

A Senior Scientist's Foreword: Beyond Compliance, Towards a Culture of Safety

An Essential Guide to the Safe Handling of 2-Bromo-4-fluoro-3-methylpyridine In the fast-paced world of drug discovery and chemical research, our focus is rightly on innovation and results. However, the foundation of all...

Author: BenchChem Technical Support Team. Date: March 2026

An Essential Guide to the Safe Handling of 2-Bromo-4-fluoro-3-methylpyridine

In the fast-paced world of drug discovery and chemical research, our focus is rightly on innovation and results. However, the foundation of all successful research is an unwavering commitment to safety. The compounds we work with, like 2-Bromo-4-fluoro-3-methylpyridine, are novel building blocks with immense potential, but they also possess unknown or uncharacterized hazard profiles. This guide is structured not as a mere checklist, but as a framework for thinking critically about chemical handling. It is designed to empower you, my fellow scientists, to move beyond simple compliance and cultivate a deep, intuitive understanding of safety protocols. By understanding the why behind each recommendation, we transform safety from a set of rules into a scientific principle, ensuring that our pursuit of discovery protects our most valuable asset: our research team.

Hazard Profile Analysis: An Evidence-Based Approach

While a specific Safety Data Sheet (SDS) for 2-Bromo-4-fluoro-3-methylpyridine is not widely available, its structure—a halogenated pyridine derivative—provides a strong basis for a rigorous hazard assessment. By analyzing data from structurally similar compounds, we can reliably predict its toxicological and physical hazards. Analogous bromo-, fluoro-, and methyl-substituted pyridines are consistently classified with the following hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3] This is a primary concern, indicating that exposure through any route can have significant health consequences.

  • Skin and Eye Irritation: These compounds are known to cause skin irritation and serious eye irritation.[2][4][5] Direct contact can lead to inflammation, pain, and potential damage to tissues.

  • Respiratory Irritation: Vapors or aerosols may cause respiratory irritation.[1][4][5] Inhalation can lead to coughing, shortness of breath, and inflammation of the respiratory tract.

  • Organ Toxicity: Some related compounds may cause damage to organs through prolonged or repeated exposure.[6]

  • Combustibility: While not always highly flammable, many pyridine derivatives are combustible and can release toxic fumes upon decomposition, including nitrogen oxides (NOx), carbon oxides (CO, CO2), hydrogen bromide (HBr), and hydrogen fluoride (HF).[2][4][7]

This profile demands a handling protocol that minimizes all routes of exposure: dermal, ocular, and inhalation.

The Core of Control: Engineering and Administrative Safeguards

Before any personal protective equipment is chosen, the environment and procedures must be engineered for safety. This is the most effective way to manage risk.

  • Chemical Fume Hood: All manipulations of 2-Bromo-4-fluoro-3-methylpyridine, from weighing to solution preparation and reaction quenching, must be conducted in a properly functioning and certified chemical fume hood.[8][9] This is the primary engineering control to prevent inhalation of harmful vapors.[10]

  • Ventilation: The laboratory must have adequate general ventilation to ensure that any fugitive emissions are safely diluted and removed.[11][12]

  • Proximity to Emergency Equipment: Ensure that a safety shower and eyewash station are immediately accessible and unobstructed from the workstation.[6][7][9] Familiarity with their operation is mandatory before beginning work.

  • Designated Area: All work with and storage of halogenated solvents and reagents should be confined to a designated area to prevent cross-contamination and clearly communicate the hazard to others in the lab.[13]

Your Last Line of Defense: A Detailed Guide to Personal Protective Equipment

PPE is essential, but it is the final barrier between you and the chemical. Its selection must be directly informed by the hazards identified above.

Data Presentation: Recommended PPE for Handling 2-Bromo-4-fluoro-3-methylpyridine
Body Part Personal Protective Equipment Specifications and Rationale
Eyes/Face Chemical Safety Goggles & Face ShieldMust provide a complete seal around the eyes to protect against splashes.[4] A face shield should be worn over goggles during procedures with a higher splash risk (e.g., transfers, quenching).
Hands Chemical-Resistant Gloves (Double-Gloved)Inner Glove: Nitrile. Outer Glove: Butyl rubber or heavy-duty nitrile. Halogenated compounds can penetrate standard nitrile gloves quickly.[14] Always inspect gloves for tears or punctures before use.[8][11] Wash hands thoroughly after removal.
Body Flame-Resistant Laboratory CoatA fully buttoned lab coat made of flame-resistant material protects against splashes and skin contact.[8] It should be worn at all times in the laboratory.
Respiratory Chemical Fume Hood (Primary) / Respirator (Secondary)All work must be done in a fume hood.[8] In the rare event of fume hood failure or a large spill, a NIOSH/MSHA-approved respirator with an organic vapor cartridge is necessary.[4][7]

Experimental Protocol: Preparation of a 1M Stock Solution in Dichloromethane (DCM)

This protocol outlines the necessary steps for safely preparing a solution of 2-Bromo-4-fluoro-3-methylpyridine, integrating the safety measures discussed.

Preparation (Inside the Fume Hood):

  • Don PPE: Before starting, put on your flame-resistant lab coat, chemical safety goggles, and double gloves (inner nitrile, outer butyl rubber).

  • Verify Engineering Controls: Confirm that the chemical fume hood is on and functioning correctly. Ensure the sash is at the appropriate working height.

  • Gather Materials: Place a tared, clean, and dry round-bottom flask on a balance inside the fume hood. Also, place a graduated cylinder with the required volume of anhydrous DCM, a magnetic stir bar, and a septum into the hood.

Handling and Solution Preparation (Inside the Fume Hood): 4. Weigh Compound: Carefully weigh the target mass of 2-Bromo-4-fluoro-3-methylpyridine directly into the flask. Handle the container with care to avoid generating dust or aerosols. 5. Transfer Solvent: Add the magnetic stir bar to the flask. Slowly and carefully add the measured DCM to the flask. 6. Seal and Mix: Immediately cap the flask with the septum. Place the flask on a magnetic stir plate and stir until the solid is fully dissolved. 7. Labeling: Clearly label the flask with the chemical name, concentration, solvent, date, and your initials.

Cleanup & Disposal: 8. Decontaminate: Wipe down the balance and any surfaces with a suitable solvent (e.g., isopropanol) to decontaminate them. Dispose of the cleaning wipes in the designated solid hazardous waste container. 9. Waste Disposal: Any contaminated materials, such as disposable pipettes, wipes, or gloves, must be disposed of in a clearly labeled, sealed hazardous waste container.[1][15] Do not mix with other waste streams.[8] 10. Remove PPE: Remove your PPE in the correct order (outer gloves, lab coat, inner gloves, goggles) to avoid cross-contamination. Wash your hands thoroughly with soap and water.

Mandatory Visualization: Hazard Control & PPE Selection Workflow

The following diagram outlines the logical workflow for ensuring safety when handling 2-Bromo-4-fluoro-3-methylpyridine.

G start Start: Plan to Handle 2-Bromo-4-fluoro-3-methylpyridine assess_op 1. Assess Operation (Weighing, Transfer, Reaction) start->assess_op check_eng 2. Verify Engineering Controls (Fume Hood, Ventilation) assess_op->check_eng is_eng_ok Controls Functional? check_eng->is_eng_ok stop_work STOP WORK Consult EHS/Supervisor is_eng_ok->stop_work No select_ppe 3. Select Task-Specific PPE (Based on Hazard Profile) is_eng_ok->select_ppe  Yes ppe_table Eye: Goggles + Face Shield Body: FR Lab Coat Hands: Double Gloves (Nitrile/Butyl) Resp: Fume Hood select_ppe->ppe_table don_ppe 4. Don PPE Correctly select_ppe->don_ppe conduct_work 5. Conduct Work in Fume Hood don_ppe->conduct_work handle_waste 6. Segregate & Dispose of Waste conduct_work->handle_waste decon 7. Decontaminate & Clean Area handle_waste->decon doff_ppe 8. Doff PPE & Wash Hands decon->doff_ppe end_op End: Operation Complete doff_ppe->end_op

Caption: Workflow for Safe Chemical Handling and PPE Selection.

Disposal Plan

Proper disposal is a critical final step to ensure environmental and personnel safety.

  • Waste Collection: All waste contaminated with 2-Bromo-4-fluoro-3-methylpyridine, including excess reagent, reaction mixtures, and contaminated materials (gloves, paper towels, silica gel), must be collected in a designated, properly labeled, and sealed hazardous waste container.[15]

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and list the full chemical name of all contents.[15]

  • Segregation: Do not mix halogenated waste with non-halogenated waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[8][13]

  • Final Disposal: Arrange for the collection of the hazardous waste container by a licensed chemical waste disposal service.[4] Never dispose of this chemical down the drain or in regular trash.[15]

By adhering to this comprehensive plan—from understanding the inherent hazards to meticulous operational control and proper disposal—we can confidently and safely utilize 2-Bromo-4-fluoro-3-methylpyridine in our critical research endeavors.

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Available at: [Link]

  • Carl ROTH. Safety Data Sheet: Pyridine. Available at: [Link]

  • Chemstock. (2021, September 2). Chemwatch GHS SDS in English (European) 1517791. Available at: [Link]

  • Lab Alley. (2024, June 19). Safety Data Sheet: Pyridine. Available at: [Link]

  • Washington State University. Halogenated Solvents Safety Information. Available at: [Link]

  • University of North Texas. Halogenated Solvents Hazard Assessment. Available at: [Link]

Sources

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